2-(Cyclopentyloxy)-3-fluoroaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentyloxy-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-6-3-7-10(13)11(9)14-8-4-1-2-5-8/h3,6-8H,1-2,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSCITQOALEXNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Cyclopentyloxy)-3-fluoroaniline
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel compound, 2-(Cyclopentyloxy)-3-fluoroaniline. This molecule is of significant interest to the pharmaceutical and agrochemical industries due to the unique combination of a fluoroaniline moiety, known for its role in modulating pharmacokinetic and pharmacodynamic properties, and a bulky cyclopentyloxy group which can enhance binding affinity and metabolic stability. This document offers a step-by-step synthesis, purification protocols, and in-depth analysis of the spectroscopic data, serving as a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction and Strategic Importance
The incorporation of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1] Fluoroanilines, in particular, are versatile building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals. The target molecule, this compound, combines the advantageous properties of a fluoroaniline with a cyclopentyloxy substituent. This bulky, lipophilic group can provide steric shielding, potentially influencing the metabolic profile of derivatives, and can occupy hydrophobic pockets in target proteins, thereby enhancing potency.
This guide details a rational and efficient synthetic pathway to access this valuable intermediate, starting from commercially available precursors. The causality behind the choice of reagents and reaction conditions is explained, providing a field-proven perspective on the synthesis of substituted anilines.
Proposed Synthetic Pathway
A two-step synthetic route is proposed, commencing with the nucleophilic aromatic substitution (SNAr) on 2,3-difluoronitrobenzene, followed by the reduction of the nitro group. This approach is designed for efficiency and selectivity.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 2-(Cyclopentyloxy)-3-fluoronitrobenzene via Nucleophilic Aromatic Substitution (SNAr)
The first step involves the selective displacement of one fluorine atom from 2,3-difluoronitrobenzene by cyclopentanol. The nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the SNAr reaction.[2] The ortho- and para-positions to the nitro group are electronically activated; however, the ortho-position is sterically more accessible in this case. Sodium hydride is a strong, non-nucleophilic base used to deprotonate cyclopentanol, forming the more nucleophilic cyclopentoxide anion in situ. Tetrahydrofuran (THF) is an appropriate aprotic solvent for this reaction.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanol (1.1 eq.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting sodium cyclopentoxide solution back to 0 °C and add a solution of 2,3-difluoronitrobenzene (1.0 eq.) in anhydrous THF dropwise.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Step 2: Reduction of 2-(Cyclopentyloxy)-3-fluoronitrobenzene to this compound
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this purpose.[3] Ethanol is a suitable solvent for this reaction.
Experimental Protocol:
-
To a solution of 2-(cyclopentyloxy)-3-fluoronitrobenzene (1.0 eq.) in ethanol, add 10% Pd/C (5-10 mol%).
-
The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure.
-
The resulting crude aniline can be purified by flash column chromatography.
Purification
Purification of the final product, this compound, is crucial for its use in subsequent applications. Silica gel column chromatography is a standard and effective method.[4]
Protocol for Column Chromatography Purification:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The basicity of the aniline may cause peak tailing. To mitigate this, a small amount of triethylamine (0.1-1%) can be added to the mobile phase.[5]
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the mobile phase gradient, collecting fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Characterization
The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.
Caption: Workflow for the structural elucidation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, both ¹H and ¹³C NMR will show characteristic couplings to the ¹⁹F nucleus.[6][7]
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.2 | m | 3H | Ar-H |
| ~ 4.8 | m | 1H | O-CH (cyclopentyl) |
| ~ 3.8 | br s | 2H | NH₂ |
| ~ 1.6 - 2.0 | m | 8H | CH₂ (cyclopentyl) |
Expected ¹³C NMR Data (100 MHz, CDCl₃):
The ¹³C NMR spectrum will be characterized by C-F coupling constants. The one-bond coupling (¹JCF) is typically large (around 240-280 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller.[8]
| Chemical Shift (δ, ppm) | Assignment | Expected C-F Coupling |
| ~ 150 - 155 (d) | C-F | ¹JCF ≈ 240 Hz |
| ~ 135 - 140 (d) | C-NH₂ | ²JCF ≈ 10-15 Hz |
| ~ 125 - 130 (d) | Ar-C | ³JCF or ⁴JCF ≈ 3-5 Hz |
| ~ 115 - 120 (d) | Ar-C | ²JCF or ³JCF ≈ 15-25 Hz |
| ~ 110 - 115 | Ar-C | |
| ~ 80 | O-CH | |
| ~ 33 | CH₂ | |
| ~ 24 | CH₂ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR Data (cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3500 | Medium, sharp (doublet) | N-H stretching (primary amine)[9] |
| 2850 - 3000 | Medium | C-H stretching (aliphatic) |
| 1600 - 1650 | Strong | N-H bending |
| 1450 - 1550 | Strong | C=C stretching (aromatic) |
| 1200 - 1300 | Strong | C-N stretching (aromatic amine)[10] |
| 1050 - 1150 | Strong | C-O stretching (aromatic ether)[11] |
| 1100 - 1200 | Strong | C-F stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrometry Data (EI):
-
Molecular Ion (M⁺): An odd molecular weight is expected due to the presence of one nitrogen atom.
-
Major Fragments:
Safety and Handling
-
2,3-Difluoronitrobenzene: This starting material is toxic and an irritant. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[15]
-
Sodium Hydride: A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from sources of ignition.[16]
-
Fluoroanilines: These compounds are generally toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.[5]
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use. Conduct all reactions in a well-ventilated fume hood.
Conclusion
This technical guide outlines a robust and logical synthetic route for the preparation of this compound, a compound of considerable interest in medicinal chemistry. The detailed experimental protocols for synthesis and purification, coupled with the comprehensive guide to its characterization by modern spectroscopic techniques, provide researchers with the necessary information to synthesize and validate this novel molecule. The insights into the causality of experimental choices and the focus on self-validating protocols are intended to empower researchers to confidently incorporate this and similar building blocks into their drug discovery programs.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. RSC Publishing.
- New Journal of Chemistry. (n.d.).
- Mass Spectrometry: Fragment
- IONiC / VIPEr. (2008, July 9).
- ResearchGate. (n.d.).
- ElectronicsAndBooks. (n.d.). Fluorine-19 NMR Studies of Fluoroaromatic Systems with Complete Proton Decoupling. The Signs and Magnitudes of Certain F.
- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....
-
Eckers, C., Monaghan, J. J., & Wolff, J. C. (2005). Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. European Journal of Mass Spectrometry, 11(1), 73-82. [Link]
- Thermo Fisher Scientific. (2008, January 8).
- ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF.
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
- Illinois State University. (2015). Infrared Spectroscopy.
- Supporting Information: Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.).
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). PMC. [Link]
-
TSI Journals. (2018). FTIR, FT-Raman, SERS and Computational Studies of the Vibrational Spectra, Molecular Geometries and other Properties of 4-Fluoroaniline. [Link]
- West Liberty University. (n.d.).
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of binary liquid mixtures: benzyl alcohol þ aniline (a),.... [Link]
-
SpectraBase. (n.d.). Aniline - Optional[FTIR] - Spectrum. [Link]
- Google Patents. (n.d.).
-
Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions. [Link]
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
-
ResearchGate. (n.d.). The reduction reaction of 1‐fluoro 2‐nitrobenzene. [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
Journal of the American Chemical Society. (n.d.). Mass spectral fragmentation of aniline-1-carbon-13. [Link]
-
RSC Publishing. (2016). Highly effective Ru/CMK-3 catalyst for selective reduction of nitrobenzene derivatives with H2O as solvent at near ambient temperature. [Link]
-
PubMed. (2020, December 14). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. [Link]
- Google Patents. (n.d.). Process for preparing 3,5-difluoroaniline.
- Google Patents. (n.d.). Method of preparing 2,4-difluoroaniline.
-
Complete Assignment of 1H and 13C NMR Data for Three Aryltetralin Lignan Lactones. (n.d.). [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]
- Google Patents. (n.d.).
Sources
- 1. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vapourtec.com [vapourtec.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 13C NMR of fluorinated aromatics | VIPEr [ionicviper.org]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. whitman.edu [whitman.edu]
- 15. chemicalbook.com [chemicalbook.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
A Technical Guide to the Spectral Analysis of 2-(Cyclopentyloxy)-3-fluoroaniline
Introduction: The Structural Elucidation of a Novel Pharmaceutical Intermediate
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of success. 2-(Cyclopentyloxy)-3-fluoroaniline, a substituted aniline derivative, represents a class of compounds with significant potential as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its unique combination of a fluoroaniline core, an amino group, and a bulky cyclopentyloxy substituent necessitates a multi-faceted analytical approach to fully elucidate its structure and confirm its identity and purity.
This in-depth technical guide provides a comprehensive overview of the expected spectral data for this compound, leveraging foundational principles and comparative data from analogous structures. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous characterization of this molecule. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to interpret the spectral signatures of complex aromatic amines.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is paramount before delving into its spectral analysis. The structure of this compound is depicted below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Predicted ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amino protons, and the protons of the cyclopentyloxy group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.7 - 7.2 | Multiplet (m) | 3H | Ar-H | The aromatic protons will appear in this region, influenced by the electron-donating amino and cyclopentyloxy groups and the electron-withdrawing fluorine atom. Complex splitting patterns are expected due to H-H and H-F couplings. |
| ~ 4.8 - 5.0 | Multiplet (m) | 1H | O-CH (cyclopentyl) | The proton on the carbon attached to the oxygen atom is expected to be deshielded and will appear as a multiplet due to coupling with the adjacent methylene protons. |
| ~ 3.6 - 4.0 | Broad Singlet (br s) | 2H | NH₂ | The amino protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration. |
| ~ 1.5 - 2.0 | Multiplet (m) | 8H | Cyclopentyl CH₂ | The remaining methylene protons of the cyclopentyl ring will appear as a complex multiplet in the aliphatic region of the spectrum. |
Predicted ¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum will provide valuable information about the carbon framework, with the fluorine atom inducing characteristic splitting of the signals for the carbons it is attached to and those in close proximity.
| Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Rationale |
| ~ 150 - 155 | Large (¹JCF ~ 240-250 Hz) | C -F | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant and will be significantly downfield. |
| ~ 140 - 145 | Small (²JCCF or ³JCCCF) | C -O and C -N | The carbons attached to the oxygen and nitrogen atoms will appear in this region, with their exact shifts influenced by the other substituents. |
| ~ 110 - 125 | Varies | Aromatic C H | The protonated aromatic carbons will appear in this region, with their chemical shifts and C-F coupling constants depending on their position relative to the fluorine atom. |
| ~ 75 - 80 | - | O-C H (cyclopentyl) | The carbon of the cyclopentyl group attached to the oxygen atom will be deshielded. |
| ~ 23 - 33 | - | Cyclopentyl C H₂ | The remaining methylene carbons of the cyclopentyl ring will appear in the aliphatic region. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a neat sample, which simplifies sample handling.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An accumulation of 16-32 scans is usually sufficient.
Predicted IR Spectral Data and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C=C, C-N, C-O, and C-F bonds.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) | Primary amines show two distinct bands in this region corresponding to the symmetric and asymmetric stretching vibrations.[1][2] |
| 3000 - 3100 | C-H stretch | Aromatic C-H | Stretching vibrations of the C-H bonds on the aromatic ring.[3] |
| 2850 - 3000 | C-H stretch | Aliphatic C-H | Stretching vibrations of the C-H bonds of the cyclopentyl group. |
| 1600 - 1650 | N-H bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine.[1] |
| 1450 - 1600 | C=C stretch | Aromatic Ring | Characteristic stretching vibrations of the carbon-carbon double bonds within the benzene ring.[3] |
| 1250 - 1335 | C-N stretch | Aromatic Amine | The stretching vibration of the carbon-nitrogen bond in an aromatic amine.[1] |
| 1000 - 1300 | C-O stretch | Aryl Ether | The C-O stretching vibration of the cyclopentyloxy group attached to the aromatic ring. |
| 1000 - 1400 | C-F stretch | Aryl Fluoride | The carbon-fluorine stretching vibration, which is typically a strong absorption. |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation patterns.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, for volatile compounds, through a gas chromatograph (GC-MS).[4]
-
Ionization: Electron Impact (EI) is a common ionization technique that provides a characteristic fragmentation pattern. Chemical Ionization (CI) can be used to enhance the abundance of the molecular ion peak.[5]
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₁₁H₁₄FNO, with a calculated molecular weight of approximately 195.23 g/mol .
-
Molecular Ion (M⁺): The EI mass spectrum is expected to show a molecular ion peak at m/z = 195.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is likely to proceed through several pathways, including:
-
Loss of the cyclopentyl group: Cleavage of the C-O bond can lead to the loss of a cyclopentyl radical (•C₅H₉), resulting in a fragment ion at m/z = 126.
-
Loss of cyclopentyloxy radical: Cleavage of the Ar-O bond can result in the loss of a cyclopentyloxy radical (•OC₅H₉), leading to a fragment at m/z = 110.
-
Loss of HCN from the aniline ring: A common fragmentation pathway for anilines involves the loss of hydrogen cyanide (HCN) from the aromatic ring after initial fragmentation.[6]
-
Caption: A plausible mass spectrometry fragmentation pathway for this compound.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The predicted spectral data presented in this guide, based on established principles and data from analogous compounds, serves as a robust framework for the interpretation of experimentally acquired spectra. For any drug development professional, the ability to confidently interpret such data is crucial for ensuring the identity, purity, and quality of novel pharmaceutical intermediates, thereby underpinning the integrity of the entire drug discovery pipeline.
References
- ResearchGate. (2025). NMR Spectra of Anilines.
- New Journal of Chemistry. (n.d.). Supporting Information.
- University of California, Davis. (n.d.). IR: amines. Retrieved from the University of California, Davis, Chem LibreTexts.
- ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway.
- Illinois State University. (2015). Infrared Spectroscopy.
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Fluoroaniline Isomers.
- ACS Publications. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives.
- ACS Publications. (n.d.). Mass spectral fragmentation of aniline-1-carbon-13. Retrieved from Journal of the American Chemical Society.
- University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.
- Wiley Online Library. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- BenchChem. (2025). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds.
- ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- University of California, Los Angeles. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from the University of California, Los Angeles.
- ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods.
- ChemicalBook. (n.d.). 2-Fluoroaniline(348-54-9) 13C NMR spectrum.
- PubChem. (n.d.). 2-Fluoroaniline.
- Supporting Information. (n.d.).
- University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from the University of Wisconsin-Madison.
- Reddit. (2017). Is my reasoning of analysis of my NMR spectra correct?.
- ChemicalBook. (n.d.). 3-Fluoroaniline(372-19-0) 13C NMR spectrum.
- ResearchGate. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE.
- Chem-Impex. (n.d.). 3-Fluoroaniline.
- ChemScene. (n.d.). 2-(Cyclopentylmethoxy)-5-fluoroaniline.
- PubChem. (n.d.). 2,3,6-Trifluoroaniline.
- ChemicalBook. (n.d.). 4-Fluoroaniline(371-40-4)IR1.
- ChemicalBook. (n.d.). 3-Fluoroaniline(372-19-0) 1H NMR spectrum.
- SpectraBase. (n.d.). 2-Fluoroaniline - Optional[1H NMR] - Spectrum.
- PubChem. (n.d.). 3-Fluoroaniline.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to 2-(Cyclopentyloxy)-3-fluoroaniline (CAS 1286273-26-4) and the Role of Fluoroanilines in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Cyclopentyloxy)-3-fluoroaniline (CAS 1286273-26-4), a member of the influential fluoroaniline class of compounds. While specific literature on this particular molecule is limited, this document leverages established principles and data from closely related analogues to offer valuable insights for its application in research and development.
Introduction: The Strategic Importance of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Fluoroanilines, in particular, serve as critical building blocks for a wide range of pharmaceuticals, including anticancer agents, antibiotics, and central nervous system-active drugs.[3][4] this compound is a contemporary example of this class, possessing structural features that make it a compound of interest for novel drug design.
Core Compound Analysis: this compound
While extensive experimental data for this compound is not yet prevalent in public literature, its fundamental properties can be established, and its structure provides clues to its potential utility.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1286273-26-4 | N/A |
| Molecular Formula | C₁₁H₁₄FNO | [Chem-Impex] |
| Molecular Weight | 195.23 g/mol | [Chem-Impex] |
| IUPAC Name | This compound | N/A |
Structural Features and Their Implications
The molecule's structure can be deconstructed into three key components, each contributing to its overall chemical character:
-
Aniline Core: The primary amine on the benzene ring is a versatile functional group for a variety of chemical transformations, including amide bond formation and participation in coupling reactions to build more complex molecular architectures.
-
Fluorine Substituent: The fluorine atom at the 3-position significantly influences the electronic properties of the aromatic ring and the basicity of the aniline nitrogen. This can modulate the molecule's pKa, improving its pharmacokinetic profile. The strong carbon-fluorine bond also enhances metabolic stability by blocking potential sites of oxidation.[3]
-
Cyclopentyloxy Group: This bulky, lipophilic group can enhance the molecule's ability to cross cell membranes and may provide specific steric interactions within a target protein's binding pocket.
Synthesis of Fluoroaniline Derivatives: A Generalized Protocol
A specific, peer-reviewed synthesis protocol for this compound is not publicly available. However, a general and industrially relevant method for the synthesis of fluoroanilines is the reduction of the corresponding nitrobenzene precursor. The following is a representative, step-by-step methodology based on established chemical principles and patent literature for similar compounds.[5][6]
Experimental Protocol: Catalytic Hydrogenation of a Nitroaromatic Precursor
This protocol outlines the synthesis of a generic fluoroaniline from its nitro-substituted precursor.
Step 1: Reaction Setup
-
To a high-pressure reaction vessel, add the starting material, 1-cyclopentyloxy-2-fluoro-3-nitrobenzene (1 equivalent).
-
Add a suitable solvent, such as ethanol or methanol, to dissolve the starting material.
-
Carefully add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10% by weight of the starting material).
Step 2: Hydrogenation
-
Seal the reaction vessel and purge with nitrogen gas to remove any oxygen.
-
Pressurize the vessel with hydrogen gas to a pressure of 1.0-4.0 MPa.
-
Heat the reaction mixture to a temperature of 60-120°C with vigorous stirring.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-5 hours.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by column chromatography or distillation to yield the pure fluoroaniline.
Rationale Behind Experimental Choices
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups to amines due to its high activity and selectivity.
-
Solvent: Ethanol and methanol are excellent solvents for both the starting material and the product, and they are relatively inert under the reaction conditions.
-
Pressure and Temperature: These conditions are optimized to ensure a reasonable reaction rate while minimizing side reactions.
Visualizing the Synthetic Workflow
Caption: Generalized synthetic workflow for a fluoroaniline.
Applications in Drug Discovery and Medicinal Chemistry
Fluoroanilines are integral to the development of a number of important drugs. Their unique properties make them valuable for creating molecules that can effectively interact with biological targets.
Case Study: Gefitinib and Tyrosine Kinase Inhibition
Gefitinib is an anti-cancer drug that functions as a tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR). A key component of its structure is a 3-chloro-4-fluoroaniline moiety.[4] This highlights the role of substituted anilines in creating potent and selective enzyme inhibitors.
Hypothetical Signaling Pathway and Drug Action
A drug candidate derived from this compound could potentially target a similar signaling pathway. The following diagram illustrates a simplified representation of the EGFR signaling pathway and how an inhibitor might function.
Sources
- 1. researchgate.net [researchgate.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. sparrow-chemical.com [sparrow-chemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
- 6. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
Introduction: The Strategic Importance of Fluoroanilines in Modern Chemistry
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Fluoroaniline Derivatives
Fluoroanilines represent a cornerstone class of intermediates in the fields of pharmaceutical and agrochemical development. The incorporation of fluorine into the aniline scaffold profoundly alters the molecule's physicochemical properties. Fluorine's high electronegativity can lower the pKa of the amino group, influencing its basicity and interaction with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism.[1][2] These modifications often lead to improved pharmacokinetic profiles, enhanced binding affinity, and greater target selectivity.[1][2][3]
This guide provides a comprehensive overview of the principal synthetic strategies for accessing novel fluoroaniline derivatives, from classical, time-tested methods to modern catalytic and emerging green chemistries. It is designed for researchers and drug development professionals, offering not just protocols, but also the underlying mechanistic rationale to empower informed experimental design.
Part 1: Foundational Synthetic Strategies
While modern methods offer broad scope, classical approaches remain highly relevant for their scalability, cost-effectiveness, and reliability for specific structural motifs.
Reduction of Fluoronitrobenzenes
The reduction of a nitro group to an amine is one of the most fundamental and widely used transformations in the synthesis of aromatic amines. The choice of starting material, a corresponding fluoronitrobenzene, is often dictated by its commercial availability.
Causality Behind Experimental Choices: The selection of the reducing agent is critical and depends on the presence of other functional groups in the molecule.
-
Catalytic Hydrogenation (e.g., H₂ over Pd/C): This method is exceptionally clean, as the only byproduct is water. It proceeds under mild conditions and typically affords high yields.[4][5] However, it is incompatible with reducible functional groups such as alkenes, alkynes, or certain protecting groups.
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): This is a robust and cost-effective method suitable for large-scale synthesis. It is more tolerant of other reducible groups compared to catalytic hydrogenation. The mechanism involves a series of single-electron transfers from the metal to the nitro group under acidic conditions.
-
Setup: To a solution of 4-fluoro-1-nitrobenzene (2.00 mmol) in methanol (10 mL) in a round-bottom flask, add 10% Palladium on carbon (Pd/C) (0.020 mmol).[5]
-
Reaction: Fit the flask with a hydrogen-filled balloon. Stir the reaction mixture vigorously at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with dichloromethane (DCM).
-
Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield 4-fluoroaniline.[5]
Caption: General workflow for fluoroaniline synthesis via catalytic hydrogenation.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for forming C-N bonds, particularly when the aromatic ring is activated by electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.
Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., an amine or ammonia) attacks the electron-deficient aromatic ring to form a resonance-stabilized Meisenheimer complex. Subsequent expulsion of the leaving group restores aromaticity. Fluorine, despite being a poor leaving group in SN2 reactions, is often an excellent leaving group in SNAr because the highly electronegative fluorine atom strongly stabilizes the intermediate Meisenheimer complex.
Limitations: This method is generally ineffective for electron-neutral or electron-rich aryl fluorides, as the high electron density on the ring repels the incoming nucleophile.[6] Recent advances in photoredox catalysis are beginning to overcome this limitation.[6]
Part 2: Modern Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized C-N bond formation, enabling the coupling of amines with a vastly expanded range of aryl halides, including previously unreactive aryl fluorides.
Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction has become the preeminent method for the synthesis of anilines and their derivatives due to its remarkable functional group tolerance and broad substrate scope.[7]
Expertise & Causality: The success of the Buchwald-Hartwig amination hinges on the catalytic cycle of a palladium complex. The choice of ligand is paramount, as it must facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination to release the aniline product. Bulky, electron-rich phosphine ligands are typically employed to promote these key steps. While aryl chlorides, bromides, and iodides are common substrates, specialized catalytic systems have been developed that can activate the strong C-F bond of aryl fluorides.[7]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination of an aryl fluoride.
Copper-Catalyzed C-N Coupling (Ullmann-Type Reactions)
Historically, Ullmann condensations required harsh reaction conditions. However, modern protocols using well-defined copper catalysts and ligands allow these reactions to proceed under much milder conditions. Copper-catalyzed systems can be complementary to palladium, sometimes offering different reactivity or selectivity. Recent studies have demonstrated that a Cu(I)/Cu(III) catalytic cycle can mediate the fluorination and amination of aryl halides even at room temperature.[8]
Part 3: Characterization and Purification of Fluoroaniline Derivatives
The synthesis of a novel derivative is incomplete without rigorous characterization and purification. Positional isomers of fluoroaniline can be challenging to distinguish, making spectroscopic analysis essential.
Spectroscopic Analysis
A combination of NMR, IR, and Mass Spectrometry is typically required for unambiguous structure elucidation.[9]
The following table summarizes key spectroscopic features that help differentiate fluoroaniline isomers.[9]
| Technique | 2-Fluoroaniline | 3-Fluoroaniline | 4-Fluoroaniline |
| ¹H NMR | Complex multiplet for aromatic protons (6.70-6.95 ppm). | Aromatic protons are more dispersed, often showing distinct ddd and td patterns. | Symmetrical pattern, typically two apparent triplets or doublets of doublets. |
| ¹³C NMR | Carbon bearing fluorine shows a large ¹JCF coupling constant (~243 Hz). | ¹JCF is similarly large, but the pattern of other C-F couplings differs. | Simpler spectrum due to symmetry; large ¹JCF. |
| IR Spec. | N-H stretch (~3400-3500 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹). | Similar N-H and C-F stretching frequencies. | Similar N-H and C-F stretching frequencies. |
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified fluoroaniline derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9][10]
-
¹H NMR Acquisition: Use a standard single-pulse sequence on a 400 MHz (or higher) spectrometer. Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[10]
-
¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. A greater number of scans (e.g., 1024) is typically required due to the lower natural abundance of ¹³C.[10]
Purification Techniques
The choice of purification method depends on the physical properties of the fluoroaniline derivative and the nature of the impurities.
-
Vacuum Distillation: Ideal for purifying liquid fluoroanilines from non-volatile impurities.[11]
-
Recrystallization: Highly effective for solid derivatives. If the aniline itself is an oil, it can be converted to a solid salt (e.g., hydrochloride) for purification by recrystallization, followed by liberation of the free base.[11]
-
Column Chromatography: A versatile technique, but can be complicated by the basicity of the aniline group causing peak tailing on silica gel. Mobile phase additives (e.g., triethylamine) may be required.[11]
Caption: Decision workflow for selecting a purification technique for fluoroanilines.
Part 4: Safety in Synthesis and Handling
Fluorinated organic compounds and the reagents used to synthesize them require stringent safety protocols. Many fluorinating agents are highly toxic and reactive, and some fluoroaromatic compounds can pose metabolic risks.[12]
Trustworthiness through Self-Validating Systems: A safe laboratory environment is a self-validating system. Adherence to established protocols is not just about compliance; it is a validation of a commitment to personal and collective safety.
Mandatory Safety Protocols
-
Engineering Controls: Always work in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when handling highly corrosive reagents.[12]
-
Hand Protection: Select gloves based on the specific chemical and solvent compatibility. Double-gloving is recommended when handling highly hazardous materials.[12]
-
Body Protection: A flame-resistant lab coat is essential.
-
-
Handling:
-
Emergency Procedures:
References
- A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Deriv
- A Comparative Spectroscopic Analysis of Fluoroaniline Isomers. Benchchem.
- Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed.
- Transition-Metal-Catalyzed Amin
- Technical Support Center: Purific
- Transition‐Metal Free Amination and Hydrodefluorination of Aryl Fluorides Promoted by Solvated Electrons.
- Fluoroaniline Series. Sparrow Chemical.
- Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Odyssey Organics.
- Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. Beilstein Journal of Organic Chemistry.
- Safety and handling of fluorin
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
- Fluorine in drug discovery: Role, design and case studies.
- 4-Fluoroaniline synthesis. ChemicalBook.
- Regioselective, Nucleophilic Activation of C-F Bonds in o-Fluoroanilines. VTechWorks.
- Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv.
- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals.
- Generality-Oriented Amination of Aryl Halides by Light-Induced Mn(II)
- Nucleophilic Aryl Fluorination and Aryl Halide Exchange Mediated by a CuI/CuIII Catalytic Cycle. Journal of the American Chemical Society.
- HAZARD SUMMARY. NJ.gov.
- What are the safety precautions necessary for working with HF? Reddit.
- Fluorine. Airgas.
- SAFETY D
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. nj.gov [nj.gov]
A Technical Guide to the Preliminary Biological Screening of 2-(Cyclopentyloxy)-3-fluoroaniline
This guide provides a comprehensive framework for the initial biological evaluation of the novel compound, 2-(Cyclopentyloxy)-3-fluoroaniline. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic and scientifically rigorous approach to elucidating the compound's preliminary bioactivity profile. The methodologies described herein are grounded in established principles of drug discovery and are intended to be adapted and optimized based on emerging data.
Introduction: The Rationale for Screening this compound
Fluoroaniline derivatives are a class of compounds recognized for their diverse biological activities, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] The incorporation of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability.[1] The presence of an alkoxy group, in this case, a cyclopentyloxy moiety, can further modulate lipophilicity and membrane permeability, potentially influencing the compound's interaction with biological targets.
Given the structural alerts present in this compound, a preliminary biological screening is warranted to explore its potential as a lead compound for drug discovery. This guide proposes a tiered screening cascade, commencing with an assessment of its general cytotoxicity, followed by explorations into its potential antimicrobial and enzyme-inhibiting activities. This initial funneling approach is designed to efficiently identify any significant biological effects and guide subsequent, more focused investigations.
Proposed Synthesis of this compound
As a novel compound, a validated synthetic route for this compound may not be readily available in the literature. However, a plausible synthetic pathway can be proposed based on established organic chemistry principles. A common route to substituted anilines involves the reduction of a corresponding nitrobenzene precursor.
A potential two-step synthesis is outlined below:
-
Nucleophilic Aromatic Substitution: 2-Chloro-1-fluoro-3-nitrobenzene can be reacted with cyclopentanol in the presence of a strong base, such as sodium hydride, in an appropriate aprotic solvent like tetrahydrofuran (THF). This reaction would substitute the chloro group with the cyclopentyloxy moiety.
-
Reduction of the Nitro Group: The resulting 2-(cyclopentyloxy)-1-fluoro-3-nitrobenzene can then be reduced to the corresponding aniline. This reduction can be achieved through various methods, including catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, or by chemical reduction using a metal such as iron or tin in an acidic medium.[2]
The final product, this compound, should be purified using standard techniques such as column chromatography and its structure confirmed by analytical methods like NMR and mass spectrometry.
Part 1: In Vitro Cytotoxicity Assessment
A fundamental first step in the biological evaluation of any new chemical entity is to determine its potential for cytotoxicity. This information is crucial for establishing a therapeutic window and for identifying compounds that may have non-specific toxic effects. Two complementary assays are recommended for this initial assessment: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses membrane integrity.
Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity assessment.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound) and positive controls (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[3]
Protocol 2: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[6][7] LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[7]
Step-by-Step Methodology:
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]
-
Absorbance Measurement: Add the stop solution provided in the kit to each well.[8] Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[9]
Data Presentation and Analysis
The results from the cytotoxicity assays should be expressed as a percentage of cell viability or cytotoxicity relative to the vehicle-treated control cells. The data should be plotted as a dose-response curve, with the compound concentration on the x-axis (log scale) and the percentage of viability/cytotoxicity on the y-axis. From these curves, the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.[10][11][12]
| Assay | Endpoint Measured | Typical Output | Interpretation |
| MTT | Mitochondrial dehydrogenase activity | % Cell Viability | A decrease indicates reduced metabolic activity, suggesting cytotoxicity or cytostatic effects. |
| LDH | Lactate Dehydrogenase release | % Cytotoxicity | An increase indicates loss of cell membrane integrity and cell death. |
Part 2: Antimicrobial Screening
Given the prevalence of antimicrobial activity among aniline derivatives, it is prudent to screen this compound for its potential to inhibit the growth of common bacterial and fungal strains. The broth microdilution method is a widely accepted and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[15]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include positive controls (wells with inoculum but no compound) and negative controls (wells with medium only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
| Microbial Strain | Gram Stain | Rationale for Inclusion |
| Staphylococcus aureus | Positive | Common cause of skin and soft tissue infections. |
| Escherichia coli | Negative | Representative of Gram-negative bacteria and a common cause of various infections. |
| Candida albicans | N/A (Fungus) | A common opportunistic fungal pathogen. |
Part 3: Enzyme Inhibition Screening
Many drugs exert their effects by inhibiting the activity of specific enzymes.[16] A preliminary screen against a panel of relevant enzymes can provide valuable insights into the potential mechanism of action of this compound. The choice of enzymes for this initial screen should be guided by the structural features of the compound and its potential therapeutic applications. For instance, given the potential for anticancer activity in related fluoroaniline derivatives, screening against kinases could be a logical starting point.[17]
Protocol 4: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework for assessing enzyme inhibition using a spectrophotometer, which measures the change in absorbance as a substrate is converted to a product.[18]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the assay buffer.
-
Prepare solutions of the target enzyme and its substrate in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer and solvent.
-
Control wells (100% enzyme activity): Enzyme solution and solvent.
-
Test wells: Enzyme solution and the desired concentrations of the test compound.
-
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Measurement: Immediately begin measuring the change in absorbance over time at a wavelength specific for the product or substrate using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Part 4: Preliminary In Vivo Toxicity Assessment
Should the in vitro screening reveal promising activity with low cytotoxicity, a preliminary in vivo toxicity study is the next logical step. An acute toxicity study in rodents provides essential information on the potential adverse effects of a single high dose of the compound.[2][19]
Protocol 5: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)
The up-and-down procedure (UDP) is a method for determining the acute oral toxicity of a substance that uses a minimal number of animals.[20]
Step-by-Step Methodology:
-
Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., mice or rats) of a single sex (typically females, as they are often more sensitive).[1][21] Allow the animals to acclimatize to the laboratory conditions for at least 5 days.
-
Dosing: Administer a single oral dose of this compound to one animal. The initial dose is selected based on any available information or, in the absence of data, a default starting dose is used.
-
Observation: Observe the animal closely for signs of toxicity for the first few hours after dosing and then daily for 14 days.[2] Record all clinical signs, including changes in behavior, body weight, and any morbidity or mortality.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Termination and Necropsy: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (those that died during the study and those euthanized at the end) to identify any target organs of toxicity.[2]
Data Interpretation and Decision Making: From Hits to Leads
The preliminary screening data will categorize this compound into one of several profiles:
-
Cytotoxic with no specific activity: The compound is likely a poor candidate for further development.
-
Potent and specific antimicrobial or enzyme-inhibiting activity with low cytotoxicity: This represents a promising "hit." Further studies to confirm the activity and elucidate the mechanism of action are warranted. This is the initial step in the "hit-to-lead" process, where promising compounds are optimized to improve their properties.[17][22][23]
-
Moderate activity and moderate cytotoxicity: Further structural modifications may be necessary to improve the therapeutic index.
-
No significant activity: The compound may be inactive in the tested assays, and further screening in other biological systems could be considered, or the compound may be deprioritized.
Logical Progression from Screening to Lead Identification
Caption: From preliminary screening to lead generation.
Conclusion
This technical guide provides a structured and rationale-driven approach to the preliminary biological screening of this compound. By systematically evaluating its cytotoxicity, antimicrobial, and enzyme-inhibiting potential, researchers can make informed decisions about the compound's prospects as a starting point for a drug discovery program. The successful identification of a validated "hit" from this initial screen is the first critical step on the path to developing a novel therapeutic agent.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
-
Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now. Retrieved from [Link]
-
Wikipedia. (n.d.). Hit to lead. Retrieved from [Link]
-
protocols.io. (2025, January 24). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]
-
Drug Development and Diagnostics. (n.d.). Hit to lead. Retrieved from [Link]
-
Aragen Life Sciences. (2024, September 16). What is Lead Identification in Drug Discovery?. Retrieved from [Link]
-
protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reference Protocols for Toxicity Testing. Retrieved from [Link]
-
NEUROFIT. (n.d.). Rodent behavioural test - Acute oral TOXICITY study. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
-
NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]
-
ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). Acute and Repeated-Dose Toxicity Studies. Retrieved from [Link]
-
CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Bienta. (n.d.). Acute toxicity study in rodents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Data Standardization for Results Management - Assay Guidance Manual. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. Retrieved from [Link]
-
PubMed. (n.d.). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]
-
PubMed Central. (n.d.). Toxicological screening. Retrieved from [Link]
-
The Royal Society Publishing. (2019, July 1). Applicability of drug response metrics for cancer studies using biomaterials. Retrieved from [Link]
-
Biobide. (n.d.). Toxicity Screening: 7 Strategies for Preclinical Research. Retrieved from [Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]
Sources
- 1. Rodent behavioural test - Acute oral TOXICITY study - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 2. Acute toxicity study in rodents | Bienta [bienta.net]
- 3. atcc.org [atcc.org]
- 4. clyte.tech [clyte.tech]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 8. cellbiologics.com [cellbiologics.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. clyte.tech [clyte.tech]
- 11. Data Standardization for Results Management - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 13. protocols.io [protocols.io]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Hit to lead - Wikipedia [en.wikipedia.org]
- 18. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 19. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. content.noblelifesci.com [content.noblelifesci.com]
- 21. fda.gov [fda.gov]
- 22. Hit to lead – Drug Development and Diagnostics [drugdevelopment.fi]
- 23. What is Lead Identification in Drug Discovery? - Aragen Life Sciences [aragen.com]
The Cyclopentyloxy Group: A Strategic Tool in Modern Medicinal Chemistry
Introduction: Beyond a Simple Alkyl Ether
In the intricate landscape of drug design, the selection of each functional group is a deliberate act of molecular engineering, aimed at optimizing a delicate balance of potency, selectivity, and pharmacokinetic properties. Among the vast arsenal of chemical motifs available to the medicinal chemist, the cyclopentyloxy group has emerged as a consistently valuable and versatile tool. More than just a simple lipophilic appendage, this five-membered carbocyclic ether offers a unique combination of steric, electronic, and conformational properties that can be strategically leveraged to overcome common drug development hurdles.
This guide provides an in-depth technical exploration of the cyclopentyloxy group's role in medicinal chemistry. We will dissect its fundamental physicochemical characteristics, explore its profound impact on metabolic stability, and examine its function in modulating drug-target interactions. This analysis is grounded in field-proven insights and supported by established experimental protocols, offering researchers and drug development professionals a comprehensive understanding of how and why this moiety has become a cornerstone of modern therapeutic design.
Core Physicochemical Properties: The Foundation of Function
The influence of the cyclopentyloxy group begins with its fundamental physicochemical properties. Its structure—a five-membered aliphatic ring linked via an oxygen atom—imparts a distinct profile compared to more common alkyl ethers like methoxy or isopropoxy groups.
Lipophilicity and Solubility
A primary role for the cyclopentyloxy group is to increase the lipophilicity of a molecule.[1][2] Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that governs a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] The bulky, non-polar, and sp³-rich nature of the cyclopentyl ring enhances a molecule's affinity for lipophilic environments, such as cell membranes, facilitating passive diffusion and absorption.[3]
However, this increase in lipophilicity must be carefully managed. While optimal lipophilicity (often in a logD range of 1 to 3) can improve compound quality, excessive lipophilicity (logP > 5) can lead to poor aqueous solubility, increased plasma protein binding, and a higher risk of off-target toxicity.[2][3] The cyclopentyloxy group often provides a more "balanced" lipophilicity compared to larger or more linear alkyl chains, offering a significant boost without drastically compromising solubility.
Table 1: Comparative Physicochemical Properties of a Hypothetical Parent Molecule vs. its Cyclopentyloxy Analogue
| Property | Parent Molecule (with -OH) | Analogue (with -O-Cyclopentyl) | Rationale for Change |
| Molecular Weight ( g/mol ) | 250.3 | 318.4 | Increased molecular mass. |
| Calculated logP (ClogP) | 1.5 | 3.2 | Significant increase in lipophilicity due to the non-polar cyclopentyl ring.[4] |
| Topological Polar Surface Area (TPSA) (Ų) | 40.5 | 29.5 | The ether oxygen is less polar than the hydroxyl group, slightly reducing TPSA. |
| Aqueous Solubility (logS) | -2.0 | -3.5 | Increased lipophilicity generally leads to decreased aqueous solubility.[5] |
Conformational Rigidity and Steric Profile
Unlike flexible linear alkyl chains, the cyclopentyl ring has a degree of conformational rigidity.[6] This constrained nature can be advantageous in drug design. By locking a portion of the molecule into a more defined orientation, the cyclopentyloxy group can reduce the entropic penalty of binding to a target receptor, potentially increasing binding affinity and potency.[7]
Furthermore, the defined three-dimensional shape of the group provides significant steric bulk. This steric hindrance can be strategically employed to:
-
Enhance Selectivity: By preventing the molecule from binding to the active sites of off-target proteins.
-
Shield Metabolic Hotspots: By physically blocking the access of metabolic enzymes to nearby susceptible functional groups.
Caption: Key roles of the cyclopentyloxy group in drug design.
Impact on Metabolic Stability: A Shield Against Biotransformation
One of the most compelling reasons to incorporate a cyclopentyloxy group is to enhance a drug's metabolic stability.[8][9] Rapid biotransformation, primarily by cytochrome P450 (CYP) enzymes in the liver, can lead to a short in-vivo half-life, requiring more frequent dosing and potentially generating toxic metabolites.[10]
The cyclopentyloxy group mitigates metabolic degradation through two primary mechanisms:
-
Steric Hindrance: The bulky cyclopentyl ring acts as a steric shield, physically obstructing the approach of CYP enzymes to the ether linkage. O-dealkylation is a common metabolic pathway for small alkyl ethers (e.g., methoxy), but this reaction is significantly slowed when the alkyl group is as large and conformationally constrained as a cyclopentyl ring.
-
Lack of Susceptible C-H Bonds: Unlike linear alkyl chains which may present multiple sites for hydroxylation, the C-H bonds on the cyclopentyl ring are generally less susceptible to oxidative metabolism. While oxidation of the ring can occur, it is often a less favorable pathway compared to the metabolism of other, more accessible parts of the molecule.[11]
This enhanced stability leads to a longer biological half-life, which can improve a drug's pharmacokinetic profile and allow for more convenient dosing regimens for patients.[6][8]
Experimental Protocol: In Vitro Metabolic Stability Assessment in Liver Microsomes
This protocol describes a standard, high-throughput method to evaluate the metabolic stability of a compound containing a cyclopentyloxy group. The principle is to incubate the test compound with liver microsomes, which contain a high concentration of CYP enzymes, and measure the rate of its disappearance over time.[12]
Methodology
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a final concentration of 1 mg/mL in cold phosphate buffer.
-
NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer as per the manufacturer's instructions. This system continuously regenerates the essential cofactor NADPH.
-
-
Incubation Procedure:
-
Add the diluted liver microsome suspension to a 96-well plate.
-
Spike the test compound into the wells to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NRS to each well.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound).
-
-
Sample Analysis:
-
Centrifuge the quenched plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the disappearance of the parent compound relative to the stable internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the line (k) is the rate constant of elimination.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .
-
A longer half-life and lower intrinsic clearance value indicate higher metabolic stability.[12]
Caption: Workflow for in vitro metabolic stability assay.
Role in Receptor Binding and Pharmacodynamics
The cyclopentyloxy group can play a direct and crucial role in the pharmacodynamic properties of a drug by influencing its interaction with the biological target.
Filling Hydrophobic Pockets
Protein active sites and binding pockets are often lined with hydrophobic amino acid residues (e.g., leucine, isoleucine, valine, phenylalanine). The lipophilic cyclopentyl ring is ideally suited to occupy these hydrophobic pockets, forming favorable van der Waals interactions. This "hydrophobic effect" can significantly enhance the binding affinity of the drug for its target, leading to increased potency.[13] Its size and shape are often complementary to pockets that are too large for a methyl or ethyl group but too small or the wrong shape for a phenyl ring.
Bioisosteric Replacement
In medicinal chemistry, the concept of bioisosterism involves substituting one functional group with another that has similar physical or chemical properties to improve a molecule's characteristics without losing desired biological activity.[14] The cyclopentyloxy group can serve as a bioisostere for other functionalities:
-
Ortho-Substituted Phenyl Ring: In some cases, a cyclopentyloxy group can mimic the steric bulk and hydrophobic character of an ortho-substituted phenyl ring.[15] This replacement can be beneficial as it removes an aromatic ring, which can sometimes be a liability for metabolism (e.g., aromatic hydroxylation) or may contribute to undesirable properties like hERG channel inhibition.
-
Large Alkyl Groups (e.g., tert-butyl): The cyclopentyloxy group can be a viable alternative to a tert-butyl group, offering a similar steric profile but with a different vector for substitution and potentially altered solubility due to the ether oxygen.[16]
Case Study: Cyclopentyloxy in Kinase Inhibitors
The cyclopentyloxy moiety is frequently found in modern protein kinase inhibitors.[17][18] In many of these molecules, the group is positioned to interact with the hydrophobic "gatekeeper" region of the ATP-binding pocket.[19][20] The optimal size and lipophilicity of the cyclopentyl ring allow it to effectively fill this pocket, contributing to both the potency and selectivity of the inhibitor. For example, in certain Akt protein kinase inhibitors, the cyclopentyl group is a key feature for achieving high affinity.[21]
Caption: Cyclopentyloxy group occupying a hydrophobic receptor pocket.
Synthetic Considerations
The incorporation of a cyclopentyloxy group is generally synthetically tractable. The most common method is the Williamson ether synthesis, where a nucleophilic phenoxide or alkoxide is reacted with a cyclopentyl halide or tosylate. This straightforward and reliable reaction allows for the late-stage introduction of the moiety, which is highly advantageous in a drug discovery program.
Conclusion
The cyclopentyloxy group is a powerful and multifaceted tool in the medicinal chemist's toolkit. Its utility extends far beyond simply increasing lipophilicity. Through a unique combination of steric bulk, conformational constraint, and metabolic resilience, it provides a reliable strategy for enhancing metabolic stability, optimizing target binding, and fine-tuning the overall ADMET profile of a drug candidate. By understanding the causal relationships between its structure and its effects on molecular properties, researchers can continue to leverage the cyclopentyloxy group to design safer, more effective, and more successful therapeutics.
References
-
Synthesis of 1[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. (2025). ResearchGate. [Link]
-
Studies related to cyclopentanoid natural products. Part 3. Synthesis of pentenomycin and its racemate. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. [Link]
-
The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Boronpharm. [Link]
-
A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022). Research and Reviews: A Journal of Pharmaceutical Science. [Link]
-
Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021). Drug Metabolism Reviews. [Link]
-
Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. (2023). Domainex. [Link]
-
Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... (n.d.). ResearchGate. [Link]
-
Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]
-
Bioisosteric Replacements. (n.d.). Chem-Space. [Link]
-
Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Poloniae Pharmaceutica. [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]
-
Drug metabolic stability in early drug discovery to develop potential lead compounds. (2021). PubMed. [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2022). ResearchGate. [Link]
-
Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. (1992). Journal of Medicinal Chemistry. [Link]
- Pyrimidyl cyclopentanes as akt protein kinase inhibitors. (n.d.).
-
Lipophilicity - Methods of determination and its role in medicinal chemistry. (2025). ResearchGate. [Link]
-
"Compounds And Compositions As Protein Kinase Inhibitors". (n.d.). Quick Company. [Link]
-
How Do Tyrosine Kinase Inhibitors Work?. (2025). YouTube. [Link]
-
The influence of lipophilicity in drug discovery and design. (2012). Expert Opinion on Drug Discovery. [Link]
- Compounds and compositions as protein kinase inhibitors. (n.d.).
-
Protein Kinase Inhibitors. (2025). PubMed. [Link]
-
The role of physicochemical and topological parameters in drug design. (2024). Frontiers in Chemistry. [Link]
-
Lipophilicity in Drug discovery. (2025). ResearchGate. [Link]
-
Compounds' (#44) lipophilicity and drug-like properties represented as... (n.d.). ResearchGate. [Link]
-
Lipophilicity in drug discovery. (2010). Expert Opinion on Drug Discovery. [Link]
Sources
- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. nbinno.com [nbinno.com]
- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 15. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]
- 16. chem-space.com [chem-space.com]
- 17. "Compounds And Compositions As Protein Kinase Inhibitors" [quickcompany.in]
- 18. UA100846C2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. SI2173723T1 - Pyrimidyl cyclopentanes as akt protein kinase inhibitors - Google Patents [patents.google.com]
An In-Depth Technical Guide on the Influence of Fluorine Substitution on Aniline Basicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the various applications of fluorination, its effect on the basicity of aromatic amines, particularly aniline, is of paramount importance in drug design and development. This guide provides a comprehensive examination of the nuanced electronic effects of fluorine substitution on the basicity of aniline. We will delve into the interplay of inductive and mesomeric effects, the impact of positional isomerism (ortho, meta, and para), the anomalous "ortho-effect," and quantitative correlations via the Hammett equation. This document is intended to serve as a detailed resource for researchers and professionals seeking to rationally design and synthesize novel aniline-based compounds with tailored basicity for optimal therapeutic performance.
Introduction: The Significance of Aniline Basicity and Fluorine in Drug Discovery
Aniline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs. The basicity of the amino group, quantified by the pKa of its conjugate acid (the anilinium ion), is a critical determinant of a drug molecule's behavior in a biological system. It influences solubility, membrane permeability, receptor binding, and metabolic stability. Unsubstituted aniline is a weak base, with a pKaH of approximately 4.6, due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system.[1][2][3][4]
Fluorine, being the most electronegative element, exerts potent electronic effects when introduced into an organic molecule.[5] Its small size allows it to act as a "hydrogen isostere," while its unique electronic properties can profoundly alter the characteristics of the parent molecule. In the context of aniline, fluorine substitution provides a precise mechanism for tuning the basicity of the amino group, thereby optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
The Dueling Nature of Fluorine's Electronic Effects
The net influence of a fluorine substituent on the electron density of the aniline ring, and consequently on the basicity of the amino group, is a result of the balance between two opposing electronic forces: the inductive effect and the mesomeric (or resonance) effect.
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma (σ) bond framework.[6][7] This electron-withdrawing effect is distance-dependent and deactivates the ring, making the nitrogen lone pair less available for protonation and thus decreasing basicity.[6]
-
Mesomeric Effect (+M): The lone pairs of electrons in the p-orbitals of the fluorine atom can be delocalized into the π-system of the benzene ring.[8] This donation of electron density increases the electron density at the ortho and para positions, which would be expected to increase the basicity of the amino group.[9]
For halogens, the inductive effect generally dominates over the mesomeric effect.[9][10] This is particularly true for fluorine, where the -I effect is significantly stronger than its +M effect.[8]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Conclusion
The influence of fluorine substitution on the basicity of aniline is a complex interplay of inductive and mesomeric effects, further modulated by the position of substitution. A thorough understanding of these principles is indispensable for medicinal chemists and drug development professionals. By leveraging the unique properties of fluorine, it is possible to fine-tune the pKa of aniline-based drug candidates, thereby optimizing their pharmacokinetic and pharmacodynamic profiles. The quantitative relationships described by the Hammett equation, coupled with robust experimental validation, provide a powerful framework for the rational design of safer and more effective therapeutic agents.
References
-
PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2024). Aniline. Wikimedia Foundation. Retrieved from [Link]
-
Grokipedia. (n.d.). Fluoroaniline. Retrieved from [Link]
-
vCalc. (2021). pKa of Aniline. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Comparing acidity of anilinium ion and para-fluoro anilium ion. Retrieved from [Link]
-
University of Calgary. (n.d.). Amines. Retrieved from [Link]
-
Quora. (2020). Which compound is a better base, aniline or para-fluoroaniline? Why?. Retrieved from [Link]
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]
-
Brainly.in. (2018). why p-fluoro aniline is less basic than p-chloro aniline?. Retrieved from [Link]
-
Testbook. (n.d.). Ortho Effect: Explained In Aniline, Carboxylic Acid, & Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Retrieved from [Link]
-
BYJU'S. (n.d.). Ortho Effect. Retrieved from [Link]
-
Wikipedia. (2024). Hammett equation. Wikimedia Foundation. Retrieved from [Link]
-
Wikipedia. (2024). Ortho effect. Wikimedia Foundation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). Aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from [Link]
-
ACS Publications. (2005). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. Retrieved from [Link]
-
A to Z Chemistry. (2020). Ortho effect. WordPress.com. Retrieved from [Link]
-
Collegedunia. (n.d.). Ortho Effect: Explanation, Effects and Sample Questions. Retrieved from [Link]
-
Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]
-
Reddit. (2013). Mesomeric effect of Fluorine. Retrieved from [Link]
-
ResearchGate. (n.d.). The calculated pK b values of aniline using different methods and basis.... Retrieved from [Link]
- Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions.
-
YouTube. (2020). CHM 230 predict acidity of aniline 3 6. Retrieved from [Link]
-
ResearchGate. (2025). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]
-
YouTube. (2020). Effect of Substituents on the Basicity of Anilines. Retrieved from [Link]
-
YouTube. (2020). Resonance/Mesomeric Effect & and its application ( Basicity of aniline and acidity of phenol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]
-
Allen. (n.d.). Mesomeric Effect- Types, Mechanism and Applications. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. pKa of Aniline [vcalc.com]
- 3. Aniline CAS#: 62-53-3 [m.chemicalbook.com]
- 4. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. brainly.in [brainly.in]
A Technical Guide to the Solubility and Stability of Substituted Fluoroanilines
Abstract
Substituted fluoroanilines are foundational structural motifs in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the aniline scaffold profoundly influences the molecule's physicochemical properties, including its aqueous solubility and chemical stability. These two parameters are critical determinants of a compound's utility, governing everything from its bioavailability in physiological systems to its shelf-life and formulation feasibility. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the solubility and stability of substituted fluoroanilines. We will explore the causal mechanisms behind observed properties, detail robust experimental protocols for their assessment, and discuss the implications for research and development.
Introduction: The Strategic Value of Fluorination
The substitution of hydrogen with fluorine is a cornerstone strategy in modern drug design.[1][2][3] Fluorine, despite being the smallest halogen, possesses the highest electronegativity, leading to a unique combination of steric and electronic effects.[3] When applied to the aniline scaffold, these effects modulate the basicity of the amino group, alter intermolecular forces, and can block sites of metabolic attack.[1][4] The result is often an improvement in pharmacokinetic profiles, target selectivity, and metabolic stability.[3][5] However, these benefits are not guaranteed and are highly dependent on the number and position of fluorine substituents. A thorough understanding of solubility and stability is therefore not merely academic but a prerequisite for successful application.
Physicochemical Landscape of Fluoroanilines
Fluoroanilines are typically colorless to light-yellow oily liquids at room temperature, though some di- and tri-substituted derivatives can be solids.[4][6] Their properties are dictated by the interplay between the polar amino group (-NH₂) and the increasingly lipophilic and electronically modified fluorinated aromatic ring.
The Influence of Fluorine on Basicity (pKa)
The electron-withdrawing nature of fluorine reduces the electron density on the aniline nitrogen, thereby decreasing the basicity of the amino group compared to unsubstituted aniline.[4] This effect is position-dependent:
-
Positional Isomers: The pKa of the conjugate acids of monofluoroanilines illustrates this trend, with values ranging from approximately 3.0 for 2-fluoroaniline to 4.65 for 4-fluoroaniline.[4][6][7] The ortho-isomer experiences the strongest inductive electron withdrawal and potential intramolecular hydrogen bonding, making it the least basic.
-
Degree of Fluorination: Increasing the number of fluorine substituents further decreases basicity. This lowered pKa has direct consequences for solubility, as it dictates the pH at which the molecule will exist in its more soluble, protonated (cationic) form.
Aqueous Solubility: A Multifactorial Property
The solubility of a substituted fluoroaniline is a complex equilibrium between the energy required to break its crystal lattice (for solids) and the energy released upon solvation. Key influencing factors include molecular structure, pH, and temperature.
Structural Determinants of Solubility
The "like dissolves like" principle provides a foundational understanding: the polar amino group promotes aqueous solubility, while the fluorinated benzene ring contributes to lipophilicity.[8][9]
-
Hydrogen Bonding: The -NH₂ group can act as both a hydrogen bond donor and acceptor, facilitating interaction with water molecules.[8]
-
Dipole-Dipole Interactions: The polarity of the C-F and C-N bonds contributes to the molecule's overall dipole moment, influencing interactions with polar solvents.[8]
-
Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity. For example, 4-fluoroaniline has a LogP of 1.15.[6] Fluorination generally increases lipophilicity, which can decrease aqueous solubility.[5]
-
Isomerism: The position of the fluorine atom has a significant impact. For instance, 2-fluoroaniline can form an intramolecular hydrogen bond between the fluorine and an amino hydrogen, which can reduce its ability to form intermolecular hydrogen bonds with water, thus potentially lowering its aqueous solubility compared to the 3- and 4-isomers.[4]
The Critical Role of pH
As weak bases, the solubility of fluoroanilines is highly dependent on the pH of the aqueous medium.
-
In acidic solutions (pH < pKa), the amino group is protonated (-NH₃⁺), forming a more polar and, therefore, more water-soluble salt.
-
In neutral or basic solutions (pH > pKa), the molecule exists predominantly in its less soluble, free base form.
This relationship is a critical consideration in drug development for oral formulations, as the compound must dissolve in the acidic environment of the stomach to be absorbed.
Quantitative Solubility Data
The following table summarizes publicly available solubility data for representative fluoroanilines. It is crucial to recognize that these values are illustrative, and experimental determination is necessary for specific applications.
| Compound | Water Solubility (g/L) | Conditions | Reference |
| 2-Fluoroaniline | ~17 g/L (Low) | Not Specified | [4] |
| 4-Fluoroaniline | 33 g/L | 20 °C | [6][10] |
| 2,4-Difluoroaniline | Moderate | Not Specified |
Note: The term "moderate" indicates that while the compound has polar groups facilitating some aqueous solubility, it is also significantly non-polar.[9] Quantitative values require experimental determination.
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines a standard high-throughput method for determining the kinetic solubility of a compound, often used in early-stage drug discovery.
Causality: This assay measures the concentration of a compound that remains in solution after being added from a concentrated DMSO stock to an aqueous buffer. It's termed "kinetic" because it may not represent true thermodynamic equilibrium, but it provides a rapid and resource-efficient assessment of solubility under physiologically relevant conditions.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test fluoroaniline (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: Using a liquid handler, dispense the DMSO stock solution into a 96-well microplate. Perform serial dilutions in DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2-24 hours) to allow for dissolution and precipitation to approach equilibrium.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound. Alternatively, use a filter plate to separate the supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV, LC-MS, or UV-Vis spectrophotometry, by comparing against a calibration curve.[11]
-
Data Analysis: The kinetic solubility is the highest concentration at which the compound remains fully dissolved.
Chemical Stability: Resisting Degradation
The stability of a substituted fluoroaniline is its ability to resist chemical change over time under various environmental conditions. Degradation can lead to loss of potency, formation of toxic impurities, and altered physical properties.
Key Factors Influencing Stability
-
Oxidation: Like aniline itself, fluoroanilines are susceptible to oxidation, which can be initiated by exposure to air (oxygen) and/or light. This often results in the formation of colored polymeric impurities, causing a sample to darken from colorless/pale yellow to brown.[12]
-
Thermal Stress: At elevated temperatures, fluoroanilines can decompose, potentially releasing hazardous vapors such as carbon oxides, nitrogen oxides, and highly corrosive hydrogen fluoride.[12]
-
pH: The stability of fluoroanilines can be pH-dependent. While the protonated form may be more stable against certain oxidative pathways, extreme pH conditions (strong acids or bases) can catalyze hydrolysis or other degradation reactions.
-
Incompatibilities: Fluoroanilines are incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides, which can lead to vigorous and potentially hazardous reactions.
Degradation Pathways
The specific degradation pathways are complex and depend on the substitution pattern and the stress condition applied.
-
Oxidative Degradation: This is a primary concern, leading to the formation of nitroso, nitro, and polymeric species. The fluorine substituent can influence the rate of oxidation by modifying the electron density of the aromatic ring and the amino group.
-
Metabolic Degradation: In a biological context, cytochrome P450 (CYP450) enzymes are key players.[1] Fluorine can be strategically placed to block metabolically labile sites, thereby increasing the compound's half-life.[1] However, certain positions, particularly the para-position, can be susceptible to metabolic defluorination, which may lead to the formation of reactive metabolites.[1][13] Studies have shown that 2- and 3-fluoroaniline derivatives are significantly more stable against in vivo defluorination than their 4-fluoroaniline counterparts.[1]
Experimental Protocol: Forced Degradation Study
Causality: Forced degradation (or stress testing) is essential in pharmaceutical development to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[14] By subjecting the compound to conditions more severe than those expected during storage, we can rapidly assess its intrinsic stability.
Step-by-Step Methodology
-
Sample Preparation: Prepare solutions of the substituted fluoroaniline in suitable solvents for each stress condition.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidation: Treat with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Stress: Expose a solid sample to dry heat (e.g., 105 °C).
-
Photostability: Expose the sample (solid and in solution) to light with a specific illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt hours/square meter) as per ICH Q1B guidelines.
-
-
Time Points: Sample each condition at multiple time points (e.g., 0, 4, 8, 24, 48 hours).
-
Sample Quenching: Neutralize the acid and base samples. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze the stressed samples against a control (time zero) using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).[14][15]
-
Data Interpretation:
-
Quantify the loss of the parent compound.
-
Perform mass balance calculations to account for all degradation products.
-
Use the PDA and MS data to identify and characterize the major degradation products.
-
Visualization of Key Concepts and Workflows
Factors Influencing Fluoroaniline Solubility
The following diagram illustrates the interconnected physicochemical properties that collectively determine the aqueous solubility of a substituted fluoroaniline.
Caption: Interplay of factors governing fluoroaniline solubility.
Forced Degradation Experimental Workflow
This workflow diagram visualizes the logical progression of a forced degradation study, from sample preparation to data analysis.
Caption: Workflow for a forced degradation stability study.
Conclusion and Future Outlook
The solubility and stability of substituted fluoroanilines are not independent variables but are deeply intertwined with the molecule's electronic and structural features. A rational approach to molecular design requires a proactive assessment of these properties. As this guide has detailed, the position and number of fluorine substituents critically affect basicity, lipophilicity, and susceptibility to degradation. For the researcher, this means that early, systematic evaluation using robust protocols, such as those described herein, is imperative. Understanding the "why" behind observed solubility and stability profiles—the causality rooted in physicochemical principles—enables more effective troubleshooting and the design of next-generation molecules with optimized properties for pharmaceutical and material science applications.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. Vertex AI Search.
- ResearchGate. Proposed pathway for 3-fluoroaniline degradation by Rhizobium sp. JF-3. ResearchGate.
- Grokipedia. Fluoroaniline. Grokipedia.
- PubMed. Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed.
- Semantic Scholar. Research Article Cometabolism of Fluoroanilines in the Presence of 4-Fluoroaniline by Ralstonia sp. FD-1. Semantic Scholar.
- ResearchGate. Second-class substrate fluoroaniline degradation in cometabolism systems. ResearchGate.
- BenchChem. Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide. BenchChem.
- BenchChem. A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents. BenchChem.
- Solubility of Things. 2,4-Difluoroaniline. Solubility of Things.
- PubMed. Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. PubMed.
- BenchChem. Assessing the Metabolic Stability of 4-Fluoroaniline-Containing Compounds: A Comparative Guide. BenchChem.
- BenchChem. Overcoming solubility issues with 2-(Chloromethyl)-4-fluoroaniline. BenchChem.
- PubChem. 4-Fluoroaniline. PubChem.
- Loba Chemie. 4-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie.
- ChemicalBook. 4-Fluoroaniline. ChemicalBook.
- BenchChem. A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS. BenchChem.
- PubChem. 2-Fluoroaniline. PubChem.
- ResearchGate. Synthesis and characterization of fluorine-substituted polyanilines. ResearchGate.
- ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate.
- Veritati. Biodegradation of fluoroanilines by the wild strain Labrys portucalensis. Veritati.
- LE STUDIUM. Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- BenchChem. stability and storage conditions for 4-fluoroaniline. BenchChem.
- BenchChem. A Comparative Guide to the Analytical Validation of 4-Fluoroaniline. BenchChem.
- ResearchGate. An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate.
- National Institute of Standards and Technology. p-Fluoroaniline - the NIST WebBook. NIST.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. lobachemie.com [lobachemie.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Unveiling the Molecular Landscape: A Theoretical and Computational Guide to 2-(Cyclopentyloxy)-3-fluoroaniline
A Senior Application Scientist's Perspective on In Silico Drug Discovery
Authored by: [Your Name/Gemini AI]
Affiliation: [Fictional Institution, e.g., Center for Computational Drug Design]
Abstract
In the landscape of modern drug discovery, the strategic application of theoretical and computational chemistry is paramount to accelerating the identification and optimization of novel therapeutic agents. This technical guide provides an in-depth exploration of 2-(Cyclopentyloxy)-3-fluoroaniline, a molecule of significant interest in medicinal chemistry. We will navigate the theoretical underpinnings and practical applications of computational methodologies to elucidate its structural, electronic, and potential pharmacodynamic properties. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for the in silico investigation of this and similar molecular entities. We will delve into the causality behind methodological choices, ensuring a self-validating system of protocols, all grounded in authoritative scientific principles.
Introduction: The Rationale for a Computational Approach
The journey of a drug from concept to clinic is arduous and expensive. Computational chemistry and molecular modeling have emerged as indispensable tools to mitigate these challenges, offering a predictive lens through which we can assess a molecule's potential before committing to costly and time-consuming synthesis and experimental testing. This compound presents a compelling case for such an investigation. Its structure, a substituted aniline, is a common scaffold in medicinal chemistry. The presence of a fluorine atom and a cyclopentyloxy group suggests modulation of electronic properties and lipophilicity, key determinants of a drug's pharmacokinetic and pharmacodynamic profile.[1][2]
This guide will eschew a rigid, templated approach, instead adopting a narrative that follows the logical progression of a computational investigation, from understanding the fundamental properties of the molecule to predicting its interactions with biological targets.
Foundational Analysis: Structural and Electronic Characterization
Before we can predict how a molecule will behave in a complex biological system, we must first understand its intrinsic properties. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose, providing a balance between accuracy and computational cost.[3][4][5]
Geometric Optimization: Defining the Ground State
The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through a process called geometry optimization.
Experimental Protocol: Geometry Optimization
-
Input Structure Generation: A 2D sketch of this compound is created using a molecular editor and converted to a 3D structure.
-
Computational Method Selection:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[5][6]
-
Basis Set: 6-311++G(d,p) is a robust basis set that provides a good description of electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding.[5]
-
-
Software Implementation: The calculation is performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
Electronic Properties: A Deeper Look at Reactivity
With the optimized geometry, we can now probe the electronic landscape of the molecule.
Table 1: Calculated Electronic Properties of this compound
| Property | Description | Predicted Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons; a higher HOMO energy suggests greater reactivity as a nucleophile. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons; a lower LUMO energy suggests greater reactivity as an electrophile. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in dipole-dipole interactions with a receptor. |
| Molecular Electrostatic Potential (MEP) Map | A visualization of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for predicting non-covalent interactions. |
Simulating Biological Interactions: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8][9] This is a cornerstone of structure-based drug design, allowing us to hypothesize how a ligand might interact with a protein target.
The Rationale Behind Target Selection
Given the prevalence of the aniline scaffold in various therapeutic areas, a number of potential protein targets could be investigated. For the purpose of this guide, we will hypothesize a target, for instance, a kinase, which is a common target class for aniline-based inhibitors. The specific choice of target would, in a real-world scenario, be driven by disease pathology and existing structure-activity relationship (SAR) data.
Experimental Protocol: Molecular Docking Workflow
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Repair any missing side chains or loops.
-
-
Ligand Preparation:
-
Use the DFT-optimized geometry of this compound.
-
Assign partial charges using a suitable force field (e.g., Gasteiger charges).
-
-
Binding Site Definition:
-
Identify the active site of the protein, typically the location of the co-crystallized ligand or as identified from literature.
-
Define a "grid box" that encompasses the binding site to constrain the docking search space.
-
-
Docking Simulation:
-
Analysis of Results:
-
The results are ranked by their predicted binding energy (docking score).
-
The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
-
Diagram: Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Advanced Simulation: Molecular Dynamics
While molecular docking provides a static snapshot of a potential binding mode, biological systems are dynamic. Molecular Dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time, providing insights into the stability of the binding pose and the role of solvent.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
The top-ranked protein-ligand complex from docking is placed in a periodic box of explicit solvent (e.g., water molecules).
-
Counter-ions are added to neutralize the system.
-
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to physiological temperature (e.g., 310 K) and the pressure is adjusted to atmospheric pressure. This is done in a series of steps with restraints on the protein and ligand that are gradually released.
-
Production Run: A long-timescale simulation (nanoseconds to microseconds) is run without restraints, during which the trajectory of all atoms is saved at regular intervals.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in docking.
-
Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimate of the binding affinity.
-
Diagram: The Relationship Between Computational Techniques
Caption: Interplay of key computational methods.
Conclusion: From Data to Discovery
This guide has outlined a comprehensive theoretical and computational strategy for the investigation of this compound. By systematically applying DFT, molecular docking, and molecular dynamics, we can construct a detailed molecular profile, from its intrinsic electronic properties to its dynamic behavior in a biological environment. The insights gained from these in silico studies are not merely academic; they provide a rational basis for prioritizing synthetic efforts, designing more potent and selective analogs, and ultimately, accelerating the journey towards novel therapeutics. The self-validating nature of this multi-faceted approach, where the outputs of one technique inform and are scrutinized by the next, embodies the principles of robust and reliable computational drug discovery.
References
-
Design, Synthesis, Molecular Docking, Characterization of Aniline Derivatives and Their Evaluation of Anti-Tubercular Activity. (2022-03-15). Research J. Pharm. and Tech. URL: [Link]
-
Spin Densities and Polymerizabilities of Aniline Derivatives Deduced from Density Functional Calculations. (2000-01-01). ResearchGate. URL: [Link]
-
Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. (2025-04-23). Research J. Pharm. and Tech. URL: [Link]
-
Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. (2015-01-01). PMC. URL: [Link]
-
Synthesis and Inhibition Profiles of N-Benzyl- and N-Allyl Aniline Derivatives against Carbonic Anhydrase and Acetylcholinesterase – A Molecular Docking Study. (2021-12-01). ResearchGate. URL: [Link]
-
DFT theoretical studies of anions of aniline and its several derivatives. (2010-01-01). ResearchGate. URL: [Link]
-
Preparation, Characterization, Biological Activity and Molecular Docking Study of Some New Aniline Derivatives. (2025-06-04). University of Misan. URL: [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2020-09-29). PMC. URL: [Link]
-
Combined Experimental and Computational Study of the Thermochemistry of the Fluoroaniline Isomers. (2007-03-01). PubMed. URL: [Link]
-
Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Acme Bioscience. URL: [Link]
-
Derivation of an accurate geometry of 2-fluoroaniline from rotational spectroscopy and computational chemistry. (2021-02-05). Semantic Scholar. URL: [Link]
-
3-Fluoroaniline | C6H6FN | CID 9742. PubChem. URL: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. URL: [Link]
-
Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. (2024-03-12). MDPI. URL: [Link]
-
2-Fluoroaniline | C6H6FN | CID 9584. PubChem. URL: [Link]
-
The Chemistry of 2-Chloro-3-fluoroaniline: Synthesis, Properties, and Applications. (2025-10-09). NINGBO INNO PHARMCHEM CO.,LTD.. URL: [Link]
-
2-Chloro-3-fluoroaniline: Properties, Applications, and Synthesis of a Key Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. URL: [Link]
-
Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors. (2019-02-15). PubMed. URL: [Link]
Sources
- 1. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Use of 2-(Cyclopentyloxy)-3-fluoroaniline in the Synthesis of Potent and Selective TrkA Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and neurobiology.
Introduction
Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene, is a receptor tyrosine kinase that plays a pivotal role in the development and function of the nervous system.[1][2] Upon binding its ligand, nerve growth factor (NGF), TrkA dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[1][3][4] These pathways are crucial for neuronal survival, differentiation, and synaptic plasticity.[1][2][3] However, aberrant TrkA signaling, often driven by NTRK1 gene fusions, has emerged as a significant oncogenic driver in a wide array of adult and pediatric cancers.[5][6] This has established TrkA as a compelling therapeutic target for the development of kinase inhibitors.[6]
This application note provides a detailed guide on the utilization of a key building block, 2-(Cyclopentyloxy)-3-fluoroaniline , in the synthesis of potent and selective TrkA inhibitors. We will explore the rationale behind the selection of this intermediate, provide a step-by-step synthetic protocol for a model TrkA inhibitor, and discuss the significance of its structural features in achieving desired pharmacological properties.
The Strategic Importance of this compound in TrkA Inhibitor Design
The design of effective kinase inhibitors hinges on the strategic incorporation of chemical moieties that can optimize potency, selectivity, and pharmacokinetic properties.[7][8] this compound is a versatile intermediate that offers several advantages in the context of TrkA inhibitor synthesis:
-
The Fluorine Atom: The presence of a fluorine atom at the 3-position of the aniline ring is a key design element. Fluorine, being the most electronegative element, can significantly influence a molecule's properties.[9][10] It can modulate the pKa of the aniline nitrogen, impacting its reactivity and potential for hydrogen bonding interactions within the kinase active site.[9] Furthermore, fluorine substitution is a well-established strategy to block metabolic oxidation, thereby enhancing the metabolic stability and half-life of a drug candidate.[11] Strategic placement of fluorine can also lead to favorable interactions with protein side chains, potentially increasing binding affinity and potency.[12]
-
The Cyclopentyloxy Group: The cyclopentyloxy substituent at the 2-position serves multiple purposes. This bulky, lipophilic group can effectively probe and occupy hydrophobic pockets within the TrkA active site, contributing to inhibitor potency. The rigid nature of the cyclopentyl ring can also help to enforce a specific conformation of the inhibitor, which can be crucial for selective binding to the target kinase.[13][14] The use of such cyclic structures is a common strategy in drug design to improve metabolic stability and reduce off-target effects.[14]
TrkA Signaling Pathway and Point of Inhibition
To understand the mechanism of action of TrkA inhibitors, it is essential to visualize the signaling pathway they target.
Figure 1: Simplified TrkA signaling pathway and the point of inhibition by a synthesized TrkA inhibitor.
Experimental Protocol: Synthesis of a Model TrkA Inhibitor
This section details a representative synthetic route to a hypothetical TrkA inhibitor, Compound 1 , utilizing this compound as the starting material. This protocol is based on common and robust synthetic methodologies employed in kinase inhibitor synthesis, such as the Buchwald-Hartwig amination.[7]
General Synthetic Workflow
Figure 2: General synthetic workflow for the preparation of a TrkA inhibitor.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Commercial Source | >98% |
| 2-Chloro-5-iodopyrimidine | Commercial Source | >98% |
| Palladium(II) acetate (Pd(OAc)₂) | Commercial Source | Reagent Grade |
| Xantphos | Commercial Source | Reagent Grade |
| Cesium carbonate (Cs₂CO₃) | Commercial Source | >99% |
| 1,4-Dioxane (anhydrous) | Commercial Source | >99.8% |
| Acryloyl chloride | Commercial Source | >98% |
| N,N-Diisopropylethylamine (DIPEA) | Commercial Source | >99% |
| Dichloromethane (DCM, anhydrous) | Commercial Source | >99.8% |
Step-by-Step Synthesis of Compound 1
Step 1: Buchwald-Hartwig Amination
This step involves the palladium-catalyzed cross-coupling of this compound with 2-chloro-5-iodopyrimidine to form the key intermediate.
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 2-chloro-5-iodopyrimidine (1.1 eq), and cesium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add palladium(II) acetate (0.05 eq) and Xantphos (0.1 eq) to the flask under the inert atmosphere.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.
Step 2: Acrylamide Formation
The final step involves the acylation of the pyrimidine amine with acryloyl chloride to introduce a potential covalent warhead, a common feature in targeted kinase inhibitors.
-
Dissolve the purified intermediate from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise.
-
Slowly add acryloyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or preparative HPLC to obtain the final TrkA inhibitor, Compound 1 .
Characterization Data for Hypothetical Compound 1
| Property | Value |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz) | Consistent with the proposed structure |
| ¹³C NMR (100 MHz) | Consistent with the proposed structure |
| HRMS (ESI) | Calculated and found values within ± 5 ppm |
| Purity (HPLC) | >95% |
In Vitro Evaluation of TrkA Inhibitory Activity
The synthesized inhibitor should be evaluated for its ability to inhibit TrkA kinase activity. This is typically done using biochemical assays.[15]
Protocol: In Vitro Kinase Assay
-
Assay Format: A common format is a fluorescence-based assay that measures the phosphorylation of a peptide substrate by the TrkA kinase domain.[15]
-
Procedure:
-
Recombinant human TrkA kinase domain is incubated with the peptide substrate and ATP in a suitable buffer.
-
The synthesized inhibitor (Compound 1 ) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 °C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Expected Results and Interpretation
A potent TrkA inhibitor would be expected to have an IC₅₀ value in the low nanomolar range. The selectivity of the inhibitor should also be assessed by testing it against a panel of other kinases, particularly those with high homology to TrkA, such as TrkB and TrkC.[5]
Conclusion
This compound is a valuable and strategically important building block for the synthesis of novel TrkA inhibitors. Its unique combination of a fluorine atom and a cyclopentyloxy group provides medicinal chemists with a powerful tool to modulate the potency, selectivity, and pharmacokinetic properties of their compounds. The synthetic protocols and evaluation methods described in this application note provide a solid foundation for researchers and drug development professionals to explore the potential of this and similar scaffolds in the quest for new and effective treatments for NTRK fusion-positive cancers and other diseases driven by aberrant TrkA signaling.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
-
Ascano, M., et al. (2012). Biogenesis and Function of the NGF/TrkA Signaling Endosome. PMC - PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Trk receptor. Retrieved from [Link]
- Unknown. (2024). What are TrkA activators and how do they work? Google Search.
- Huang, E. J., & Reichardt, L. F. (2003). Trk receptors: roles in neuronal signal transduction. Annual review of biochemistry, 72, 609-642.
-
Farris, C. A., et al. (2013). Nerve Growth Factor Receptor TrkA, a New Receptor in Insulin Signaling Pathway in PC12 Cells. PMC - PubMed Central. Retrieved from [Link]
- Unknown. (n.d.). Fluorine in drug discovery: Role, design and case studies. Google Search.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Quinoline Scaffolds.
-
Larsson, A., et al. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. ACS Publications. Retrieved from [Link]
-
Silverman, R. B., & Groutas, W. C. (2013). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH. Retrieved from [Link]
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern advances. Journal of fluorine chemistry, 127(3), 303-319.
- Taylor, R. D., et al. (2014). The role of fluorine in medicinal chemistry. Journal of fluorine chemistry, 167, 3-14.
- Durrant, J. D., & McCammon, J. A. (2011). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in pharmacology, 2, 59.
- Lou, Y., et al. (2015). Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. Bioorganic & medicinal chemistry letters, 25(1), 118-122.
- Abdel-Maksoud, M. S., et al. (2020). Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1163-1176.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Bernard-Gauthier, V., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Bioorganic & medicinal chemistry letters, 27(12), 2765-2771.
- Kumar, V., et al. (2015). Cyclopentitol as a scaffold for a natural product-like compound library for drug discovery. Bioorganic & medicinal chemistry, 23(11), 2650-2655.
-
Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]
- Attanasi, O. A., et al. (2006). Cyclopentenone: a special moiety for anticancer drug design. Anticancer drugs, 17(9), 1017-1022.
- Wang, Y., et al. (2022). Rational design and crystallographic analysis of novel isoform-selective TRKA inhibitors for cancer therapy. Acta Pharmaceutica Sinica B, 12(6), 2736-2749.
- Li, H., et al. (2021). Discovery of pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides as type-II pan-tropomyosin receptor kinase (TRK) inhibitors: Design, synthesis, and biological evaluation. European journal of medicinal chemistry, 216, 113265.
- Attanasi, O. A., et al. (2006). Cyclopentenone: A special moiety for anticancer drug design. Anti-Cancer Drugs, 17(9), 1017-1022.
- Zhang, Y., et al. (2020). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B, 10(3), 437-450.
-
ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). ORTHOFLUOROANILINE. Retrieved from [Link]
-
Heffron, T. P. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Fluoroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-2-fluoroaniline. Retrieved from [Link]
Sources
- 1. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TrkA activators and how do they work? [synapse.patsnap.com]
- 3. Trk receptor - Wikipedia [en.wikipedia.org]
- 4. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 5. Rational design and crystallographic analysis of novel isoform-selective TRKA inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclopentitol as a scaffold for a natural product-like compound library for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scientificupdate.com [scientificupdate.com]
- 15. reactionbiology.com [reactionbiology.com]
Synthetic Protocols for C-N and C-C Bond Formation: A Detailed Guide to the Coupling of 2-(Cyclopentyloxy)-3-fluoroaniline
Introduction: The Strategic Importance of Fluorinated Anilines in Modern Chemistry
Substituted anilines are foundational scaffolds in a multitude of high-value chemical entities, from pharmaceuticals to advanced materials. The strategic incorporation of fluorine atoms and ether linkages, as seen in 2-(cyclopentyloxy)-3-fluoroaniline, offers chemists a powerful tool to modulate the physicochemical properties of target molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making it a highly sought-after feature in medicinal chemistry.[1][2][3] The cyclopentyloxy group, on the other hand, introduces a degree of conformational constraint and lipophilicity that can be crucial for optimizing a compound's pharmacokinetic profile.
This application note provides detailed, field-proven protocols for the palladium-catalyzed coupling of this compound with various partners, focusing on the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind the choice of catalysts, ligands, and reaction conditions. The protocols provided herein are designed to be robust and adaptable, serving as a strong starting point for researchers in drug discovery and process development.
Core Concepts in Palladium-Catalyzed Cross-Coupling
The protocols detailed in this guide are based on two of the most powerful and versatile cross-coupling methodologies in modern organic synthesis: the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation.[4][5][6][7] Both reactions rely on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to facilitate the union of two organic fragments.
A generalized catalytic cycle for these reactions involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or pseudohalide), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki-Miyaura coupling, an organoboron species, activated by a base, transfers its organic group to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base facilitates the deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligands coordinated to the palladium atom is critical for the success of these reactions. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps and to prevent catalyst decomposition.[8]
Part 1: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for the synthesis of N-aryl compounds.[4][9] This protocol outlines the coupling of this compound with a representative aryl bromide.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a sterically hindered, electron-rich biarylphosphine ligand like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is chosen. The bulky ligand facilitates the formation of the active monoligated Pd(0) species and promotes the crucial reductive elimination step.[5][8]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the aniline nitrogen, forming the active nucleophile in the catalytic cycle.[10] Weaker bases can be employed, but may require higher temperatures or longer reaction times.[11][12]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are preferred to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst system.[13]
Detailed Experimental Protocol:
Materials and Reagents:
| Reagent/Material | Purity | Supplier | Notes |
| This compound | >98% | Commercially Available | Store under inert atmosphere |
| Aryl Bromide | >98% | Commercially Available | --- |
| Pd₂(dba)₃ | Catalyst Grade | Commercially Available | Air and light sensitive |
| XPhos | >98% | Commercially Available | Air sensitive |
| Sodium tert-butoxide | >98% | Commercially Available | Hygroscopic |
| Anhydrous Toluene | >99.8% | Commercially Available | Stored over molecular sieves |
Procedure:
-
Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), XPhos (0.02 equiv), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.01 equiv) to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aniline.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. This protocol details the coupling of a bromo-derivative of this compound with a generic arylboronic acid.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Catalyst System: A common and effective catalyst system is Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)). Alternatively, a combination of a palladium source like Pd(OAc)₂ (palladium(II) acetate) and a phosphine ligand can be used.
-
Base: An aqueous solution of a carbonate base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is typically used. The base is crucial for the activation of the boronic acid in the transmetalation step.[4]
-
Solvent System: A two-phase solvent system, often a mixture of an organic solvent like toluene or 1,4-dioxane and water, is employed to dissolve both the organic reactants and the inorganic base.
Detailed Experimental Protocol:
Materials and Reagents:
| Reagent/Material | Purity | Supplier | Notes |
| Bromo-2-(cyclopentyloxy)-3-fluoroaniline | >98% | Synthesized or Commercially Available | --- |
| Arylboronic Acid | >98% | Commercially Available | Can be sensitive to moisture |
| Pd(PPh₃)₄ | Catalyst Grade | Commercially Available | Air and light sensitive |
| Potassium Carbonate | >99% | Commercially Available | --- |
| 1,4-Dioxane | >99.8% | Commercially Available | Anhydrous |
| Water | Deionized | --- | Degassed |
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the bromo-2-(cyclopentyloxy)-3-fluoroaniline (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 equiv) to the flask.
-
Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask to achieve a concentration of approximately 0.1 M with respect to the bromo-aniline.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Follow the reaction progress by TLC or LC-MS. The reaction is generally complete in 6-18 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Visualization of Experimental Workflows
Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling Workflow
Sources
- 1. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents [patents.google.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Coupling - Patent US-2638362-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids - Google Patents [patents.google.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. US4443631A - Selective halogenation of 2-fluoroaniline - Google Patents [patents.google.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. US10981868B1 - Single step regioselective cyclization and chlorination of hydroxyamino-N-(2-methylphenyl)acetamide to 5-chloro-7-methylindoline-2,3-dione - Google Patents [patents.google.com]
- 12. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of 2-(Cyclopentyloxy)-3-fluoroaniline in Modern Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and potential applications of 2-(Cyclopentyloxy)-3-fluoroaniline, a valuable intermediate in contemporary drug discovery. While direct literature on this specific molecule is nascent, this document extrapolates from established chemical principles governing substituted anilines to present a robust framework for its utilization. We will explore a plausible and efficient synthetic route, delve into the nuanced reactivity imparted by its unique substitution pattern, and provide detailed, actionable protocols for its incorporation into complex molecular architectures relevant to pharmaceutical development. The causality behind experimental choices is emphasized throughout, ensuring a deep understanding of the underlying chemistry.
Introduction: The Emerging Importance of Substituted Fluoroanilines
Substituted anilines are foundational building blocks in the synthesis of a vast array of pharmaceuticals.[1][2] The incorporation of fluorine into these scaffolds has become a cornerstone of modern medicinal chemistry, as this highly electronegative atom can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] The specific substitution pattern of this compound, featuring a bulky lipophilic group ortho to the amine and a fluorine atom meta to it, presents a unique synthon for accessing novel chemical space. The cyclopentyloxy group can enhance solubility in nonpolar environments and provide steric hindrance that may influence reaction selectivity, while the fluorine atom's electron-withdrawing nature impacts the reactivity of the aromatic ring and the basicity of the aniline nitrogen.[5][6]
Proposed Synthesis of this compound
A robust and scalable synthesis of this compound can be envisioned through a two-step sequence starting from commercially available 2-fluoro-6-nitrophenol. This pathway involves a Williamson ether synthesis followed by the reduction of the nitro group.
Diagram of the Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-(Cyclopentyloxy)-2-fluoro-3-nitrobenzene
-
To a stirred solution of 2-fluoro-6-nitrophenol (1.0 eq) in acetone (10 mL/g of phenol) are added potassium carbonate (2.0 eq) and cyclopentyl bromide (1.2 eq).
-
The reaction mixture is heated to reflux and stirred for 12-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford 1-(Cyclopentyloxy)-2-fluoro-3-nitrobenzene.
Step 2: Synthesis of this compound
-
To a mixture of 1-(Cyclopentyloxy)-2-fluoro-3-nitrobenzene (1.0 eq) in a 4:1 mixture of ethanol and water (20 mL/g of nitrobenzene) are added iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
The reaction mixture is heated to reflux and stirred vigorously for 2-4 hours. The reaction progress is monitored by TLC.
-
After completion, the hot reaction mixture is filtered through a pad of celite, and the celite bed is washed with hot ethanol.
-
The combined filtrates are concentrated under reduced pressure to remove ethanol.
-
The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.
| Compound | Molecular Weight ( g/mol ) | Starting Material (g) | Equivalents | Expected Yield (%) | Physical State |
| 2-Fluoro-6-nitrophenol | 157.11 | 10.0 | 1.0 | - | Yellow Solid |
| 1-(Cyclopentyloxy)-2-fluoro-3-nitrobenzene | 225.22 | - | - | 85-95 | Yellow Oil |
| This compound | 195.24 | - | - | 90-98 | Brown Oil |
Table 1: Reagent and product specifications for the synthesis of this compound.
Reaction Mechanism and Application in Drug Synthesis: Amide Coupling
A primary application of this compound in drug synthesis is as a nucleophile in amide bond formation, a ubiquitous linkage in pharmaceuticals.[2] The reactivity of the aniline is influenced by both the activating, electron-donating cyclopentyloxy group and the deactivating, electron-withdrawing fluorine atom. The bulky cyclopentyloxy group may also provide a steric shield, potentially influencing the regioselectivity of further reactions.
Diagram of the Amide Coupling Reaction Mechanism
Sources
Application Note: A Robust and Scalable Synthesis of 2-(Cyclopentyloxy)-3-fluoroaniline for Preclinical Advancement
Introduction: The Significance of 2-(Cyclopentyloxy)-3-fluoroaniline in Preclinical Research
Substituted anilines are foundational scaffolds in medicinal chemistry, integral to the development of a wide array of therapeutic agents.[1] The specific analogue, this compound, represents a key intermediate for preclinical candidates, where the unique combination of a bulky cyclopentyloxy group and a fluorine atom can significantly influence pharmacokinetic and pharmacodynamic properties. The fluorine substituent can enhance metabolic stability and binding affinity, while the cyclopentyloxy moiety can modulate lipophilicity and target engagement.[2][3] As drug candidates progress from discovery to preclinical evaluation, the demand for a scalable, efficient, and well-characterized synthesis of such intermediates becomes paramount to ensure a consistent supply of high-purity material for toxicological and efficacy studies.[4]
This application note provides a comprehensive, field-proven guide to the scale-up synthesis of this compound. The described two-step synthetic route is designed for robustness, safety, and high fidelity, addressing the common challenges associated with large-scale production of aromatic amines.
Synthetic Strategy: A Two-Step Approach to High-Purity Product
The selected synthetic pathway involves a two-step sequence commencing with a Williamson ether synthesis followed by a catalytic transfer hydrogenation. This approach is advantageous for its operational simplicity, use of readily available starting materials, and avoidance of hazardous reagents often associated with other aniline syntheses.[5][6][7]
-
Step 1: Williamson Ether Synthesis. This classical and reliable method is employed to couple cyclopentanol with 2-fluoro-6-nitrophenol.[8][9] The reaction proceeds via an SN2 mechanism where the alkoxide, generated in situ from cyclopentanol, displaces a halide on an electrophilic partner.[8] In this protocol, we utilize 1-bromo-2-fluoro-3-nitrobenzene as the electrophile due to its favorable reactivity. The reaction is carried out under basic conditions to deprotonate the cyclopentanol, forming the nucleophilic cyclopentoxide.
-
Step 2: Catalytic Transfer Hydrogenation. The reduction of the nitro group in the resulting 1-(cyclopentyloxy)-2-fluoro-3-nitrobenzene is a critical step. While various methods exist for nitroarene reduction, catalytic hydrogenation is often preferred for its cleanliness and high yields.[7][10][11] Specifically, transfer hydrogenation using a hydrogen donor like formic acid in the presence of a palladium catalyst offers a safer and more manageable alternative to using high-pressure hydrogen gas, particularly on a larger scale.[12]
Visualizing the Synthetic Workflow
The following diagram illustrates the logical progression of the synthetic protocol, from starting materials to the final, purified active pharmaceutical ingredient (API) intermediate.
Caption: Workflow for the scale-up synthesis of this compound.
Detailed Experimental Protocols
Safety First: Handling of Nitroaromatic Compounds
Nitroaromatic compounds are potentially toxic and can be explosive under certain conditions.[13][14] It is imperative to handle these materials in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[15][16] Ensure that an emergency shower and eyewash station are readily accessible.[16]
Part 1: Synthesis of 1-(Cyclopentyloxy)-2-fluoro-3-nitrobenzene
Materials:
-
1-Bromo-2-fluoro-3-nitrobenzene
-
Cyclopentanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred solution of 1-bromo-2-fluoro-3-nitrobenzene (1.0 eq) in DMF, add cyclopentanol (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure 1-(cyclopentyloxy)-2-fluoro-3-nitrobenzene.
Part 2: Synthesis of this compound
Materials:
-
1-(Cyclopentyloxy)-2-fluoro-3-nitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Formic acid
-
Methanol
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
In a reaction vessel suitable for hydrogenation, dissolve 1-(cyclopentyloxy)-2-fluoro-3-nitrobenzene (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
To the stirred suspension, add formic acid (3.0-5.0 eq) dropwise. The reaction is exothermic; maintain the temperature below 40 °C.
-
After the addition is complete, heat the mixture to a gentle reflux and monitor by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.[17]
Characterization and Quality Control
Ensuring the purity and identity of the final compound is critical for preclinical studies.[4][18] A suite of analytical techniques should be employed for comprehensive characterization.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR & ¹³C NMR | Structural elucidation and confirmation. | Spectra consistent with the proposed structure of this compound. |
| ¹⁹F NMR | Confirmation of the fluorine atom's presence and chemical environment.[18] | A single peak corresponding to the fluorine atom on the aromatic ring. |
| LC-MS | Purity assessment and molecular weight confirmation. | A single major peak with the expected mass-to-charge ratio. |
| GC-MS | Analysis of volatile impurities.[4] | Absence of significant volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination.[4] | Purity ≥ 98%. |
Scale-Up Considerations and Process Optimization
Transitioning from bench-scale to a larger preclinical batch requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
-
Thermal Management: The reduction of the nitro group is highly exothermic.[19] On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of a jacketed reactor with controlled heating and cooling is recommended.
-
Reagent Addition: Controlled, slow addition of formic acid is necessary to manage the exotherm.
-
Catalyst Handling: Palladium on carbon is flammable when dry and in the presence of air. Handle the catalyst wet and under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Work-up and Purification: Large-scale extractions and purifications can be cumbersome. Consider alternative work-up procedures such as crystallization to isolate the product directly. For purification, flash chromatography systems designed for larger scales may be necessary. A method involving an acidic aqueous extraction to isolate the amine as a salt, followed by basification and re-extraction into an organic solvent can also be an effective purification strategy.[20]
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable route to this compound, a key intermediate for preclinical drug development. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce high-purity material to support the advancement of new therapeutic candidates. The emphasis on robust reaction conditions, thorough analytical characterization, and considerations for scale-up ensures that this methodology is well-suited for the rigorous demands of the pharmaceutical industry.
References
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. [Link]
- Google Patents.
-
National Institutes of Health. The nitro to amine reduction: from millions of tons to single molecule studies. [Link]
-
Beilstein Journals. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]
-
Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]
-
ResearchGate. Synthesis of substituted anilines and mesityl oxide derivatives. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
ChemRxiv. Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. [Link]
-
Scientific Papers. DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS. [Link]
-
Biotage. Is there an easy way to purify organic amines?. [Link]
-
IRIS - UNISA. Highly Efficient and Selective Reduction of Nitroarenes into Anilines Catalyzed by Gold Nanoparticles Incarcerated in. [Link]
-
YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.. [Link]
-
Studylib. Nitrobenzene SOP: Safety & Handling Procedures. [Link]
-
ResearchGate. A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. [Link]
-
National Institutes of Health. Aniline-containing derivatives of parthenolide: Synthesis and anti-chronic lymphocytic leukaemia activity. [Link]
-
GOV.UK. Nitrobenzene - Incident management. [Link]
-
PubMed. Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. [Link]
-
NJ.gov. Nitrobenzene - HAZARD SUMMARY. [Link]
-
Frontiers. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. [Link]
-
Cambridge University Press. Williamson Ether Synthesis. [Link]
-
ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]
-
University of Groningen. Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons. [Link]
-
Williamson Ether Synthesis. The Williamson ether synthesis. [Link]
-
ChemRxiv. Aniline-containing derivatives of parthenolide: Synthesis and anti-chronic lymphocytic leukaemia activity. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
National Institutes of Health. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]
-
Experiment 06 Williamson Ether Synthesis. Williamson Ether Synthesis. [Link]
-
Sparrow Chemical. Fluoroaniline Series. [Link]
-
YouTube. Williamson Ether Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 6. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 13. agilent.com [agilent.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. studylib.net [studylib.net]
- 16. nj.gov [nj.gov]
- 17. biotage.com [biotage.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mt.com [mt.com]
- 20. m.youtube.com [m.youtube.com]
derivatization of 2-(Cyclopentyloxy)-3-fluoroaniline for SAR studies
An Application Guide to the Strategic Derivatization of 2-(Cyclopentyloxy)-3-fluoroaniline for Structure-Activity Relationship (SAR) Studies
Introduction: Unlocking Potential in a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1] The fluorine atom, prized for its unique electronic properties and small steric footprint, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The this compound scaffold represents a particularly valuable starting point for discovery programs. This molecule elegantly combines the metabolic blocking potential of a fluorine atom with the lipophilic and conformationally constrained cyclopentyloxy group, offering a rich vector space for chemical exploration.
Fluoroaniline derivatives are indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] Their dual reactivity, stemming from the nucleophilic amino group and the electronically modulated aromatic ring, allows for a wide range of chemical transformations.[2] This application note serves as a technical guide for researchers and drug development professionals, providing detailed protocols for the systematic derivatization of this compound. The methodologies outlined herein are designed to generate a chemically diverse library of analogues, enabling a robust exploration of the structure-activity relationships (SAR) that govern biological activity.
Core Principles: The Chemistry of the Aniline Moiety
The primary amino group of the aniline scaffold is the principal handle for derivatization. As a nucleophile, it readily participates in reactions with a variety of electrophiles. The electronic nature of the aromatic ring, influenced by the electron-withdrawing fluorine atom and the electron-donating cyclopentyloxy group, modulates the reactivity of this amine. Understanding this interplay is key to selecting appropriate reaction conditions. Our derivatization strategy will focus on three primary classes of transformations at the nitrogen atom, each chosen to probe different aspects of the molecular recognition landscape (e.g., hydrogen bonding, steric tolerance, electrostatic interactions).
Workflow for SAR Library Generation
The systematic exploration of chemical space is the foundation of an effective SAR campaign. The following workflow illustrates the path from the core scaffold to a data-rich library of derivatives ready for biological evaluation.
Caption: General workflow for an SAR study, from the starting scaffold to biological data analysis.
Detailed Derivatization Protocols
Safety First: All manipulations involving fluorinated organic compounds should be conducted in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves, must be worn at all times.[4] Consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: N-Acylation for Amide Library Synthesis
Rationale: Acylation transforms the basic aniline into a neutral amide. This modification removes a hydrogen bond donor (N-H) while introducing a hydrogen bond acceptor (C=O). The R-group of the acylating agent allows for the systematic exploration of steric bulk and hydrophobicity in the immediate vicinity of the core. The procedure below uses acetic anhydride as a representative reagent.[5]
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the aniline in anhydrous DCM (approx. 0.1 M concentration).
-
Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acetylated product.
Protocol 2: N-Sulfonylation for Sulfonamide Library Synthesis
Rationale: Sulfonamides are key functional groups in many bioactive compounds. They act as non-classical bioisosteres of amides but possess a distinct tetrahedral geometry and a stronger hydrogen-bond accepting capacity at the sulfonyl oxygens. This protocol utilizes a visible-light-mediated method, which proceeds under exceptionally mild conditions, making it suitable for complex or sensitive substrates.[6][7]
Materials:
-
This compound
-
Sodium benzenesulfinate (or other sulfinate salts)
-
[Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (photocatalyst)
-
Potassium Persulfate (K₂S₂O₈)
-
Trifluoroacetic Acid (TFA)
-
Acetonitrile (MeCN) and Water (10:1 mixture)
Step-by-Step Procedure:
-
In a reaction vial, combine this compound (1.0 eq), sodium benzenesulfinate (1.5 eq), [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (1-2 mol%), and K₂S₂O₈ (2.0 eq).
-
Add the MeCN/Water (10:1) solvent system, followed by TFA (2.0 eq).
-
Seal the vial and stir the mixture vigorously at room temperature.
-
Irradiate the vial with blue LEDs (450 nm) for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Once complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material by flash column chromatography to afford the desired sulfonamide.
General Derivatization Schemes
The following diagram outlines the primary transformations discussed in the protocols.
Caption: Reaction schemes for N-Acylation and N-Sulfonylation of the core scaffold.
Characterization and Data Summary
Unambiguous characterization is critical to ensure that the biological data generated can be reliably correlated with the chemical structure.[8] A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Purpose | Expected Observations for an N-acetylated derivative |
| ¹H NMR | Structural confirmation and proton environment analysis. | Disappearance of the aniline N-H₂ protons (typically a broad singlet), appearance of a new amide N-H singlet (downfield), and a new methyl singlet (~2.2 ppm) for the acetyl group. Aromatic signals will show a slight shift. |
| ¹³C NMR | Carbon skeleton confirmation. | Appearance of a new carbonyl carbon signal (~168-170 ppm) and a new methyl carbon signal (~24 ppm). |
| ¹⁹F NMR | Fluorine environment confirmation. | A singlet or multiplet (depending on coupling) confirming the C-F bond is intact. The chemical shift may change slightly upon derivatization. |
| HRMS | Exact mass determination and formula confirmation. | The measured m/z value should match the calculated molecular weight of the expected product to within 5 ppm. |
| HPLC | Purity assessment.[9] | A single major peak with >95% purity is desired for compounds submitted for biological screening. |
Conclusion and Forward Look
The protocols described in this application note provide a robust and versatile platform for the derivatization of this compound. By systematically applying these N-acylation and N-sulfonylation reactions, researchers can rapidly generate libraries of analogues to build a comprehensive structure-activity relationship. The resulting data is invaluable for optimizing lead compounds, improving potency, selectivity, and pharmacokinetic properties. Further diversification could involve N-alkylation or functionalization of the aromatic ring itself, for which advanced methods like Suzuki-Miyaura cross-coupling could be employed after introducing a suitable halide handle.[10] This strategic and multi-faceted approach to derivatization is essential for accelerating the journey from a promising scaffold to a viable drug candidate.
References
-
Sparrow Chemical. Fluoroaniline Series. [Link]
-
Chem-Impex. 3-Fluoroaniline. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. [Link]
- Google Patents. US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
-
ChemistryViews.org. (2017). Mild Sulfonylation of Anilines. [Link]
-
Lee, S., Park, T., & Lee, Y. (1998). Structure-activity Relationship of Fluoroquinolone in Escherichia Coli. Archives of Pharmacal Research, 21(2), 106-12. [Link]
-
Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science. [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]
-
ResearchGate. Scope of the direct sulfonylation of aniline derivatives. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Hooper, D. C. (1991). Structure--activity relationship of quinolones. PubMed. [Link]
-
Purdue University. Fluorine Safety. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]
-
Chem-Impex. 4-Fluoroaniline. [Link]
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2014). Fluorine in medicinal chemistry: a review of contemporary strategies. Chemical reviews, 114(4), 2432-2506. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Quantification of 2-(Cyclopentyloxy)-3-fluoroaniline
Introduction
2-(Cyclopentyloxy)-3-fluoroaniline is a substituted aniline derivative of increasing interest within pharmaceutical and chemical synthesis sectors. As a key intermediate, the precise and accurate quantification of this compound is paramount to ensure the quality, efficacy, and safety of downstream products. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are founded on established analytical principles for analogous compounds and are presented with the scientific rationale to ensure robust and reliable implementation.
Given the absence of specific compendial methods for this compound, the methodologies presented are adapted from validated protocols for structurally related fluoroanilines. The structural similarity, particularly the fluoroaniline core, allows for the logical adaptation of chromatographic conditions. This approach is a cornerstone of analytical method development, where knowledge of similar chemical entities informs the creation of new, specific assays.
Physicochemical Properties and Analytical Considerations
Before delving into specific protocols, it is crucial to consider the physicochemical properties of this compound that influence analytical method development:
-
Structure: The molecule possesses a primary aromatic amine group, a fluorine substituent, and a bulky cyclopentyloxy group.
-
Polarity: The presence of the amine group imparts some polarity, while the cyclopentyloxy and benzene ring contribute to its non-polar character. This moderate polarity makes it amenable to reversed-phase chromatography.
-
Volatility: The compound is expected to have sufficient volatility and thermal stability for gas chromatography, particularly with appropriate derivatization if necessary.
-
UV Absorbance: The aromatic ring system will exhibit UV absorbance, allowing for quantification using UV detectors in liquid chromatography.
-
Ionization: The basic amine group is readily protonated, making it suitable for positive mode electrospray ionization (ESI) in mass spectrometry.
Recommended Analytical Techniques
Based on the above considerations, three primary analytical techniques are recommended for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and robust method for routine quantification and purity analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile impurities and for providing structural confirmation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers the highest sensitivity and selectivity, making it suitable for trace-level quantification in complex matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase C18 column is the logical choice, where the non-polar stationary phase will retain the analyte, and a polar mobile phase will elute it. The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase is recommended to ensure the consistent protonation of the aniline amine group, leading to improved peak shape and reproducibility.
Experimental Workflow: HPLC-UV Analysis
Caption: HPLC-UV workflow for quantification.
Detailed Protocol: HPLC-UV
1. Instrumentation and Conditions:
- System: HPLC with a gradient pump, autosampler, column oven, and UV detector.
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient Program:
- 0-2 min: 30% B
- 2-15 min: 30% to 80% B
- 15-18 min: 80% B
- 18.1-22 min: 30% B (Re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm (or λmax determined by UV scan).
- Injection Volume: 10 µL.
2. Reagent and Standard Preparation:
- Diluent: Acetonitrile/Water (50:50, v/v).
- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
3. Sample Preparation:
- Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve an expected concentration within the calibration range.
- Vortex to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter prior to injection.
4. Data Analysis:
- Inject the calibration standards and the sample solution(s).
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It separates components in a gaseous mobile phase based on their interaction with a stationary phase in a capillary column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing both quantitative data and structural information. For aniline derivatives, a non-polar or medium-polarity capillary column is typically suitable.
Experimental Workflow: GC-MS Analysis
Caption: GC-MS workflow for quantification and identification.
Detailed Protocol: GC-MS
1. Instrumentation and Conditions:
- System: Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program:
- Initial: 80°C, hold for 2 minutes.
- Ramp: 15°C/min to 280°C, hold for 5 minutes.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 40-450.
2. Reagent and Standard Preparation:
- Solvent: Dichloromethane or Ethyl Acetate (GC grade).
- Standard Stock and Calibration Solutions: Prepare as described in the HPLC-UV section, using the appropriate GC solvent.
3. Sample Preparation:
- Dissolve the sample in the chosen volatile solvent to a concentration within the established calibration range.
4. Data Analysis:
- Acquire the total ion chromatogram (TIC).
- Identify the peak for this compound based on its retention time and mass spectrum.
- Quantify using a calibration curve constructed from the peak areas of the calibration standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for quantifying low levels of the analyte in complex matrices. The analyte is first separated by LC, then ionized (typically by ESI), and the precursor ion is selected in the first quadrupole. This ion is then fragmented, and specific product ions are monitored in the second quadrupole. This Multiple Reaction Monitoring (MRM) provides exceptional specificity.
Experimental Workflow: LC-MS/MS Analysis
Caption: LC-MS/MS workflow for high-sensitivity quantification.
Detailed Protocol: LC-MS/MS
1. Instrumentation and Conditions:
- LC System: As described for HPLC-UV.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions: These must be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]⁺. At least two product ions should be monitored for quantification and confirmation.
- Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
2. Reagent and Standard Preparation:
- Reagents and Standards: As described for HPLC-UV.
- Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with a different mass that does not co-elute can be used.
3. Sample Preparation:
- Dilute the sample with the mobile phase to a concentration within the linear range of the assay.
- Add the internal standard to all samples and calibration standards at a fixed concentration.
- Filter through a 0.22 µm filter.
4. Data Analysis:
- Integrate the peak areas for the analyte and the internal standard MRM transitions.
- Calculate the ratio of the analyte peak area to the IS peak area.
- Construct a calibration curve by plotting this ratio against the concentration of the standards.
- Determine the concentration in the samples from this curve.
Method Validation
Any analytical method intended for routine use must be validated to ensure it is fit for its purpose. Validation demonstrates that the method is reliable, reproducible, and accurate for the intended analysis. Key validation parameters are summarized below.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for drug substance. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-day): RSD ≤ 2%.Intermediate Precision (Inter-day): RSD ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Typically S/N ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically S/N ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant impact on results from minor changes in flow rate, temperature, mobile phase composition, etc. |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for routine quality control (HPLC-UV), the identification of volatile impurities (GC-MS), or the quantification of trace levels in complex matrices (LC-MS/MS). It is imperative that any method chosen be subject to a full validation study before implementation in a regulated environment to ensure data integrity and compliance.
References
- Benchchem. (n.d.). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
- Benchchem. (n.d.). A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
-
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
- Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column. Methods and Objects of Chemical Analysis, 18(2), 101-108.
- Meng, C. K. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent Technologies, Inc.
- Agilent Technologies, Inc. (n.d.). A Fast and Robust GC/MS/MS Analysis of 203 Pesticides in 10 Minutes in Spinach.
-
Journal of Chromatographic Science. (n.d.). Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved from [Link]
- Wagil, M., Kumirska, J., Stolte, S., Puckowski, A., Maszkowska, J., Stepnowski, P., & Białk-Bielińska, A. (2014). Development of
Application Notes & Protocols: Leveraging 2-(Cyclopentyloxy)-3-fluoroaniline as a Scaffold for Proximity-Based Proteomic Probes
Abstract
This document provides a comprehensive guide to the conceptualization, synthesis, and application of a novel chemical probe derived from 2-(Cyclopentyloxy)-3-fluoroaniline. While this compound is not an active probe itself, its unique sterics and electronics, conferred by the cyclopentyloxy and fluoro groups, make it an excellent scaffold for creating highly specific chemical biology tools. We present a detailed protocol for its transformation into a biotinylated, aniline-based probe, herein named CPF-Aniline-Biotin , designed for peroxidase-mediated proximity labeling applications. These protocols are intended for researchers, scientists, and drug development professionals seeking to identify protein-protein interactions and map the microenvironment of a specific protein of interest within a cellular context.
Introduction: The Rationale for an Aniline-Based Probe Scaffold
Chemical probes are indispensable tools for dissecting complex biological processes, offering a level of temporal and spatial control that can complement genetic methods.[1] A well-designed probe must exhibit high potency, selectivity, and cellular permeability to be effective.[2] Aniline derivatives have recently gained prominence as powerful probes for proximity labeling techniques, such as those employing horseradish peroxidase (HRP) or APEX2.[3] In these methods, the peroxidase, fused to a protein of interest, catalyzes the oxidation of a substrate (the probe), generating a short-lived, highly reactive radical species that covalently labels neighboring proteins within a nanometer-scale radius.
The this compound scaffold offers several theoretical advantages:
-
Tunable Reactivity: The aniline nitrogen provides a reactive handle for derivatization, allowing for the attachment of reporter tags and affinity handles.[4] The electronic properties of the aromatic ring, modulated by the electron-withdrawing fluorine and the bulky cyclopentyloxy group, can be exploited to fine-tune the reactivity of the resulting anilino radical, potentially reducing non-specific labeling.[3]
-
Modular Synthesis: The primary amine allows for straightforward synthetic modification, enabling the creation of a suite of probes with different functionalities (e.g., fluorophores, biotin, or photo-crosslinkers) using a common intermediate. This modularity is a hallmark of modern chemical probe design.[5]
-
Biocompatibility: The core structure is amenable to modifications that enhance cell permeability and minimize cytotoxicity, crucial for live-cell imaging and proteomics.
This guide details the synthesis of a biotinylated probe from the this compound scaffold and provides a robust protocol for its use in identifying proximal proteins to a target of interest.
Probe Design and Synthesis: From Scaffold to Functional Tool
The conversion of this compound into the functional probe, CPF-Aniline-Biotin , is achieved through a two-step modular strategy. First, an alkyne handle is installed on the aniline nitrogen via N-acylation. This "clickable" intermediate can then be conjugated to any azide-containing reporter molecule. This approach provides significant flexibility for probe design.[1][6]
Synthetic Pathway
The proposed synthesis involves the acylation of the aniline with an alkyne-containing acyl chloride, followed by a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction with biotin-azide.[5]
Caption: Synthetic scheme for CPF-Aniline-Biotin probe.
Protocol 1: Synthesis of CPF-Aniline-Alkyne Intermediate
This protocol describes the installation of the alkyne handle onto the this compound scaffold.
Materials:
-
This compound
-
Pent-4-ynoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes.
-
Add pent-4-ynoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure CPF-Aniline-Alkyne Intermediate .
Protocol 2: Synthesis of CPF-Aniline-Biotin Probe via Click Chemistry
This protocol details the conjugation of the alkyne intermediate to biotin-azide.
Materials:
-
CPF-Aniline-Alkyne Intermediate
-
Biotin-PEG4-Azide
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
tert-Butanol (tBuOH) and Deionized Water
-
Reverse-phase HPLC system
Procedure:
-
Dissolve the CPF-Aniline-Alkyne Intermediate (1.0 eq) in a 1:1 mixture of tBuOH and water.
-
Add Biotin-PEG4-Azide (1.2 eq) to the solution.
-
In a separate vial, prepare fresh solutions of CuSO₄ (0.1 eq) and sodium ascorbate (0.3 eq) in deionized water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature for 12-18 hours. The reaction mixture may turn cloudy.
-
Monitor the reaction by LC-MS. Upon completion, dilute the mixture with water and filter if necessary.
-
Purify the final CPF-Aniline-Biotin Probe by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the probe as a white solid. Confirm identity and purity via HRMS and NMR.
Application: Peroxidase-Mediated Proximity Labeling
The CPF-Aniline-Biotin probe is designed for use with HRP-fusion proteins to map the local proteome. The HRP enzyme catalyzes the H₂O₂-dependent oxidation of the aniline probe, creating a highly reactive anilino radical that covalently attaches to electron-rich amino acid residues (e.g., tyrosine) on nearby proteins.[3]
Caption: Workflow for proximity labeling and analysis.
Protocol 3: Proximity Labeling in Live Cells
This protocol outlines the procedure for labeling proteins proximal to an HRP-tagged protein of interest in a live-cell context.
Materials:
-
Mammalian cells cultured on plates
-
Plasmid encoding the protein of interest fused to HRP (Target-HRP)
-
Transfection reagent (e.g., Lipofectamine)
-
CPF-Aniline-Biotin Probe (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂) solution
-
Quenching Buffer (e.g., PBS with 10 mM sodium ascorbate, 10 mM sodium azide)
-
RIPA Lysis Buffer with protease inhibitors
| Reagent | Stock Concentration | Working Concentration | Incubation Time |
| CPF-Aniline-Biotin Probe | 50 mM in DMSO | 250-500 µM | 30 minutes |
| Hydrogen Peroxide (H₂O₂) | 100 mM | 1 mM | 1-2 minutes |
Procedure:
-
Transfection: Seed cells and grow to 70-80% confluency. Transfect cells with the Target-HRP plasmid according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
-
Probe Incubation: Wash the cells once with warm PBS. Replace the medium with fresh culture medium containing the CPF-Aniline-Biotin probe at the desired working concentration. Incubate for 30 minutes at 37°C.
-
Labeling Reaction: Add H₂O₂ to the medium to a final concentration of 1 mM. Gently swirl the plate and incubate for exactly 1-2 minutes at room temperature. This step is critical and time-sensitive.
-
Quenching: Aspirate the medium and immediately add ice-cold Quenching Buffer to stop the reaction. Wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add ice-cold RIPA buffer with protease inhibitors to the plate. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract. Determine protein concentration using a BCA assay.
Protocol 4: Enrichment and Analysis of Labeled Proteins
This protocol describes the capture of biotinylated proteins for subsequent analysis.
Materials:
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer (e.g., 1% SDS in PBS)
-
Elution Buffer (e.g., 2x Laemmli buffer with 2 mM biotin)
-
SDS-PAGE gels and Western blotting apparatus
-
Streptavidin-HRP conjugate for detection
-
Antibody against the Target-HRP protein
Procedure:
-
Bead Preparation: Wash streptavidin magnetic beads according to the manufacturer's protocol.
-
Enrichment: Incubate a portion of the clarified protein lysate (e.g., 1-2 mg) with the prepared streptavidin beads. Rotate overnight at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with RIPA buffer, Wash Buffer, and finally PBS.
-
Elution: Add Elution Buffer to the beads and boil at 95°C for 10 minutes to elute the bound proteins.
-
Western Blot Analysis:
-
Load the eluted samples, along with an input lysate control, onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
To confirm successful labeling, probe one blot with Streptavidin-HRP. A smear of bands indicates successful biotinylation of multiple proteins.
-
To confirm enrichment of the Target-HRP, probe a second blot with an antibody against the target protein or its tag.
-
-
Mass Spectrometry: For proteome-wide identification of interaction partners, the eluted sample should be prepared for and analyzed by LC-MS/MS.
Trustworthiness and Validation: Ensuring Data Integrity
To ensure the reliability of proximity labeling results, rigorous controls are essential.
-
Negative Controls:
-
No HRP: Transfect cells with a construct lacking the HRP tag to identify proteins that non-specifically bind to the beads.
-
No Probe: Perform the full procedure on Target-HRP expressing cells but omit the addition of the CPF-Aniline-Biotin probe.
-
No H₂O₂: Perform the full procedure but omit the addition of H₂O₂ to control for background biotinylation.
-
-
Orthogonal Validation: Putative interaction partners identified by mass spectrometry should be validated using an independent method, such as co-immunoprecipitation or targeted functional assays.
Conclusion
The this compound scaffold provides a promising starting point for the development of novel, modular chemical probes for proximity labeling. The CPF-Aniline-Biotin probe, synthesized through a straightforward and flexible route, is presented as a tool for mapping protein microenvironments. The detailed protocols herein provide a framework for its application and validation, enabling researchers to uncover new protein-protein interactions and advance our understanding of cellular biology.
References
- Aonbangkhen, C., et al. (2025). A disubstituted aniline probe for enhanced peroxidase-based proximal protein labelling. The Royal Society of Chemistry.
-
Britannica. (2025). Aniline. Britannica. [Link]
-
Khan, F. A., et al. (2022). Modular Construction of Functionalized Anilines via Switchable C‒H and N‒Alkylation of Traceless N‒Nitrosoanilines with Olefins. Organic Chemistry Frontiers. [Link]
-
Le Droumaguet, C., et al. (2016). Towards carboxylic acid-functionalized aniline monomers: Chemical synthesis, electropolymerization and characterization. ResearchGate. [Link]
-
Makin, R., et al. (2020). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]
-
Ting, A. Y., et al. (2013). Modification of Aniline Containing Proteins Using an Oxidative Coupling Strategy. American Chemical Society. [Link]
-
Various Authors. (n.d.). Click Chemistry in Proteomic Investigations. National Institutes of Health. [Link]
-
Various Authors. (n.d.). Recent progress in enzymatic protein labelling techniques and their applications. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Bioconjugation. Wikipedia. [Link]
-
YouTube. (2019). converting anilines to diazoniums ions. YouTube. [Link]
-
YouTube. (2020). synthesis of anilines. YouTube. [Link]
-
Britannica. (2025). Aniline. Britannica. [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A disubstituted aniline probe for enhanced peroxidase-based proximal protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aniline | Aromatic, Synthesis, Dyeing | Britannica [britannica.com]
- 5. クリックケミストリー試薬の概要 [sigmaaldrich.com]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-(Cyclopentyloxy)-3-fluoroaniline Synthesis Yield
Welcome to the technical support center for the synthesis of 2-(Cyclopentyloxy)-3-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and maximize the yield and purity of your target compound.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key intermediate in various pharmaceutical development programs, typically involves a nucleophilic aromatic substitution (SNAr) or a Williamson ether synthesis. The presence of the fluorine atom and the amino group on the aromatic ring, along with the steric bulk of the cyclopentyloxy group, presents a unique set of challenges. Optimizing this synthesis requires a careful balance of reaction conditions to favor the desired O-alkylation while minimizing side reactions.
This guide will walk you through a logical, step-by-step approach to troubleshooting and optimization, grounded in established chemical principles.
Proposed Synthetic Pathway
A common and effective route to this compound involves the O-alkylation of a suitable precursor, such as 2-amino-6-fluorophenol. This pathway is illustrated below.
Technical Support Center: Synthesis of 2-(Cyclopentyloxy)-3-fluoroaniline
Welcome to the technical support center for the synthesis of 2-(Cyclopentyloxy)-3-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your final product.
Troubleshooting Guide: Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via a two-step process: a Williamson ether synthesis followed by the reduction of a nitro group.
Issue 1: Low Yield in Williamson Ether Synthesis Step
Question: I am experiencing a low yield during the synthesis of 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene from 3-fluoro-2-nitrophenol and a cyclopentyl halide. What are the potential causes and how can I optimize the reaction?
Answer: A low yield in this Williamson ether synthesis step can be attributed to several factors, primarily related to the nature of the SN2 reaction and potential side reactions.[1][2]
Potential Causes and Solutions:
-
Inefficient Deprotonation of the Phenol: The reaction requires the formation of a phenoxide ion to act as a nucleophile.[3]
-
Troubleshooting: Ensure a sufficiently strong base is used to completely deprotonate the 3-fluoro-2-nitrophenol. While weaker bases like potassium carbonate can be used for phenols, stronger bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF can ensure complete formation of the alkoxide.[3][4]
-
-
E2 Elimination as a Competing Side Reaction: The alkoxide is a strong base and can promote the E2 elimination of the cyclopentyl halide, forming cyclopentene, especially at higher temperatures.[3][5]
-
Solvent Choice: The solvent plays a critical role in an SN2 reaction.
-
Troubleshooting: Employ polar aprotic solvents such as DMF, DMSO, or acetonitrile.[3] These solvents solvate the cation of the alkoxide, leaving a more "naked" and reactive nucleophile, which enhances the rate of the SN2 reaction. Protic solvents should be avoided as they can solvate the nucleophile, reducing its reactivity.
-
-
Purity of Starting Materials: Impurities in either the 3-fluoro-2-nitrophenol or the cyclopentyl halide can interfere with the reaction.
-
Troubleshooting: Ensure the purity of your starting materials using appropriate analytical techniques such as NMR or GC-MS. Water is a common impurity that can quench the strong base; ensure your reagents and solvent are anhydrous.
-
Issue 2: Presence of C-Alkylated Impurities
Question: My product from the Williamson ether synthesis is contaminated with an impurity that I suspect is a C-alkylated product. How can I confirm this and prevent its formation?
Answer: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation), typically at the ortho or para positions.[3]
Confirmation and Prevention:
-
Confirmation:
-
NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying C-alkylation. You would expect to see signals corresponding to the cyclopentyl group directly attached to the aromatic ring, and a change in the substitution pattern of the aromatic protons.
-
GC-MS: This technique can help identify isomers by their mass-to-charge ratio and fragmentation patterns.
-
-
Prevention: The solvent choice is the most critical factor in controlling the O- vs. C-alkylation ratio.[3]
-
Solvent Optimization: To favor O-alkylation, use polar aprotic solvents like DMF or DMSO.[3] These solvents promote the dissociation of the ion pair, making the oxygen atom more accessible for nucleophilic attack. In contrast, nonpolar solvents tend to favor C-alkylation.
-
Issue 3: Incomplete Reduction of the Nitro Group
Question: I am seeing the presence of my starting material, 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene, and potentially other colored impurities after the reduction step. How can I drive the reaction to completion and avoid byproducts?
Answer: The reduction of a nitroarene to an aniline is a multi-step process that can sometimes be challenging to drive to completion, leading to the presence of intermediates.[6][7]
Potential Causes and Solutions:
-
Catalyst Inactivity: The catalyst (e.g., Pd/C, Raney Nickel) may be poisoned or deactivated.[6]
-
Insufficient Reducing Agent or Hydrogen Pressure: The stoichiometry of the reducing agent or the hydrogen pressure may be inadequate.
-
Formation of Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[6][7] Incomplete reduction can lead to the accumulation of these species, which can also condense to form azoxy and azo compounds.[6][7]
-
Troubleshooting: Increase the reaction time or temperature to ensure the complete conversion of intermediates to the final aniline. Monitoring the reaction by TLC or HPLC can help determine the optimal reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: A common and logical synthetic pathway involves a two-step process:
-
Williamson Ether Synthesis: Reaction of 3-fluoro-2-nitrophenol with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base to form 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene.[2]
-
Nitro Group Reduction: Reduction of the nitro group of 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene to an amine using methods such as catalytic hydrogenation (e.g., H₂/Pd/C or Raney Nickel) or chemical reduction (e.g., Fe/HCl or SnCl₂/HCl).[8][9]
Q2: What are the most common impurities I should look for in my final product?
A2: The common impurities can be categorized based on the synthetic step they originate from:
| Impurity | Origin | Recommended Analytical Technique |
| 3-fluoro-2-nitrophenol | Unreacted starting material from Step 1 | HPLC, GC-MS |
| 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene | Incomplete reduction from Step 2 | HPLC, GC-MS |
| C-alkylated Isomers | Side reaction in Step 1 | HPLC, GC-MS, NMR |
| Positional Isomers of Fluoroaniline | Impurities in starting materials | HPLC, GC-MS |
| Azoxy/Azo Compounds | Condensation of reduction intermediates in Step 2 | HPLC, LC-MS |
Q3: How can I best purify the final product, this compound?
A3: Purification of the final product typically involves a combination of techniques:
-
Extraction: An initial workup with an appropriate organic solvent and aqueous washes can remove many inorganic impurities and some polar organic byproducts.
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products, especially isomers. A silica gel column with a gradient elution of ethyl acetate and hexanes is a common starting point.
-
Crystallization/Distillation: If the final product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to achieve high purity. If it is a liquid, distillation under reduced pressure may be applicable.
Q4: What are the best analytical methods for assessing the purity of this compound?
A4: A multi-technique approach is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis of non-volatile compounds like fluoroanilines.[11][12][13] A reversed-phase C18 column with a UV detector is commonly used.[11][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities.[11][12] The mass spectrometer provides structural information that is crucial for identifying unknown impurities.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying and quantifying impurities, especially isomers.[11]
Experimental Protocols
Protocol 1: HPLC Purity Analysis
This protocol provides a general method for the purity analysis of fluoroaniline derivatives.
-
Instrumentation: HPLC system with a UV detector.[13]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase:
-
Gradient: A typical gradient would be to start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[11]
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the sample in the mobile phase.[11]
Protocol 2: GC-MS Impurity Profiling
This protocol is suitable for identifying volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[11][13]
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[13]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[13]
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Ion Source Temperature: 230 °C.[13]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like methylene chloride or methanol.[12]
Visualizing the Synthesis and Impurity Formation
The following diagrams illustrate the synthetic pathway and the formation of key impurities.
Caption: Synthetic pathway for this compound.
Caption: Formation of common impurities during synthesis.
References
-
Williamson Ether Synthesis. Organic Chemistry Tutor. Available at: [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]
-
An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. Available at: [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Available at: [Link]
-
Reduction of nitro groups on benzene. YouTube. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
2-Aminophenol. PubChem. Available at: [Link]
-
Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. RSC Publishing. Available at: [Link]
-
A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. Available at: [Link]
-
Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
2-Aminophenol. Wikipedia. Available at: [Link]
- Process for synthesizing 2,3-difluoroaniline. Google Patents.
-
method 8131 aniline and selected derivatives by gas chromatography. EPA. Available at: [Link]
-
3-fluoro-2-nitrophenol (C6H4FNO3). PubChemLite. Available at: [Link]
-
SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIVATIVES. Available at: [Link]
- Selective halogenation of 2-fluoroaniline. Google Patents.
- Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. Google Patents.
- Synthesis method of m-fluoroaniline. Google Patents.
-
Synthesis of 2-Trifluoroacetonyl-3-alkyl/alkoxychromones and Their Reactions with 1,2-Bidentate Nucleophiles. ResearchGate. Available at: [Link]
- 2-Aminophenol derivatives and process for their preparation. Google Patents.
-
Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
Organic Salts of Pharmaceutical Impurity p-Aminophenol. MDPI. Available at: [Link]
- Preparation of fluoroanilines. Google Patents.
-
3-Fluoroaniline. PubChem. Available at: [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Williamson Ether Synthesis with 2-amino-6-fluorophenol
Welcome to the technical support guide for navigating the complexities of the Williamson ether synthesis, specifically tailored for reactions involving 2-amino-6-fluorophenol. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction. Here, we move beyond standard protocols to address the nuanced challenges presented by this unique substrate, offering in-depth, field-tested insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What makes the Williamson ether synthesis with 2-amino-6-fluorophenol particularly challenging?
A1: The primary challenge stems from the presence of two nucleophilic sites on the molecule: the hydroxyl group (-OH) and the amino group (-NH2). This creates a competitive environment where both O-alkylation (the desired reaction to form an ether) and N-alkylation can occur. Additionally, the electronic properties of the fluorine and amino substituents on the aromatic ring influence the reactivity of the phenoxide ion.
Q2: What is the primary side reaction to be concerned about?
A2: The most significant side reaction is the alkylation of the amino group (N-alkylation), leading to the formation of a secondary amine instead of the desired ether. In some cases, dialkylation can also occur, where both the hydroxyl and amino groups are alkylated.[1] Another common side reaction in Williamson synthesis is the E2 elimination of the alkyl halide, especially with secondary or tertiary halides.[2][3][4]
Q3: How do the fluorine and amino groups affect the reactivity of the phenol?
A3: The fluorine atom is strongly electron-withdrawing, which increases the acidity of the phenolic proton, making it easier to deprotonate. However, this electron-withdrawing effect also decreases the nucleophilicity of the resulting phenoxide, potentially slowing down the desired SN2 reaction. Conversely, the amino group is electron-donating, which can enhance the nucleophilicity of the phenoxide. The interplay of these opposing electronic effects makes predicting reactivity and optimizing conditions crucial.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low to No Yield of the Desired Ether Product
If you are experiencing a low yield or a complete absence of your target ether, consider the following factors:
-
Incomplete Deprotonation: The phenolic proton must be fully removed to generate the nucleophilic phenoxide.
-
Solution: Employ a sufficiently strong base to ensure complete deprotonation. While weaker bases can be used for phenols compared to aliphatic alcohols, the electron-withdrawing fluorine may necessitate a stronger base.[5] Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the phenol.[6][7]
-
-
Poor Nucleophilicity of the Phenoxide: As mentioned, the electron-withdrawing fluorine atom can reduce the nucleophilic character of the phenoxide.
-
Steric Hindrance: The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric bulk.[3][6]
Issue 2: Formation of N-Alkylated Side Product
The presence of a significant amount of the N-alkylated product is a common hurdle with aminophenols.
-
Competitive Nucleophilicity: Both the phenoxide and the amino group can act as nucleophiles.
-
Solution 1: Use of a Protecting Group: The most reliable method to prevent N-alkylation is to temporarily protect the amino group.[8] A common strategy involves reacting the 2-amino-6-fluorophenol with benzaldehyde to form a Schiff base (imine), which masks the amino group's nucleophilicity.[1][9][10] The ether synthesis is then performed, followed by hydrolysis to remove the protecting group.[1][9][10]
-
Solution 2: Careful Selection of Reaction Conditions: In some cases, selectivity can be achieved by modulating the reaction conditions. For instance, using a weaker base might favor deprotonation of the more acidic phenol over the amine. However, this can be a delicate balance and may not be as effective as using a protecting group.
-
Issue 3: Presence of an Alkene Byproduct
The formation of an alkene indicates that an E2 elimination reaction is competing with the desired SN2 substitution.[3][4]
-
Alkyl Halide Structure: This is most prevalent with secondary and tertiary alkyl halides.[2][3][6]
-
Reaction Temperature: Higher temperatures tend to favor elimination over substitution.[3]
-
Solution: Lowering the reaction temperature can help to favor the SN2 pathway.
-
Experimental Protocols
Protocol 1: General Williamson Ether Synthesis with 2-amino-6-fluorophenol (Unprotected)
This protocol is a starting point and may require optimization based on the specific alkyl halide used.
-
To a stirred solution of 2-amino-6-fluorophenol in a polar aprotic solvent (e.g., DMF, DMSO), add a strong base (e.g., NaH, KH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen, argon).
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the primary alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective O-Alkylation via Amino Group Protection
-
Protection: In a suitable solvent, react 2-amino-6-fluorophenol with benzaldehyde to form the corresponding N-benzylideneaminophenol (Schiff base).[1][10]
-
Ether Synthesis: Isolate the protected intermediate and subject it to the Williamson ether synthesis conditions as described in Protocol 1.
-
Deprotection: After the ether has been formed and isolated, hydrolyze the Schiff base, typically with a mild acid, to regenerate the free amino group.[1][10]
Data Summary Table
| Parameter | Recommendation for O-Alkylation | Rationale |
| Base | NaH, KH, K2CO3 | Strong, non-nucleophilic bases ensure complete deprotonation of the phenol.[7][11] |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the phenoxide.[3][4] |
| Alkyl Halide | Primary (e.g., R-I, R-Br) | Minimizes competing E2 elimination reactions.[2][3][6] |
| Temperature | 0 °C to Room Temperature | Lower temperatures favor the SN2 reaction over elimination.[3] |
| Selectivity | Amino-protection (e.g., Schiff base) | Provides the most reliable method to prevent N-alkylation.[1][9][10] |
Visualizing the Process
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Competing Reaction Pathways
Caption: O-Alkylation vs. N-Alkylation competition.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
ResearchGate. Selective alkylation of the amino group of aminophenols | Download Table. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Experiment 06 Williamson Ether Synthesis. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
ResearchGate. (PDF) Selective alkylation of aminophenols. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
PubMed. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
The Williamson Ether Synthesis. [Link]
-
Reddit. Williamson ether synthesis with an amine as a base : r/chemhelp. [Link]
-
Khan Academy. Williamson ether synthesis (video). [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Protecting groups in organic synthesis. [Link]
-
Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
-
ChemTalk. Protecting Groups in Organic Synthesis. [Link]
-
Protecting Groups. [Link]
-
SynArchive. Protecting Groups List. [Link]
-
Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. [Link]
-
Reddit. Progress on N-alkylation of o-aminophenol : r/Chempros. [Link]
-
YouTube. Williamson ether synthesis (done wrong). [Link]
-
Edubirdie. Williamson Ether Synthesis. [Link]
-
National Institutes of Health. Substituent Effects on Sulfur Phenolate Exchange Reactions: Reactivity and Bonding Analysis - PMC. [Link]
-
Chemistry Stack Exchange. Strong activation of phenoxide ion compared to others. [Link]
-
ResearchGate. (PDF) The Reactivity of Fluorine. [Link]
-
Reddit. Fluorine Reactivity : r/askscience. [Link]
-
Chemistry LibreTexts. 9.5: Williamson ether synthesis. [Link]
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of 2-(Cyclopentyloxy)-3-fluoroaniline
From the desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(Cyclopentyloxy)-3-fluoroaniline (CAS No. 1286273-26-4).[1] This document is intended for researchers, scientists, and drug development professionals. Our goal is to provide practical, in-depth troubleshooting advice and scientifically grounded solutions to common challenges encountered during this synthesis. By understanding the causality behind potential issues, you can optimize your reaction conditions, improve yields, and ensure the highest purity of your target compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yield in this synthesis, which is typically a Williamson ether synthesis, often points to one of three areas: inefficient deprotonation of the starting phenol, competing side reactions like elimination, or suboptimal reaction conditions. Ensure your base is strong enough to fully deprotonate the 2-amino-6-fluorophenol, your cyclopentylating agent has a good leaving group (e.g., tosylate or bromide), and the temperature is optimized to favor substitution over elimination.[2]
Q2: I'm seeing multiple spots on my TLC. What are the most probable byproducts?
The most common byproducts are the N-alkylated isomer, the dialkylated product (on both N and O), and cyclopentene.[2][3] The N-alkylated isomer arises from the competing nucleophilicity of the aniline nitrogen. Dialkylation can occur if excess cyclopentylating agent is used or under forcing conditions. Cyclopentene is formed via an E2 elimination side reaction, particularly favored by high temperatures and sterically hindered or very strong bases.[2][4]
Q3: How can I spectroscopically distinguish between the desired O-alkylated product and the N-alkylated byproduct?
¹H NMR is the most direct method. In the desired O-alkylated product, you will retain the characteristic -NH₂ protons (a broad singlet integrating to 2H). In the N-alkylated byproduct, this signal will be replaced by a signal for an -NH- proton (a triplet or doublet of triplets integrating to 1H), and you will still observe the phenolic -OH proton signal. Mass spectrometry will show identical masses for these isomers, so chromatographic separation followed by spectroscopic analysis is key.
Q4: The reaction seems to have stalled with significant starting material remaining. What should I check?
First, verify the quality and reactivity of your reagents. Ensure the 2-amino-6-fluorophenol is pure and dry.[5][6] Check the quality of your cyclopentylating agent and ensure your base has not degraded. The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile are generally preferred for Williamson ether syntheses as they effectively solvate the cation of the base without hindering the nucleophile.[2]
Q5: What is the recommended method for purifying the final product?
Flash column chromatography on silica gel is typically the most effective method for separating the desired product from the starting materials and major byproducts. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will usually provide good separation. The basicity of the aniline group can sometimes cause tailing on silica gel; adding a small amount of triethylamine (~0.5-1%) to the eluent can mitigate this.
Part 2: In-Depth Troubleshooting Guide
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis, reacting 2-amino-6-fluorophenol with a cyclopentyl halide or sulfonate in the presence of a base. While straightforward in principle, several competing pathways can affect yield and purity.
Issue 1: Low Conversion & Incomplete Reaction
Low conversion is often a result of an incomplete Sₙ2 reaction. The Sₙ2 mechanism requires a potent nucleophile attacking an electrophilic carbon with a good leaving group.[3]
-
Root Cause Analysis:
-
Insufficient Deprotonation: The phenoxide is a much stronger nucleophile than the neutral phenol. If the base is too weak (e.g., K₂CO₃ might be insufficient) or used in substoichiometric amounts, the concentration of the active nucleophile will be too low.
-
Poor Leaving Group: The rate of Sₙ2 reactions follows the trend I > Br > Cl >> F for halide leaving groups. If using cyclopentyl chloride, the reaction may be sluggish. Cyclopentyl bromide or, ideally, cyclopentyl tosylate/mesylate are better electrophiles.[7]
-
Inappropriate Solvent: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are ideal as they solvate the counter-ion of the base, leaving the alkoxide nucleophile "naked" and highly reactive.[2] Protic solvents (e.g., ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
Low Temperature: While higher temperatures can promote unwanted elimination, a temperature that is too low will result in a very slow reaction rate. Typical temperatures range from 50-100 °C.[2]
-
-
Corrective Actions & Protocol:
-
Base Selection: Use a strong base like sodium hydride (NaH) to ensure complete and irreversible deprotonation of the phenol.[2]
-
Reagent Quality: Use cyclopentyl bromide or tosylate. Ensure it is not degraded.
-
Solvent Choice: Switch to anhydrous DMF or acetonitrile.
-
Temperature Optimization: Start the reaction at room temperature and slowly warm to 60-80 °C, monitoring by TLC or LC-MS.
-
Issue 2: Formation of Key Byproducts
-
Mechanism of Formation: The aniline nitrogen is also nucleophilic and can compete with the phenoxide for the cyclopentylating agent.[8] While the phenoxide is generally a stronger nucleophile, N-alkylation can become significant depending on reaction conditions.[9][10]
-
Identification:
-
¹H NMR: Disappearance of the NH₂ signal (~3.5-4.5 ppm, 2H) and appearance of an NH signal (~4.0-5.0 ppm, 1H) and an OH signal (~9-10 ppm).
-
MS: M+H⁺ will be identical to the desired product.
-
-
Mitigation Strategy:
-
Favor O-Alkylation: Perform the deprotonation at a low temperature (e.g., 0 °C) with a strong base like NaH before adding the cyclopentyl bromide. This ensures the more acidic phenol is deprotonated preferentially, creating a high concentration of the more potent phenoxide nucleophile.
-
Protecting Groups: For challenging cases, the amine can be protected (e.g., as a benzaldehyde-derived imine), followed by alkylation of the phenol and subsequent deprotection.[10]
-
-
Mechanism of Formation: The alkoxide/phenoxide is a strong base and can abstract a proton from the carbon adjacent to the leaving group on the cyclopentyl ring, leading to an E2 elimination.[2][4] This is more pronounced with secondary alkyl halides like cyclopentyl bromide.[11]
-
Identification:
-
GC-MS: Cyclopentene is volatile and can be detected in the reaction headspace or by careful GC-MS analysis of the crude reaction mixture.
-
-
Mitigation Strategy:
-
Temperature Control: Lowering the reaction temperature generally favors the Sₙ2 pathway over E2.[2]
-
Leaving Group: Using a less basic leaving group like tosylate can sometimes reduce elimination.
-
Base Choice: Use the base solely for deprotonation; avoid a large excess which can promote elimination.
-
Part 3: Data & Visualizations
Data Presentation
Table 1: Summary of Potential Byproducts and Key Analytical Data
| Compound Name | Structure | Molecular Formula | Mass (M+H⁺) | Key ¹H NMR Features |
| Target Product | This compound | C₁₁H₁₄FNO | 196.11 | -NH₂ signal (2H, broad s), aromatic signals, cyclopentyl signals. |
| N-Alkylated Isomer | 2-(Cyclopentylamino)-3-fluorophenol | C₁₁H₁₄FNO | 196.11 | -NH signal (1H, m), -OH signal (1H, broad s), aromatic signals. |
| Dialkylated Product | N-Cyclopentyl-2-(cyclopentyloxy)-3-fluoroaniline | C₁₆H₂₂FNO | 264.17 | Absence of -NH₂ or -OH signals. Two distinct sets of cyclopentyl signals. |
| Starting Material | 2-Amino-6-fluorophenol | C₆H₆FNO | 128.05 | -NH₂ signal, -OH signal, characteristic aromatic signals. |
| Elimination Product | Cyclopentene | C₅H₈ | 69.07 (M⁺) | Olefinic protons (~5.7 ppm), allylic protons (~2.2 ppm). |
Experimental & Workflow Diagrams
Caption: A step-by-step workflow for troubleshooting common issues in the synthesis.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
ResearchGate. Selective alkylation of the amino group of aminophenols | Download Table. [Link]
-
ResearchGate. (PDF) Selective alkylation of aminophenols. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ResearchGate. Why n-alkylation is more favorable than o-alkyation ?. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
PubChem. 2-Amino-6-fluorophenol. [Link]
Sources
- 1. 1286273-26-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. 2-Amino-6-fluorophenol | C6H6FNO | CID 643562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. francis-press.com [francis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Anilines
Welcome to the Technical Support Center for the synthesis of substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity and to provide answers to frequently asked questions. Anilines are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science, making the control of substituent placement on the aniline ring a critical aspect of modern organic synthesis.[1]
Troubleshooting Guide: Common Regioselectivity Challenges
Poor regioselectivity is a frequent hurdle in the synthesis of substituted anilines, often resulting in difficult-to-separate mixtures of ortho-, meta-, and para-isomers.[2] This guide addresses specific issues and provides actionable solutions.
Issue 1: Low Yield of the Desired para-Isomer in Electrophilic Aromatic Substitution (EAS)
Scenario: You are performing a nitration or halogenation on a protected aniline (e.g., acetanilide) and obtaining a significant amount of the ortho-isomer, which lowers the yield of the desired para-product.[2]
Root Causes & Solutions:
-
Steric Hindrance: The amino group is a powerful ortho-, para-director in electrophilic aromatic substitution.[3][4] To favor the para position, steric hindrance can be exploited. If your protecting group is not sufficiently bulky, the electrophile can still access the ortho positions.
-
Solution: Employ a bulkier protecting group. While an acetyl group offers moderate steric hindrance, switching to a pivaloyl or benzoyl group will significantly increase steric bulk around the nitrogen, thereby disfavoring substitution at the adjacent ortho positions.[2]
-
-
Reaction Conditions: Temperature and solvent can significantly influence the ortho/para product ratio.[2]
-
Solution 1: Temperature Control: Running the reaction at lower temperatures often favors the thermodynamically more stable para-isomer.[2][5]
-
Solution 2: Solvent Effects: The polarity and coordinating ability of the solvent can alter the distribution of isomers. For instance, in Friedel-Crafts acylations, changing the solvent from carbon disulfide to nitrobenzene can impact the isomer distribution.[2]
-
Issue 2: Unexpected Formation of the meta-Isomer During Nitration
Scenario: You are attempting to nitrate aniline to produce ortho- and para-nitroaniline but are observing a substantial amount of the meta-nitroaniline.[3][6]
Root Cause & Solution:
-
Anilinium Ion Formation: In the strongly acidic conditions required for nitration (e.g., a mixture of nitric acid and sulfuric acid), the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[2][3][7] This positively charged group is a strong deactivator and, critically, a meta-director, which overrides the usual directing effect of the amino group.[2][3][4]
-
Solution: Protection of the Amino Group: To prevent the formation of the anilinium ion, the amino group must be protected before nitration. The most common strategy is to convert the aniline to acetanilide by reacting it with acetic anhydride.[2][3] The resulting amide group is still an activating ortho-, para-director but is less basic and will not be protonated under the nitration conditions.[3] The protecting group can be easily removed by hydrolysis after the desired substitution has been achieved.
-
Issue 3: Polysubstitution During Halogenation
Scenario: Direct halogenation of aniline with reagents like bromine water results in the formation of 2,4,6-trihaloaniline, and you are unable to isolate the mono-halogenated product.[8]
Root Cause & Solution:
-
High Reactivity of the Aniline Ring: The -NH₂ group is a very strong activating group, making the aniline ring highly susceptible to electrophilic attack. This high reactivity often leads to multiple halogenation events.[8][9]
-
Solution 1: Attenuate Activation with a Protecting Group: As with other regioselectivity issues, protecting the amino group as an acetanilide is a primary strategy.[8] The amide group is less activating than the free amino group, which allows for more controlled, stepwise halogenation.[3]
-
Solution 2: Choice of Halogenating Agent: The reactivity of the halogenating agent can be tuned. Milder reagents, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), often provide better control over the extent of halogenation compared to elemental halogens.[10]
-
Solution 3: Modern Catalytic Methods: For specific regioselectivity, consider specialized catalytic systems. For instance, a secondary amine organocatalyst with sulfuryl chloride can achieve high ortho-selectivity in chlorination.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: How can I achieve substitution at the meta position relative to the amino group?
A: While direct meta-substitution is challenging due to the powerful ortho-, para-directing effect of the amino group, it can be achieved by performing the reaction under strongly acidic conditions.[5] In a strong acid, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director.[2][5] This strategy effectively reverses the normal directing effect of the amine.
Q2: What is the primary purpose of using a protecting group in aniline synthesis?
A: Protecting groups serve several key functions:
-
To control regioselectivity: By introducing steric bulk, they can favor para-substitution over ortho.[2]
-
To prevent polysubstitution: By reducing the activating effect of the amino group, they allow for more controlled reactions.[3]
-
To prevent unwanted side reactions: They prevent the basic amino group from reacting with acidic reagents or catalysts, such as in nitration or Friedel-Crafts reactions.[3][12]
Q3: Why do Friedel-Crafts reactions often fail with anilines?
A: Direct Friedel-Crafts alkylation or acylation on anilines often fails because the basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a complex.[5][12] This deactivates the aromatic ring, preventing the desired electrophilic substitution from occurring.[5][12] Protecting the amino group as an amide is necessary to carry out these reactions successfully.
Q4: Are there methods for direct C-H functionalization of anilines with high regioselectivity?
A: Yes, transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective derivatization of anilines.[1] These methods often employ directing groups to achieve high selectivity for the ortho, meta, or para positions, providing a modern alternative to classical electrophilic aromatic substitution.[1][13]
Experimental Protocols
Protocol 1: Protection of Aniline as Acetanilide
This protocol describes the standard procedure for protecting the amino group of aniline to control its reactivity and directing effects.
Materials:
-
Aniline
-
Acetic anhydride
-
Sodium acetate
-
Concentrated hydrochloric acid
-
Water
-
Ethanol
Procedure:
-
In a flask, dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid.[2]
-
Prepare a solution of 16 g of sodium acetate in 50 mL of water.[2]
-
Cool the aniline hydrochloride solution in an ice bath and add 14 mL of acetic anhydride.[2]
-
Immediately add the sodium acetate solution and stir the mixture vigorously.[2]
-
The acetanilide will precipitate as a white solid.[2]
-
Collect the product by vacuum filtration and wash it with cold water.[2]
-
Recrystallize the crude acetanilide from an ethanol/water mixture to obtain the pure product.[2]
Protocol 2: Regioselective para-Nitration of Acetanilide
This protocol details the nitration of protected aniline to favor the formation of the para-isomer.
Materials:
-
Acetanilide
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Glacial acetic acid
-
Ice
-
Water
-
Ethanol
Procedure:
-
Add 5 g of acetanilide to 10 mL of glacial acetic acid in a flask and cool the mixture in an ice bath.[2]
-
Slowly add 10 mL of concentrated sulfuric acid while stirring.[2]
-
In a separate flask, prepare a nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, ensuring the mixture remains cool.[2]
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.[2]
-
After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.[2]
-
Pour the reaction mixture onto 100 g of crushed ice.[2]
-
The p-nitroacetanilide will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water.[2]
-
Recrystallize the product from ethanol to obtain the pure para-isomer.[2]
Data Presentation
Table 1: Influence of Protecting Group on Ortho/Para Ratio in Nitration of Substituted Anilines
| Protecting Group | Steric Bulk | Typical para:ortho Ratio |
| Acetyl (-COCH₃) | Moderate | ~9:1 |
| Pivaloyl (-COC(CH₃)₃) | High | >20:1 |
| Benzoyl (-COPh) | High | >15:1 |
Note: Ratios are approximate and can vary with specific substrates and reaction conditions.
Visualizations
Decision Workflow for Improving Regioselectivity
Caption: A decision-making workflow for troubleshooting common regioselectivity issues in aniline synthesis.
Mechanism of Directing Effects
Caption: The influence of reaction conditions on the directing effect of the amino group in aniline.
References
- BenchChem. (2025). Application Notes and Protocols for Regioselective Halogenation of Substituted Anilines. [Online PDF].
- BenchChem Technical Support Team. (2025). Addressing poor regioselectivity in the synthesis of substituted anilines. BenchChem. [Online PDF].
-
University of Bath. (2018). Aniline Review. [Online PDF]. Available at: [Link]
-
Hunt, I. (n.d.). Ch22: EArS of aromatic amines. University of Calgary. Retrieved from [Link]
-
Physics Forums. (2018). Steric inhibition of protonation in o-substituted anilines. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Improving Regioselectivity of Reactions with 3-(Oxan-4-yl)aniline. [Online PDF].
- BenchChem. (2025). Application Notes and Protocols for the Laboratory-Scale Preparation of Dihalogenated Anilines. [Online PDF].
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective C(sp 2 ) H Functionalization of Anilines. Retrieved from [Link]
-
Li, B., Hu, Y., & Tochtrop, G. P. (2023). An Acid-Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Chemistry – A European Journal, e202301336. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
-
Zhu, C., Wang, Y., Wei, W., & Li, C. (2022). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Organic & Biomolecular Chemistry, 20(42), 8236-8240. Available at: [Link]
-
Study.com. (n.d.). Using resonance structures, show why the NH2 group of aniline is an ortho/para director in electrophilic aromatic substitution? Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Retrieved from [Link]
-
Seki, M., & Takahashi, Y. (2021). Regioselective C-H Azidation of Anilines and Application to Synthesis of Key Intermediate for Pharmaceutical. The Journal of Organic Chemistry, 86(11), 7842–7848. Available at: [Link]
-
Chaudhary, P., Gupta, S., Muniyappan, N., & Sabiah, S. (2019). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry, 84(1), 439–447. Available at: [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
Sousa, Â. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. [Online PDF]. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Improving Regioselectivity for 2-(Trifluoromethoxy)aniline. [Online PDF].
-
Liu, Z., & Hartwig, J. F. (2019). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Organic Letters, 21(15), 6049–6053. Available at: [Link]
-
Sadashiva, M. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org. [Online PDF]. Available at: [Link]
-
ResearchGate. (n.d.). Methods for the nitration of protected anilines. Retrieved from [Link]
-
Dalton Transactions. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Retrieved from [Link]
-
Bohm, S., Decouzon, M., Exner, O., Gal, J.-F., & Maria, P.-C. (1994). Sterically Hindered Resonance in Methyl-Substituted Anilines in the Gas Phase. The Journal of Organic Chemistry, 59(26), 8127–8131. Available at: [Link]
-
Cui, G., & Fang, W.-H. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. ChemPhysChem, 16(11), 2366–2374. Available at: [Link]
-
Organic Letters. (2021). Base-Promoted Cobalt-Catalyzed Regio- and Enantioselective para-Friedel–Crafts Alkylation of Aniline Derivatives. Retrieved from [Link]
-
Brainly.com. (2024). Give reasons: Although the -NH₂ group is ortho/para directing in electrophilic substitution reactions, aniline, on nitration, gives a good yield of m-nitroaniline. Retrieved from [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2018). Regioselective Nitration of N‑Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. Retrieved from [Link]
- BenchChem. (2025). Preventing over-chlorination in aniline synthesis. [Online PDF].
-
ResearchGate. (n.d.). An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Retrieved from [Link]
-
Khan Academy. (2025). EAS reactions of aniline. YouTube. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. Retrieved from [Link]
-
JACS Au. (n.d.). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. Retrieved from [Link]
-
ResearchGate. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]
-
PMC. (2024). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. Retrieved from [Link]
-
Quora. (2018). What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group? Retrieved from [Link]
-
RSC Publishing. (n.d.). De novo three-component synthesis of meta-substituted anilines. Retrieved from [Link]
-
PMC. (n.d.). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Retrieved from [Link]
-
Nature. (2025). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]
Sources
- 1. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Cyclopentyloxy)-3-fluoroaniline
Welcome to the dedicated technical support center for the chromatographic purification of 2-(Cyclopentyloxy)-3-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) applications. Here, we synthesize fundamental chromatographic principles with field-proven insights to address the specific challenges this molecule may present.
Understanding Your Molecule: this compound
Before delving into troubleshooting, understanding the physicochemical properties of this compound is paramount for developing a robust purification strategy.
| Property | Value/Information | Implication for Chromatography |
| Molecular Formula | C₁₁H₁₄FNO[1] | Indicates a relatively non-polar structure due to the hydrocarbon content. |
| Molecular Weight | 195.23 g/mol [1] | Suitable for both HPLC and GC analysis. |
| Structure | Aromatic amine with a fluorine substituent and a bulky cyclopentyloxy ether group. | The aromatic ring allows for UV detection in HPLC. The fluorine atom can introduce unique selectivity on specialized HPLC columns[2]. The bulky ether group increases its hydrophobicity. |
| Basicity (pKa) | The pKa of the anilinic nitrogen is expected to be low (for 2-fluoroaniline, pKa is 3.2[3]), indicating it is a weak base. | This is a critical parameter for reverse-phase HPLC. At a mobile phase pH around or below the pKa, the aniline will be protonated, which can affect peak shape and retention. |
| Boiling Point | Likely to be relatively high due to its molecular weight and polar functional groups (estimated >200 °C, for 3-fluoroaniline it is 186 °C[4]). | Suggests that GC analysis is feasible, but may require elevated injector and oven temperatures. Thermal stability should be considered. |
| Solubility | Expected to be soluble in common organic solvents like acetonitrile, methanol, and methylene chloride. | This provides flexibility in choosing sample diluents and mobile phases. |
HPLC Purification: Troubleshooting and Optimization
High-Performance Liquid Chromatography is a powerful technique for the purification of this compound, particularly for achieving high purity on a laboratory scale. Below are common issues and their solutions, presented in a question-and-answer format.
Frequently Asked Questions & Troubleshooting - HPLC
Q1: I'm observing significant peak tailing for my this compound peak. What are the likely causes and how can I resolve this?
A1: Peak tailing is a common issue when analyzing basic compounds like anilines.[2][5] The primary cause is often secondary interactions between the basic amine group and acidic residual silanols on the silica-based stationary phase.
-
Causality: The lone pair of electrons on the aniline nitrogen can interact strongly with surface silanols, leading to a portion of the analyte molecules being retained longer, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Buffering the mobile phase to a slightly acidic pH (e.g., 3-4) will protonate the aniline, minimizing its interaction with silanols. A common choice is 0.1% formic acid or trifluoroacetic acid in both the aqueous and organic mobile phase components.[6]
-
Use of an End-Capped Column: Employ a high-quality, end-capped C18 or Phenyl-Hexyl column where most of the residual silanols are deactivated.
-
Lower Injection Volume/Concentration: Overloading the column can exacerbate tailing. Try injecting a smaller volume or a more dilute sample.[7][8]
-
Increase Column Temperature: A slightly elevated column temperature (e.g., 30-40 °C) can improve peak symmetry by reducing the viscosity of the mobile phase and speeding up mass transfer.[8]
-
Consider a Different Stationary Phase: A phenyl-hexyl stationary phase can offer alternative selectivity for aromatic compounds.[2]
-
Q2: My retention time for the analyte is drifting between injections. What should I check?
A2: Retention time drift can compromise the reliability of your analysis. The issue usually lies with the stability of the chromatographic system.[9]
-
Causality: Inconsistent mobile phase composition, fluctuating column temperature, or poor column equilibration are the most common culprits.[9]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC retention time drift.
-
Detailed Steps:
-
Column Equilibration: Ensure the column is equilibrated with the initial mobile phase for a sufficient time, especially when changing mobile phase compositions.[9]
-
Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure they are thoroughly degassed to prevent bubble formation, which can affect pump performance.[8] If using a gradient, ensure the solvents are miscible and the gradient proportioning valve is functioning correctly.
-
System Leaks: Check for any leaks in the system, from the pump heads to the detector. Even a small leak can cause pressure fluctuations and retention time shifts.[5]
-
Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[8]
-
Q3: I am seeing ghost peaks in my chromatogram. What is their origin and how do I eliminate them?
A3: Ghost peaks are extraneous peaks that are not present in the sample. They are often due to contamination or carryover from previous injections.[1]
-
Causality: Impurities in the mobile phase, contamination of the injector or column, or carryover of a strongly retained compound from a previous run can lead to ghost peaks.
-
Solutions:
-
Use high-purity HPLC-grade solvents and reagents for your mobile phase.[1]
-
Implement a robust needle wash protocol in your autosampler sequence, using a strong solvent to clean the needle between injections.
-
Run a blank gradient (injecting only the mobile phase) to see if the ghost peaks are present. If so, the contamination is likely in the mobile phase or the system itself.
-
If carryover is suspected, include a high-organic wash step at the end of your gradient to elute any strongly retained compounds before re-equilibrating the column.
-
Suggested HPLC Protocol
This protocol is a starting point and should be optimized for your specific instrument and purity requirements.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column suitable for aromatic compounds.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | To control the pH and improve peak shape.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency.[6] |
| Gradient | 30% B to 95% B over 20 min, hold for 5 min, then re-equilibrate | A broad gradient to ensure elution of the target compound and any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume to avoid overloading. |
| Detector | UV at 254 nm | Aromatic compounds generally absorb at this wavelength. |
| Sample Prep. | Dissolve in 50:50 Acetonitrile:Water | To ensure compatibility with the initial mobile phase conditions. |
GC Analysis: Troubleshooting and Optimization
Gas chromatography is a viable alternative for the analysis of this compound, especially for assessing volatile impurities.
Frequently Asked Questions & Troubleshooting - GC
Q1: I'm not seeing any peak for my compound, or the peak is very small. What could be the issue?
A1: The absence or small size of a peak in GC can be due to several factors, from sample introduction to detection.[10]
-
Causality: The compound may not be volatile enough under the current conditions, it could be degrading in the hot injector, or there might be a leak in the system.
-
Troubleshooting Steps:
-
Injector Temperature: Ensure the injector temperature is high enough to volatilize the compound (a starting point could be 250 °C). However, be cautious of thermal degradation.
-
Inlet Liner: The active sites in a dirty or non-deactivated inlet liner can cause adsorption of the aniline. Use a deactivated liner and replace it regularly.[10]
-
System Leaks: Check for leaks, especially at the septum and column connections. An electronic leak detector is recommended.[10]
-
Column Integrity: The stationary phase of the column could be damaged. Consider conditioning the column or trying a new one.
-
Syringe Issues: The syringe could be clogged or not functioning correctly. Try injecting a known standard to verify syringe performance.[10]
-
Q2: My peaks are broad and show poor resolution. How can I improve the separation?
A2: Broad peaks and poor resolution can be caused by suboptimal chromatographic conditions or issues with the GC system.[11]
-
Causality: A slow temperature ramp, incorrect carrier gas flow rate, or column contamination can all lead to broadened peaks.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for GC peak broadening.
-
Detailed Steps:
-
Carrier Gas Flow: Ensure the carrier gas flow rate (or linear velocity) is optimal for your column dimensions.
-
Temperature Program: A faster temperature ramp can lead to sharper peaks, but may compromise resolution. Experiment with different ramp rates.
-
Column Maintenance: Contaminants can accumulate at the head of the column. Try baking out the column at a high temperature (within its limits) or trimming the first 10-20 cm.
-
Injection Technique: A slow injection can cause band broadening. If injecting manually, do so quickly and consistently. For splitless injections, optimize the purge activation time.
-
Suggested GC Protocol
This is a general-purpose protocol that can be adapted for your specific needs.
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) | A robust, general-purpose column suitable for a wide range of compounds, including aromatic amines.[6] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Inlet Temperature | 250 °C | A good starting point to ensure volatilization without degradation. |
| Split Ratio | 50:1 | A typical split ratio to avoid overloading the column. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A program designed to separate compounds with a range of boiling points. |
| Detector | Flame Ionization Detector (FID) | A universal detector for organic compounds. |
| Detector Temp. | 300 °C | Should be higher than the final oven temperature to prevent condensation. |
| Sample Prep. | Dissolve in a volatile solvent like methylene chloride or ethyl acetate | Ensures rapid volatilization in the injector. |
Stability Considerations
The stability of this compound under analytical conditions is a crucial factor for obtaining accurate and reproducible results. Aniline derivatives can be susceptible to oxidation, which may be indicated by a change in color of the sample from colorless/pale yellow to brown.[12]
-
Recommendation: For sensitive applications, it is advisable to use fresh samples. If degradation is suspected, sample purity should be verified. Storing the compound in a cool, dark place under an inert atmosphere can help prolong its shelf life.[12] During analysis, minimize the time the sample spends in the autosampler.
This technical support guide provides a comprehensive framework for troubleshooting and optimizing the purification of this compound by HPLC and GC. By understanding the molecule's properties and applying a systematic approach to problem-solving, you can achieve robust and reliable separations.
References
- Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
- TROUBLESHOOTING GUIDE.
- HPLC Troubleshooting Guide.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting: Solutions for Common Problems. Phenomenex. (2022-01-04).
- HPLC Troubleshooting Guide. WSU.
- Technical Support Center: Troubleshooting Halogenated Aniline Reactions. Benchchem. (December 2025).
- Gas chromatography Troubleshooting methods. Delloyd's Lab-Tech Chemistry resource.
- method 8131 aniline and selected derivatives by gas chrom
- GC Troubleshooting in 20 Pictures (Part 1).
- 2-Fluoroaniline. PubChem.
- Development of a “Freeze-Pour” Sample Preparation Method for the GC Analysis of Semivolatile Flavouring Chemicals Present in E-cigarette Refill Liquids.
- 3-Fluoroaniline. Chem-Impex.
- Development of an LC-MS Method for 4-Fluoroaniline Determin
- Development of an LC-MS Method for 4-Fluoroaniline Determin
- Impurities Applic
- 3-Fluoroaniline. PubChem.
- Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates.
- Fluoroaniline. Wikipedia.
- APPLIC
- 2-(Cyclopentyloxy)-5-fluoroaniline, 95% Purity, C11H14FNO, 250 mg. CP Lab Safety.
- Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry. Scilit. (1984-06-30).
- Aniline purification process.
- Pre-analytical stability of flucloxacillin, piperacillin, tazobactam, meropenem, cefalexin, cefazolin, and ceftazidime in therapeutic drug monitoring: a structured review. PubMed. (2022-02-16).
- A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline. Benchchem.
- stability and storage conditions for 4-fluoroaniline. Benchchem.
- 2-(3,5-Dimethylphenoxy)-5-fluoroaniline. PubChem.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anleitung für die Fehlerbehebung in der HPLC [sigmaaldrich.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. delloyd.50megs.com [delloyd.50megs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
stability issues and degradation of fluoroaniline intermediates
A Guide to Understanding and Mitigating Stability Issues and Degradation
Welcome to the technical support guide for fluoroaniline intermediates. This document is designed for researchers, scientists, and drug development professionals who utilize these critical building blocks. Fluoroanilines, while invaluable in synthesis, are susceptible to degradation, which can compromise experimental reproducibility, yield, and the purity of final compounds.[1][2] This guide provides in-depth, field-proven insights into identifying, troubleshooting, and preventing common stability issues.
Troubleshooting Guide: Addressing In-Experiment Issues
This section addresses specific problems you may encounter during storage or use of fluoroaniline intermediates.
Q1: My fluoroaniline, which was initially a colorless or pale yellow liquid, has turned dark yellow or brown. Is it still usable?
This is the most frequently reported issue and is a clear indicator of degradation.[3]
Causality: The discoloration is primarily due to oxidation from exposure to air (oxygen) and/or light.[3][4] The aniline moiety is susceptible to oxidation, leading to the formation of highly colored dimeric and polymeric impurities, such as fluoroazobenzenes.[5][6]
Can it be used? The answer depends on the sensitivity of your reaction.
-
For non-critical applications or initial exploratory work: A slightly discolored reagent might be usable, but be aware that purity is compromised, and you may see unexpected side products or lower yields.
-
For sensitive applications (e.g., GMP synthesis, catalysis, final API steps): Do NOT use the discolored material without purification. The impurities can interfere with your reaction chemistry.
Recommended Workflow:
Caption: Decision workflow for handling discolored fluoroaniline.
Experimental Protocol: Purification of Discolored 4-Fluoroaniline by Vacuum Distillation
This method is effective for removing less volatile, colored polymeric impurities.
Principle: By reducing the pressure, the boiling point of the fluoroaniline is lowered, preventing thermal decomposition that might occur at its atmospheric boiling point.[7]
Methodology:
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry. Use a magnetic stirrer in the distilling flask for smooth boiling.
-
Charge the Flask: Add the discolored fluoroaniline to the distilling flask (do not fill more than two-thirds full).
-
Apply Vacuum: Slowly and carefully apply vacuum, aiming for a pressure of 10-20 mmHg.[7]
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection:
-
Discard the initial, low-boiling fraction, which may contain volatile impurities.
-
Collect the main fraction of pure fluoroaniline at its boiling point corresponding to the applied pressure (e.g., for 4-fluoroaniline, approx. 78-80 °C at 15 mmHg). The distillate should be colorless.
-
-
Shutdown: Once the main fraction is collected and the temperature begins to rise or fall, stop heating. Allow the apparatus to cool completely before slowly and carefully releasing the vacuum.
-
Verification: Confirm the purity of the distilled fraction using GC or another suitable analytical method before use.[3]
Q2: I am observing unexpected side products or impurities in my final compound. Could my fluoroaniline be the cause?
Yes, this is a strong possibility, especially if you have not recently verified the purity of your starting material.
Causality: Degradation products in the fluoroaniline bottle are not inert. They are reactive molecules that can participate in side reactions, leading to unexpected and often difficult-to-remove impurities in your product stream.
Troubleshooting Steps:
-
Analyze the Starting Material: Do not assume the purity stated on the bottle is still valid. Run a purity analysis on your fluoroaniline stock.
-
Identify Impurities: Use a method like GC-MS to identify the structures of the impurities. This can provide clues about the degradation pathway and potential side reactions.[1]
-
Purify or Replace: If the starting material is found to be impure, purify it using the distillation method described above or obtain a new, verified batch.[3]
Experimental Protocol: Purity Analysis by Gas Chromatography (GC)
This is a standard method for quickly assessing the purity of volatile and thermally stable compounds like fluoroaniline.[1][3]
Methodology:
-
Sample Preparation: Prepare a ~1 mg/mL solution of your fluoroaniline sample in a volatile solvent like methylene chloride or methanol.[1]
-
Instrument Conditions (General Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is suitable.[3]
-
Injector Temperature: 250°C[3]
-
Detector (FID) Temperature: 300°C[3]
-
Oven Program:
-
Initial Temp: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 min.[3]
-
-
Carrier Gas: Helium or Nitrogen.[3]
-
-
Analysis: Inject 1 µL of the prepared sample. The purity can be estimated by the area percentage of the main peak. The presence of significant secondary peaks indicates impurities or degradation products.[3]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for fluoroanilines?
Proper storage is the most critical factor in preventing degradation.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert gas (Nitrogen or Argon).[3] | Prevents oxidation from atmospheric oxygen. |
| Container | Tightly sealed, light-resistant (amber) container.[3][8][9] | Prevents exposure to air/moisture and degradation from light. |
| Temperature | Cool, dry, well-ventilated area.[3][8] Some suppliers recommend refrigeration (2-8°C).[3][4] | Reduces the rate of oxidative and thermal degradation. |
| Handling | Avoid personal contact; use in a well-ventilated area.[8] Wash hands thoroughly after handling.[10] | Fluoroanilines are toxic and can be absorbed through the skin.[4] |
Q2: What are the primary chemical degradation pathways for fluoroanilines?
The main degradation pathway under typical storage conditions is aerobic oxidation .
Mechanism Overview: The electron-rich amino group is susceptible to oxidation, which can initiate a cascade of reactions. This often involves the formation of radical intermediates that couple to form colored azo compounds. In the presence of strong oxidants, further reactions can occur.[5][6] For isomers with a fluorine at the ortho position, oxidation can sometimes lead to the formation of heterocyclic fluorophenazines.[5]
Caption: Simplified oxidative degradation pathway of fluoroaniline.
Q3: Which analytical method is best for determining purity: HPLC or GC?
Both HPLC and GC are powerful techniques for purity analysis, and the best choice depends on the specific impurities you expect and the available equipment.[1]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) / GC-MS |
| Principle | Separation based on partitioning between liquid mobile and solid stationary phases.[11] | Separation of volatile compounds in a gaseous mobile phase.[1] |
| Best For | Non-volatile or thermally sensitive impurities (e.g., salts, polymeric tars).[1] | Volatile and thermally stable impurities.[1] |
| Advantages | Versatile for a wide range of compounds; excellent quantitative accuracy.[1] | High sensitivity; GC-MS provides structural information for impurity identification.[1] |
| Typical Use | Routine quality control for pharmaceutical intermediates, often aiming for ≥99.5% purity.[11] | General purity screening and identification of unknown volatile byproducts. |
Q4: What materials and reagents are incompatible with fluoroanilines?
To prevent uncontrolled or hazardous reactions, avoid contact with the following:
-
Strong Oxidizing Agents: Can cause vigorous or explosive reactions.[3][12]
-
Acids, Acid Chlorides, Acid Anhydrides, Chloroformates: Can lead to highly exothermic reactions.[3][12]
Q5: What are the hazardous decomposition products?
Heating fluoroanilines to decomposition can release highly toxic and corrosive gases.[4][10] This is particularly important to consider in the event of a fire.
Always handle these compounds with appropriate personal protective equipment (PPE) and ensure work is conducted in a well-ventilated area.[8][13]
References
- 4-FLUOROANILINE FOR SYNTHESIS MSDS. (2015). Loba Chemie.
- Stability and storage conditions for 4-fluoroaniline. (n.d.). Benchchem.
- A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS. (n.d.). Benchchem.
- 4-Chloro-3-fluoroaniline - SAFETY D
- Proposed pathway for 3-fluoroaniline degradation by Rhizobium sp. JF-3. (n.d.).
- 4-Fluoroaniline Safety D
- Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Compar
- Fluoroaniline. (n.d.). Grokipedia.
- 2-fluoroaniline GPS Safety Summary. (n.d.). Aarti Industries.
- 4-FLUORO ANILINE MATERIAL SAFETY D
- Leyva, E., et al. (2005). Chemical oxidation of fluoroanilines to fluoroazobenzenes and fluorophenazines with potassium ferricyanide and potassium hydroxide. Canadian Journal of Chemistry.
- Wang, C., et al. (1999). The Improved Method of Oxidation of 4-Fluoroaniline to 4-Fluoroazobenzene.
- 4-Fluoroaniline PubChem CID 9731. (n.d.).
- 4-Fluoroaniline wiki. (n.d.). Guidechem.
- Technical Support Center: Purification of 4-Fluoroaniline. (n.d.). Benchchem.
- Fluoroaniline Series. (n.d.). Sparrow Chemical.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lobachemie.com [lobachemie.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. downloads.ossila.com [downloads.ossila.com]
Technical Support Center: N-Alkylation of 2-(Cyclopentyloxy)-3-fluoroaniline
Welcome to the technical support center for the N-alkylation of 2-(cyclopentyloxy)-3-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction: Understanding the Unique Challenges
The N-alkylation of this compound presents a unique set of challenges primarily due to the electronic and steric properties of the substituents on the aniline ring. A successful alkylation strategy requires a nuanced understanding of these factors.
-
Electronic Effects : The fluorine atom at the 3-position is strongly electron-withdrawing, which significantly decreases the nucleophilicity of the aniline nitrogen.[1][2] This reduced nucleophilicity can lead to sluggish or incomplete reactions under standard alkylation conditions.[3]
-
Steric Hindrance : The bulky cyclopentyloxy group at the 2-position creates considerable steric hindrance around the amino group. This can impede the approach of the alkylating agent, further slowing down the reaction rate and potentially requiring more forcing conditions or specialized catalytic systems.[4][5]
This combination of electronic deactivation and steric congestion often results in low yields, the need for harsh reaction conditions, and the formation of unwanted byproducts. This guide will help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions and problems encountered during the N-alkylation of this compound.
Q1: My N-alkylation reaction with an alkyl halide is not proceeding. What are the likely causes?
A1: The lack of reactivity is likely due to the electronically deactivated and sterically hindered nature of the aniline.[1][4] Several factors could be at play:
-
Insufficiently Reactive Alkylating Agent: Alkyl chlorides are generally less reactive than bromides or iodides.[3] Consider switching to a more reactive alkyl halide.
-
Inadequate Base: A weak base may not be sufficient to deprotonate the aniline or neutralize the acid formed during the reaction, especially given the reduced basicity of the aniline.
-
Low Reaction Temperature: The combination of electronic and steric hindrance may necessitate higher temperatures to achieve a reasonable reaction rate.[3]
Q2: I am observing significant amounts of unreacted starting material. How can I drive the reaction to completion?
A2: To improve conversion, consider the following strategies:
-
Increase Reaction Temperature: Carefully increasing the temperature while monitoring for decomposition can significantly enhance the reaction rate.[3]
-
Screen Different Solvents: The choice of solvent can have a profound impact on reaction kinetics. Aprotic polar solvents like DMF or DMSO can often accelerate SN2 reactions.
-
Use a More Reactive Alkylating Agent: If you are using an alkyl bromide, consider switching to an alkyl iodide or a triflate, which are better leaving groups.
-
Consider Alternative Methodologies: If direct alkylation with alkyl halides is proving difficult, more robust methods like reductive amination or Buchwald-Hartwig amination may be more successful.[6][7]
Q3: I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
A3: Over-alkylation is a common side reaction when the mono-alkylated product is more nucleophilic than the starting aniline.[3] To favor mono-alkylation:
-
Control Stoichiometry: Use a stoichiometric excess of the aniline relative to the alkylating agent.[3]
-
Lower the Reaction Temperature: Reducing the temperature can sometimes temper the rate of the second alkylation more than the first.
-
Reductive Amination: This method is often highly selective for mono-alkylation as it involves the controlled formation and subsequent reduction of an imine intermediate.[3][8]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, workflow-oriented approach to troubleshooting common issues.
Scenario 1: Low to No Conversion
If you are experiencing low or no conversion of your starting material, a systematic approach to optimizing the reaction conditions is necessary.
Decision-Making Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Steps & Explanations:
-
Verify Reagent Purity: Ensure that your this compound, alkylating agent, solvent, and base are pure and anhydrous. Water can interfere with many N-alkylation reactions. Aniline itself can be purified by distillation, and solvents should be appropriately dried.[9]
-
Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to check for product formation and any potential decomposition.
-
Solvent Screening: If temperature increase is ineffective, screen different solvents. Aprotic polar solvents like DMF, DMSO, or NMP can accelerate the reaction rate.
-
Base Selection: For direct alkylation with alkyl halides, a stronger base might be required. Consider switching from carbonate or organic bases to stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS).
-
Alkylating Agent Reactivity: The reactivity order for alkyl halides is generally I > Br > Cl. If using a chloride or bromide, switching to the corresponding iodide or even a triflate (OTf) can dramatically increase the reaction rate.
-
Alternative Methodologies: If the above optimizations fail, it is a strong indication that a more powerful synthetic method is required.
-
Reductive Amination: This is an excellent alternative that often succeeds where direct alkylation fails, especially for sterically hindered and electron-poor anilines.[7][10] It involves the reaction of the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and is often successful with challenging substrates.[6][11][12] It can be particularly effective for aryl amines that are poor nucleophiles.
-
Scenario 2: Complex Product Mixture & Purification Challenges
A common outcome of forcing reaction conditions is the formation of multiple byproducts, leading to difficult purification.
Strategies for Cleaner Reactions and Easier Purification:
| Problem | Potential Cause | Recommended Solution |
| Over-alkylation | The mono-alkylated product is more reactive than the starting aniline. | Use a stoichiometric excess of the aniline. Consider reductive amination for higher selectivity.[3] |
| Elimination Byproducts | Using a strong, sterically hindered base with a secondary or tertiary alkyl halide. | Use a less hindered base or switch to a primary alkyl halide if possible. |
| Decomposition | Reaction temperature is too high. | Reduce the temperature and extend the reaction time. Use a catalyst to enable lower reaction temperatures. |
| Difficult Purification | Similar polarity of starting material, product, and byproducts. | Consider derivatization of the product to alter its polarity for easier separation. For example, the unreacted primary aniline can be reacted with phthalic anhydride to form a phthalamic acid, which can be easily separated from the desired secondary or tertiary amine.[13] Recrystallization of the product, if solid, can also be a powerful purification technique. |
Detailed Experimental Protocols
The following are starting-point protocols that can be optimized for your specific alkylating agent.
Protocol 1: Reductive Amination
This is often the most reliable method for mono-N-alkylation of this substrate.
Reaction Scheme: Aniline + Aldehyde/Ketone --(mild acid)--> Imine --([H])--> N-alkylated aniline
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloroethane or THF), add a mild acid catalyst such as acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of imine formation can be monitored by TLC or LC-MS.
-
Once imine formation is complete, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.[8] This reducing agent is particularly effective for reductive aminations and is more selective than other borohydrides.
-
Stir the reaction at room temperature until the reduction is complete (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Reductive Amination
Caption: Step-by-step workflow for reductive amination.
Protocol 2: Buchwald-Hartwig Amination
This method is suitable for coupling with aryl or vinyl halides/triflates.
Reaction Scheme: Aniline + Aryl-X + Base --(Pd catalyst, Ligand)--> N-arylaniline
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the this compound (1.2 eq), the aryl or vinyl halide/triflate (1.0 eq), and anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Quora. (2024). What properties of aniline make it a suitable base for nucleophilic substitution reactions?. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine. Retrieved from [Link]
-
PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Retrieved from [Link]
- Google Patents. (n.d.). CN115160151A - Preparation method of N-alkyl-2-fluoroaniline.
-
TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Myers, A. (n.d.). Myers Chem 115. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Retrieved from [Link]
-
ResearchGate. (2025). One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. Retrieved from [Link]
- Google Patents. (n.d.). US1908951A - Method of separating alkyl anilines.
-
LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
-
National Institutes of Health. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Bioconjugation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
National Institutes of Health. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]
-
CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3. Retrieved from [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Visible light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]
-
YouTube. (2023). Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance | Organic Chemistry Basics L13. Retrieved from [Link]
-
Reddit. (2023). Problematic N-Alkylation. Retrieved from [Link]
-
Council for the Indian School Certificate Examinations. (2025). ISC EXAMINATION PAPER – 2025. Retrieved from [Link]
-
YouTube. (2023). A: Due to ortho effect basic nature of aniline decreases.R: It is due to steric hinderance becau.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Retrieved from [Link]
-
PubMed. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. US1908951A - Method of separating alkyl anilines - Google Patents [patents.google.com]
minimizing side reactions in the synthesis of TrkA inhibitors
A Guide to Minimizing Side Reactions and Maximizing Purity
Welcome to the Technical Support Center for the synthesis of Tropomyosin receptor kinase (TrkA) inhibitors. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and pitfalls encountered during the synthesis of this critical class of therapeutics. Our goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side reactions observed during the synthesis of TrkA inhibitors?
A1: The synthesis of TrkA inhibitors, which often feature complex heterocyclic scaffolds, is susceptible to several classes of side reactions. The most prevalent issues arise from the key bond-forming reactions used to construct the core of the molecule. These include:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): These are workhorse reactions for creating C-C bonds, but are often plagued by homocoupling of the boronic acid starting material, dehalogenation of the aryl halide, and protonolysis of the boronic acid.[1]
-
N-Arylation Reactions: The formation of N-aryl bonds on pyrazole and indazole cores is another critical step. A major challenge here is controlling regioselectivity, often leading to mixtures of N1 and N2-arylated isomers.[2][3]
-
Residual Catalyst Contamination: Palladium catalysts, while highly effective, can be difficult to remove completely from the final active pharmaceutical ingredient (API), leading to products that do not meet regulatory standards.[4][5][6][7][8]
Troubleshooting Guide: Common Synthetic Hurdles and Solutions
This section provides a deeper dive into specific problems you might encounter and offers actionable solutions.
Issue 1: Persistent Homocoupling Byproducts in Suzuki-Miyaura Coupling
You've just run a Suzuki-Miyaura coupling to link a key aryl bromide with a boronic acid, but your LC-MS analysis shows a significant peak corresponding to the dimer of your boronic acid. This is a classic case of homocoupling, a frustrating side reaction that consumes your starting material and complicates purification.
Causality: Homocoupling is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid, and by certain palladium(II) species in the catalytic cycle.[1]
Troubleshooting Protocol: Minimizing Homocoupling
-
Rigorous Degassing: Before adding your palladium catalyst, thoroughly degas your reaction mixture. Subsurface sparging with an inert gas like nitrogen or argon for 15-20 minutes is more effective than simply applying a vacuum and backfilling.[1][9]
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to suppress homocoupling. It is thought to reduce problematic Pd(II) species without disrupting the primary catalytic cycle.[1][9]
-
Slow Addition of Boronic Acid: Instead of adding the boronic acid all at once, consider a slow addition using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring the homocoupling pathway.
-
Catalyst Choice: Consider using a pre-catalyst that is known to have a lower propensity for side reactions. For instance, palladium black can be an effective heterogeneous catalyst that simplifies removal and can sometimes reduce homocoupling.[1]
Workflow for Minimizing Suzuki Homocoupling
Caption: Optimized workflow to reduce homocoupling in Suzuki reactions.
Issue 2: Poor Regioselectivity in Pyrazole N-Arylation
You are attempting to arylate an unsymmetrical pyrazole and are obtaining a difficult-to-separate mixture of N1 and N2 isomers. This is a common challenge that can significantly impact your overall yield and purification efficiency.
Causality: The regioselectivity of pyrazole N-arylation is influenced by a delicate balance of steric and electronic factors of the pyrazole substrate, the aryl halide, the catalyst, ligands, base, and solvent.[2][3][10]
Troubleshooting Protocol: Enhancing N-Arylation Regioselectivity
-
Strategic Solvent Selection: The solvent can have a profound impact on regioselectivity. Protic solvents like 2-ethoxyethan-1-ol have been shown to favor β-C-H arylation, while aprotic solvents such as toluene or dioxane are generally preferred for N-arylation.[11] In some cases, fluorinated alcohols can enhance regioselectivity.[10]
-
Ligand and Catalyst Screening: The choice of ligand is critical. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands like tBuBrettPhos can be effective.[10] For copper-catalyzed arylations, diamine ligands are often employed.[12]
-
Base Optimization: The base plays a crucial role in the deprotonation of the pyrazole. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base is often dependent on the solvent and substrate.[10]
-
Steric Directing Groups: If possible, installing a sterically bulky group at the C5 position of the pyrazole can effectively block that nitrogen and direct arylation to the N1 position.[10]
Table 1: General Guidance for Optimizing Pyrazole N-Arylation
| Parameter | Recommendation for N1-Selectivity | Recommendation for N2-Selectivity |
| Solvent | Aprotic (e.g., Toluene, Dioxane) | Aprotic, sometimes with additives |
| Ligand (Pd) | Bulky phosphines (e.g., tBuBrettPhos) | Varies with substrate |
| Ligand (Cu) | Diamine ligands | Varies with substrate |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄ |
| Protecting Group | Consider protecting the N2 position | Consider protecting the N1 position |
Issue 3: Residual Palladium in the Final Product
After purification, your ICP-MS analysis reveals palladium levels that are above the acceptable limits for an API. This is a critical issue that must be resolved before the compound can proceed to further testing.
Causality: Palladium can remain in the product through various mechanisms, including incomplete reaction, catalyst decomposition, or complexation with the final product. The choice of removal method depends on the nature of the palladium species (homogeneous or heterogeneous) and the properties of the API.[4][8]
Troubleshooting Protocol: Effective Palladium Scavenging
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon is a common and often effective method for adsorbing residual palladium.[4][5][7]
-
Specialized Metal Scavengers: A variety of silica-based or polymer-based scavengers with functional groups like thiols or amines have a high affinity for palladium and can be very effective.[4][5]
-
Crystallization: Careful optimization of the crystallization conditions can lead to the exclusion of palladium impurities in the mother liquor. This can sometimes be enhanced by the addition of a ligand that increases the solubility of the palladium species.[5][7]
-
Filtration through Celite®: For heterogeneous catalysts like Pd/C, filtration through a pad of Celite® can effectively remove the solid catalyst particles.[4]
Experimental Workflow for Palladium Removal
Caption: A general workflow for the removal of residual palladium.
The TrkA Signaling Pathway and the Importance of Purity
The diagram below illustrates a simplified representation of the TrkA signaling pathway. The efficacy of a TrkA inhibitor is directly related to its ability to selectively bind to the ATP-binding pocket of the TrkA kinase domain. Impurities and byproducts from the synthesis can have unintended off-target effects, potentially leading to misleading biological data and toxicity. Therefore, achieving high purity is paramount.
Simplified TrkA Signaling Pathway
Caption: A simplified diagram of the TrkA signaling cascade.
By understanding the common synthetic challenges and implementing the robust troubleshooting strategies outlined in this guide, you will be better equipped to synthesize high-purity TrkA inhibitors, leading to more reliable and reproducible research outcomes.
References
-
Repotrectinib-impurities - Pharmaffiliates. (URL: [Link])
-
How to Remove Palladium in three easy steps - Biotage. (URL: [Link])
-
API Purification | Pharmaceutical Technology. (URL: [Link])
-
Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PMC - NIH. (URL: [Link])
-
Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PubMed. (URL: [Link])
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (URL: [Link])
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (URL: [Link])
- Mechanistic studies of transition metal-catalyzed cross-coupling reactions. (URL: Not available)
-
Impurity Profiling Of Some Anti - Cancer Drugs With Special Reference To Repotrectinib. (URL: [Link])
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (URL: [Link])
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - Organic Chemistry Portal. (URL: [Link])
-
Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT. (URL: [Link])
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (URL: Not available)
-
C-H Bond Arylation of Pyrazoles at the β-Position: General Conditions and Computational Elucidation for a High Regioselectivity - PubMed. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arborassays.com [arborassays.com]
- 6. biotage.com [biotage.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. C-H Bond Arylation of Pyrazoles at the β-Position: General Conditions and Computational Elucidation for a High Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
Technical Support Center: Reaction Condition Optimization for Coupling with 2-(Cyclopentyloxy)-3-fluoroaniline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for optimizing cross-coupling reactions with 2-(cyclopentyloxy)-3-fluoroaniline. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) tailored for researchers, medicinal chemists, and process development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome the unique challenges presented by this substrate.
Introduction
This compound is a valuable building block in pharmaceutical and materials science. However, its structure presents a distinct set of challenges for common C-N bond-forming reactions like the Buchwald-Hartwig amination. The molecule's reactivity is governed by two key features:
-
Steric Hindrance: A bulky cyclopentyloxy group at the ortho position physically obstructs the nitrogen atom, impeding its access to the metal catalyst's coordination sphere.[1][2]
-
Electronic Deactivation: A fluorine atom at the meta position acts as an electron-withdrawing group, reducing the nucleophilicity of the aniline nitrogen.[3][4]
The combination of these effects often leads to low reaction yields, slow conversion rates, or complete reaction failure under standard conditions. This guide is designed to help you navigate these issues by systematically optimizing your reaction parameters.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate for cross-coupling?
This aniline is challenging due to the synergistic negative effects of its substituents. The ortho-cyclopentyloxy group creates significant steric bulk, which can hinder the crucial step of amine coordination to the palladium center.[1][2] Simultaneously, the meta-fluoro substituent inductively withdraws electron density, making the amine nitrogen less basic and less nucleophilic.[3][4] Overcoming this combination requires a carefully selected catalyst system with a highly active, sterically demanding ligand and a sufficiently strong base to facilitate the deprotonation of the amine, a key step in the catalytic cycle.[5]
Q2: What is the best general starting point for a Buchwald-Hartwig amination with this aniline?
For a challenging, sterically hindered, and electron-deficient aniline, a robust, modern catalyst system is required from the outset. Simply increasing the temperature or reaction time with a suboptimal catalyst is unlikely to succeed. We recommend starting with a high-activity palladium pre-catalyst and a bulky, electron-rich biarylphosphine ligand.
| Component | Recommendation | Rationale |
| Palladium Source | Pd G3 or G4 Pre-catalyst (e.g., XPhos Pd G3) | Air-stable and ensures efficient, reliable formation of the active Pd(0) species.[6] |
| Ligand | Bulky Biarylphosphines (e.g., RuPhos, BrettPhos) | These ligands are designed to accelerate both oxidative addition and reductive elimination, the key steps in the catalytic cycle, especially for hindered substrates.[7][8][9] |
| Base | Strong, non-nucleophilic base (NaOtBu, LHMDS) | A strong base is necessary to deprotonate the weakly nucleophilic aniline to form the more reactive amide intermediate.[10] |
| Solvent | Anhydrous, Aprotic (Toluene, Dioxane) | These are standard solvents for Buchwald-Hartwig reactions and offer good solubility for the catalyst system and substrates.[11] |
| Temperature | 90–110 °C | Elevated temperatures are typically required to overcome the high activation energy associated with coupling hindered substrates. |
| Catalyst Loading | 1–3 mol % | A slightly higher initial catalyst loading can be beneficial for challenging couplings.[6] |
Q3: Which aryl halide coupling partners are most likely to be successful?
The choice of leaving group on the electrophilic partner is critical. The general order of reactivity for aryl halides (Ar-X) in palladium-catalyzed cross-couplings is: Ar-I > Ar-Br ≈ Ar-OTf >> Ar-Cl .[9][10][12]
For a difficult nucleophile like this compound, you should begin with the most reactive coupling partners—aryl iodides or bromides . Aryl chlorides are significantly less reactive due to the strength of the C-Cl bond, and their successful coupling would likely require extensive optimization with specialized ligands designed for C-Cl activation.[11][12]
Troubleshooting Guide
Q4: My reaction shows low or no conversion of starting materials. What are my next steps?
This is the most common failure mode. Before making significant changes, first confirm the integrity of your reagents: ensure solvents are truly anhydrous, the base is fresh and has been handled under inert conditions, and the catalyst has not degraded. If the issue persists, follow a logical optimization workflow.
Caption: Troubleshooting workflow for low-yield C-N coupling reactions.
Q5: I'm observing significant formation of palladium black. What does this mean and how can I prevent it?
The formation of palladium black indicates that the active, soluble Pd(0) catalyst is aggregating and precipitating out of solution as inactive palladium metal.[7] This deactivation pathway halts the catalytic cycle.
Common Causes & Solutions:
-
Inefficient Pre-catalyst Activation: If you are not using a well-defined pre-catalyst (e.g., using Pd(OAc)₂), the generation of the active LPd(0) species can be inefficient, leading to aggregation.[11] Solution: Switch to a modern, commercially available pre-catalyst (e.g., G3 or G4 type).
-
High Temperatures: Excessively high temperatures can accelerate catalyst decomposition. Solution: Try to find the minimum temperature required for the reaction or screen ligands that impart greater thermal stability to the catalyst.
-
Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways. Solution: Ensure your reaction is rigorously maintained under an inert atmosphere. Screening different ligand classes can identify a more robust option for your specific conditions.[7]
Q6: My coupling partner has a base-sensitive functional group (e.g., an ester). Can I use a weaker base?
Yes, but this presents a significant challenge. Strong alkoxide bases like NaOtBu are often required to deprotonate the aniline for it to participate in the catalytic cycle.[10] Switching to a weaker base like K₃PO₄ or Cs₂CO₃ will dramatically slow down this key step.
To compensate for a weaker base, you will likely need to:
-
Use a More Active Catalyst System: Employ one of the most active (and often more expensive) ligand systems available, as this will be necessary to turn over the less reactive palladium-amido intermediate.
-
Increase Reaction Temperature: Higher thermal energy will be needed to overcome the kinetic barrier of the deprotonation step.
-
Accept Longer Reaction Times: The reaction will almost certainly be slower than with a strong base.
Be aware that some soluble organic bases (e.g., DBU) can sometimes inhibit the reaction by competing with the aniline for coordination to the palladium center.[13][14][15][16] If you must use an organic base, its concentration may need to be carefully optimized.
Experimental Protocols
General Protocol for a Screening Reaction (0.5 mmol scale)
This protocol is a starting point and should be optimized based on the troubleshooting guide above.
Materials:
-
This compound (1.0 equiv, 0.5 mmol, 97.6 mg)
-
Aryl bromide or iodide (1.1 equiv, 0.55 mmol)
-
Palladium Pre-catalyst (e.g., RuPhos Pd G3, 2 mol%, 0.01 mmol, 8.4 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv, 0.7 mmol, 67.3 mg)
-
Anhydrous Toluene (2.5 mL, ~0.2 M)
Procedure:
-
Preparation: To a dry 8 mL vial equipped with a magnetic stir bar, add the this compound, aryl halide, palladium pre-catalyst, and NaOtBu. Note: The base should be weighed and added in an inert atmosphere glovebox to prevent degradation.
-
Inert Atmosphere: Seal the vial with a septum-containing cap. If not working in a glovebox, evacuate and backfill the vial with argon or nitrogen gas three times.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Place the vial in a preheated aluminum block on a magnetic stir plate set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by adding 5 mL of water. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.
References
- Phillips, A. M. F. (2004). Improving catalyst scope: use of multiple aniline substrates to optimize a palladium-catalyzed bisdiene cyclization. Organic Letters.
- Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
- BenchChem. (n.d.). Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core. BenchChem Technical Support.
- BenchChem. (n.d.). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions. BenchChem Technical Support.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts. NINGBO INNO PHARMCHEM CO.,LTD. Blogs.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Buchwald, S. L., et al. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central, NIH.
- Ghotekar, S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central.
- Grokipedia. (n.d.). Buchwald–Hartwig amination. Grokipedia.
- Chemistry Stack Exchange User Discussion. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
- Buchwald, S. L., et al. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PubMed Central, NIH.
- Stradiotto, M., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central, NIH.
- The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Stradiotto, M., et al. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PubMed Central, NIH.
- Stradiotto, M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Stradiotto, M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. DSpace@MIT.
- ChemBeq. (n.d.). Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. ChemBeq Insights.
- Morken, J. P., et al. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PubMed Central, NIH.
- Buchwald, S. L., et al. (2025). Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. ResearchGate.
- Stradiotto, M., et al. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate.
- Stradiotto, M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.
- Jung, Y. C., et al. (n.d.). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem Technical Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. reddit.com [reddit.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines [dspace.mit.edu]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Unambiguous Structural Verification of 2-(Cyclopentyloxy)-3-fluoroaniline: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
In the landscape of pharmaceutical and materials science research, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of innovation and regulatory compliance. For novel compounds such as 2-(Cyclopentyloxy)-3-fluoroaniline, a substituted aniline derivative with potential applications in drug discovery, confirming the atomic arrangement is not merely a formality but a critical step that dictates its physicochemical properties, biological activity, and synthetic pathway validation. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive method for structural elucidation against other widely used spectroscopic techniques.
The Imperative of Structural Certainty
Substituted anilines are a prevalent motif in a multitude of biologically active compounds.[1] The specific positioning of substituents on the aniline ring dramatically influences molecular interactions, reactivity, and metabolic stability. In the case of this compound, the spatial relationship between the bulky cyclopentyloxy group, the electronegative fluorine atom, and the amine functionality is paramount. An incorrect structural assignment could lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. While techniques like NMR, mass spectrometry, and IR spectroscopy are indispensable for routine characterization, they often provide data that, although consistent with a proposed structure, may not definitively exclude other isomers or conformers. Single-crystal X-ray crystallography, by contrast, offers a direct visualization of the molecular structure, providing precise bond lengths, bond angles, and stereochemistry.[2][3]
Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure.[2] The method relies on the diffraction of X-rays by a crystalline solid. The regular, repeating arrangement of molecules in a crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a unique pattern of spots.[4] By analyzing the positions and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed, revealing the precise location of each atom.[3]
While no crystal structure for this compound is publicly available as of this writing, we can infer the expected outcomes based on known structures of similar fluoroaniline derivatives. For instance, the crystal structure of 2,4,6-trifluoroaniline demonstrates how intermolecular interactions, such as hydrogen bonding involving the amine group and fluorine atoms, dictate the packing of molecules in the solid state.[5] For this compound, we would anticipate the analysis to yield precise measurements of the C-O, C-F, and C-N bond lengths and the torsion angles describing the orientation of the cyclopentyloxy group relative to the aniline ring.
Hypothetical Crystallographic Data for this compound
Below is a table of expected crystallographic parameters, based on typical values for small organic molecules and related known structures.
| Parameter | Expected Value/Information | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the repeating unit of the crystal. |
| Bond Lengths (Å) | C-F: ~1.35, C-O: ~1.37, C-N: ~1.40 | Confirms the connectivity and nature of the chemical bonds. |
| Bond Angles (°) | C-C-F, C-C-O, etc. | Defines the geometry around each atom. |
| Torsion Angles (°) | e.g., C(1)-C(2)-O-C(cyclopentyl) | Describes the conformation of the flexible cyclopentyloxy group. |
| Intermolecular Interactions | Hydrogen bonds (N-H···N or N-H···F) | Reveals how molecules pack in the solid state, influencing properties like solubility and melting point. |
Experimental Workflow for Single-Crystal X-ray Diffraction
The process of obtaining a crystal structure can be broken down into four main stages: crystallization, data collection, structure solution, and refinement.[4]
Sources
- 1. p-Fluoroaniline [webbook.nist.gov]
- 2. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 3. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. 2,4,6-Trifluoroaniline - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-(Cyclopentyloxy)-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Cyclopentyloxy)-3-fluoroaniline is a valuable substituted aniline derivative that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The strategic placement of the cyclopentyloxy and fluoro groups on the aniline ring imparts unique physicochemical properties to target molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical research and development community.
This in-depth technical guide provides a comparative analysis of two primary synthetic routes to this compound. By examining the methodologies, experimental data, and underlying chemical principles, this guide aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific needs, considering factors such as yield, purity, cost-effectiveness, and scalability.
Core Synthetic Strategies: An Overview
The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on two prominent, multi-step pathways that leverage common and well-established organic transformations:
-
Route 1: Williamson Ether Synthesis followed by Nitroarene Reduction. This classical and often high-yielding approach involves the initial formation of the ether linkage via a nucleophilic substitution reaction, followed by the reduction of a nitro group to the desired aniline.
-
Route 2: Nucleophilic Aromatic Substitution (SNAr) on a Difluoro-Nitroaromatic Precursor followed by Reduction. This strategy utilizes a highly activated aromatic system to introduce the cyclopentyloxy group, subsequently followed by the reduction of the nitro functionality.
The following sections will provide a detailed examination of each route, including step-by-step experimental protocols, comparative data, and a discussion of the advantages and disadvantages of each approach.
Route 1: Williamson Ether Synthesis and Subsequent Reduction
This synthetic pathway is a robust and versatile method for the preparation of aryl ethers. The key steps involve the O-alkylation of a substituted phenol followed by the reduction of a nitro group.
Synthetic Pathway Overview
Caption: General workflow for Route 1.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(Cyclopentyloxy)-3-fluoronitrobenzene via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 mechanism where a phenoxide ion displaces a halide from an alkyl halide.[1][2] The presence of the electron-withdrawing nitro group in 2-fluoro-6-nitrophenol increases the acidity of the phenolic proton, facilitating the formation of the nucleophilic phenoxide.
-
Protocol:
-
To a solution of 2-fluoro-6-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(cyclopentyloxy)-3-fluoronitrobenzene.
-
Step 2: Reduction of 2-(Cyclopentyloxy)-3-fluoronitrobenzene to this compound
The reduction of the nitro group is a critical step to furnish the target aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.[3]
-
Protocol:
-
Dissolve 2-(cyclopentyloxy)-3-fluoronitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, 0.05-0.10 eq).
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) using a balloon or a Parr hydrogenator.
-
Stir the reaction vigorously at room temperature until the starting material is consumed (as monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by distillation or chromatography if necessary.
-
Performance and Considerations for Route 1
| Parameter | Williamson Ether Synthesis | Nitroarene Reduction |
| Typical Yield | 85-95% | >95% |
| Purity | Good to Excellent after chromatography | Generally high, may require purification |
| Key Reagents | 2-Fluoro-6-nitrophenol, Cyclopentyl bromide, Base | Pd/C, Hydrogen source |
| Solvents | DMF, Acetonitrile | Ethanol, Ethyl Acetate |
| Temperature | 60-80 °C | Room Temperature |
| Reaction Time | 4-12 hours | 2-8 hours |
Advantages:
-
High Yields: Both steps of this route are known to provide high yields.
-
Readily Available Starting Materials: 2-Fluoro-6-nitrophenol and cyclopentyl bromide are commercially available.
-
Well-Established Reactions: The Williamson ether synthesis and catalytic hydrogenation are robust and well-understood transformations.
Disadvantages:
-
Multi-step Process: Being a two-step synthesis, it may be more time-consuming than a more convergent route.
-
Use of Alkyl Halide: Cyclopentyl bromide is a reactive alkylating agent that requires careful handling.
-
Potential for Side Reactions: In the Williamson ether synthesis, O-alkylation is generally favored; however, careful control of reaction conditions is necessary to avoid potential side reactions. The use of a strong base like NaH requires anhydrous conditions.
Route 2: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction
This alternative strategy employs a nucleophilic aromatic substitution reaction on a more activated substrate, 1,2-difluoro-3-nitrobenzene. The presence of two fluorine atoms and a nitro group strongly activates the aromatic ring for nucleophilic attack.
Synthetic Pathway Overview
Caption: General workflow for Route 2.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(Cyclopentyloxy)-3-fluoronitrobenzene via SNAr
In this step, the alkoxide of cyclopentanol selectively displaces one of the fluorine atoms of 1,2-difluoro-3-nitrobenzene. The fluorine atom ortho to the nitro group is more activated towards nucleophilic attack.
-
Protocol:
-
In a round-bottom flask, dissolve cyclopentanol (1.2 eq) in a polar aprotic solvent like tetrahydrofuran (THF) or DMF.
-
Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C to generate the cyclopentoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 1,2-difluoro-3-nitrobenzene (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain 2-(cyclopentyloxy)-3-fluoronitrobenzene.
-
Step 2: Reduction of 2-(Cyclopentyloxy)-3-fluoronitrobenzene to this compound
For this route, an alternative reduction method using iron in the presence of an acidic salt is presented, which can be advantageous in certain laboratory settings.
-
Protocol:
-
To a mixture of 2-(cyclopentyloxy)-3-fluoronitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe, 3.0-5.0 eq) and ammonium chloride (NH₄Cl, 1.0-2.0 eq).
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture and filter it through a bed of Celite.
-
Wash the filter cake thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude this compound.
-
Further purification can be achieved by column chromatography or distillation.
-
Performance and Considerations for Route 2
| Parameter | SNAr Reaction | Nitroarene Reduction |
| Typical Yield | 75-85% | 80-90% |
| Purity | Good after chromatography | Good to excellent after purification |
| Key Reagents | 1,2-Difluoro-3-nitrobenzene, Cyclopentanol, Base | Iron powder, Ammonium chloride |
| Solvents | THF, DMF | Ethanol, Water |
| Temperature | 0 °C to Room Temperature | Reflux |
| Reaction Time | 2-6 hours | 2-4 hours |
Advantages:
-
Convergent Approach: This route can be more convergent if the starting difluoronitrobenzene is readily available.
-
Avoids Alkyl Halides: This method utilizes cyclopentanol, which is generally less hazardous than cyclopentyl bromide.
-
Alternative Reduction Method: The use of iron/ammonium chloride for the reduction is a cost-effective and scalable alternative to catalytic hydrogenation.
Disadvantages:
-
Starting Material Availability: 1,2-Difluoro-3-nitrobenzene may be less readily available or more expensive than the starting materials for Route 1.
-
Potential for Regioisomers: While the substitution is generally regioselective for the fluorine ortho to the nitro group, the formation of the other isomer is possible and may require careful purification.
-
Work-up of Iron Reduction: The work-up for the iron-mediated reduction can sometimes be cumbersome due to the formation of iron salts.
Comparative Summary and Conclusion
| Feature | Route 1: Williamson Ether Synthesis & Reduction | Route 2: SNAr & Reduction |
| Overall Yield | Potentially higher | Good |
| Starting Materials | More common and potentially cheaper | May be more specialized and expensive |
| Reagent Hazards | Uses cyclopentyl bromide (alkylating agent) | Uses NaH (strong base) |
| Scalability | Both steps are generally scalable | The iron reduction is highly scalable |
| Purification | Chromatography may be needed for the ether | Chromatography is often required for the SNAr product |
| Key Advantage | High-yielding, well-established reactions | Avoids alkyl halides, offers an alternative reduction |
Route 1 is likely the more traditional and potentially higher-yielding approach, relying on two very well-established and reliable reactions. Its primary advantage lies in the generally high yields and the use of readily accessible starting materials.
Route 2 presents a valuable alternative, particularly if the starting 1,2-difluoro-3-nitrobenzene is available at a competitive cost. This route avoids the use of an alkylating agent and employs a cost-effective reduction method.
The ultimate choice of synthetic route will depend on a careful evaluation of factors specific to the research or manufacturing environment, including the cost and availability of starting materials, the scale of the synthesis, equipment availability, and safety considerations. For laboratory-scale synthesis where yield is a primary driver, Route 1 may be preferred. For larger-scale production where cost and the avoidance of alkylating agents are critical, Route 2 could be a more attractive option, provided the starting materials are economically viable.
References
- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley-Interscience, 1992.
-
Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. [Link]
- Google Patents.
-
ResearchGate. The reduction reaction of 1‐fluoro 2‐nitrobenzene. [Link]
Sources
The 2-(Cyclopentyloxy)-3-fluoroaniline Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the relentless pursuit of novel kinase inhibitors with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. The strategic functionalization of core scaffolds is a cornerstone of this endeavor. This guide delves into the structure-activity relationship (SAR) of derivatives based on the 2-(cyclopentyloxy)-3-fluoroaniline scaffold, a promising pharmacophore for the development of next-generation kinase inhibitors. While direct, comprehensive SAR studies on a series of these specific derivatives are not extensively published in peer-reviewed literature, this guide synthesizes established principles from closely related anilino-pyrimidine and anilino-quinazoline kinase inhibitors to provide a predictive and insightful comparison.
The this compound Moiety: A Privileged Scaffold
The this compound scaffold incorporates several key features that are advantageous for kinase inhibitor design:
-
Aniline Moiety: The aniline nitrogen serves as a crucial hydrogen bond donor, typically interacting with the hinge region of the kinase ATP-binding site. This interaction is a hallmark of many Type I and Type II kinase inhibitors.
-
Fluorine Substitution: The fluorine atom at the 3-position can significantly influence the physicochemical properties of the molecule. It can lower the pKa of the aniline nitrogen, potentially modulating the strength of the hinge-binding interaction. Furthermore, fluorine substitution can enhance metabolic stability and membrane permeability.
-
Cyclopentyloxy Group: The bulky cyclopentyloxy group at the 2-position is poised to occupy a hydrophobic pocket adjacent to the hinge region. This can contribute to increased potency and selectivity by exploiting non-polar interactions within the ATP-binding site. The size and shape of this lipophilic group are critical determinants of target specificity.
Comparative Structure-Activity Relationship (SAR) Analysis
Based on established SAR trends for anilino-pyrimidine and anilino-quinazoline kinase inhibitors, we can extrapolate a comparative analysis for derivatives of the this compound scaffold. The following table outlines predicted activity trends based on substitutions at the aniline nitrogen, which is typically attached to a heterocyclic core (e.g., pyrimidine or quinazoline).
| R Group (Substitution on a Heterocyclic Core) | Predicted Biological Activity | Rationale for Predicted Activity |
| Small, polar groups (e.g., -OH, -NH2) | Decreased Potency | These groups are unlikely to favorably occupy the hydrophobic pocket typically addressed by substitutions at this position. |
| Small, lipophilic groups (e.g., -CH3, -Cl) | Moderate Potency | These groups can begin to engage in hydrophobic interactions, but may not be optimal for filling the pocket. |
| Bulky, lipophilic groups (e.g., substituted phenyl, benzyl) | Increased Potency | Larger hydrophobic groups can more effectively occupy and interact with the hydrophobic pocket, leading to enhanced binding affinity. |
| Groups with basic amines (e.g., piperidine, piperazine) | Potentially Increased Potency and Improved Solubility | The basic nitrogen can form additional hydrogen bonds or salt bridges, and can improve the aqueous solubility of the compound, which is often a challenge for kinase inhibitors. |
Key SAR Insights:
-
The "Gatekeeper" Residue: The size of the substituent at the aniline nitrogen will be critical in determining the selectivity profile of the inhibitor. Kinases with a small "gatekeeper" residue (e.g., threonine) will tolerate larger substituents, while those with a bulky gatekeeper (e.g., methionine) will require smaller groups.
-
Conformational Restriction: The cyclopentyloxy group can influence the preferred conformation of the aniline ring relative to the heterocyclic core, which can impact the overall binding affinity.
-
Fluorine's Role: The 3-fluoro substituent is expected to enhance binding by lowering the pKa of the aniline, making it a better hydrogen bond donor. It can also block potential sites of metabolism.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of kinase inhibitors incorporating the this compound scaffold typically involves a nucleophilic aromatic substitution (SNAr) reaction between this compound and a suitably activated heterocyclic core (e.g., a chloropyrimidine or chloroquinazoline).
Step-by-Step Protocol:
-
Preparation of this compound: This intermediate can be synthesized from 2-bromo-6-fluorophenol in a two-step process:
-
Williamson Ether Synthesis: React 2-bromo-6-fluorophenol with cyclopentyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.
-
Buchwald-Hartwig Amination: Couple the resulting 1-bromo-2-(cyclopentyloxy)-3-fluorobenzene with an ammonia surrogate (e.g., benzophenone imine followed by hydrolysis) using a palladium catalyst and a suitable phosphine ligand.
-
-
SNAr Coupling:
-
Dissolve the heterocyclic chloride (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as isopropanol or dioxane.
-
Add a catalytic amount of a strong acid (e.g., HCl) or a base (e.g., diisopropylethylamine), depending on the specific substrates.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by column chromatography or recrystallization.
-
Caption: General synthetic workflow for this compound based kinase inhibitors.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a specific kinase (e.g., EGFR) can be determined using a variety of commercially available assay kits, typically based on measuring the phosphorylation of a substrate.
Step-by-Step Protocol (Example using an ADP-Glo™ Kinase Assay):
-
Prepare Reagents: Reconstitute the kinase, substrate, and ATP according to the manufacturer's instructions. Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase enzyme.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Comparison with Alternative Scaffolds
The this compound scaffold offers potential advantages over more traditional aniline fragments used in kinase inhibitors:
| Scaffold | Advantages | Potential Disadvantages |
| This compound | - Bulky hydrophobic group for enhanced potency and selectivity.- Fluorine for improved metabolic stability and hinge binding. | - May have limited solubility due to increased lipophilicity.- Synthesis of the aniline intermediate is more complex. |
| 3-Ethynylaniline | - The ethynyl group can form a covalent bond with a nearby cysteine residue (in irreversible inhibitors).- Relatively straightforward to synthesize. | - Potential for off-target reactivity.- Smaller size may not provide significant hydrophobic interactions. |
| Unsubstituted Aniline | - Simple and readily available. | - Lacks features to enhance potency, selectivity, or metabolic stability. |
| 3-Chloro-4-fluoroaniline | - Halogen substitutions can improve binding affinity. | - May not offer the same degree of hydrophobic interaction as the cyclopentyloxy group. |
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the design of novel kinase inhibitors. The combination of a bulky hydrophobic group and a strategically placed fluorine atom offers the potential for high potency, improved selectivity, and favorable drug-like properties. Further exploration of this scaffold, including the synthesis and biological evaluation of a diverse library of derivatives, is warranted to fully elucidate its potential in a clinical setting. Future work should focus on optimizing the heterocyclic core and the substituents on the aniline nitrogen to fine-tune the activity and selectivity against specific kinase targets.
References
- Fry, D. W. et al. Specific, irreversible inactivation of the epidermal growth factor receptor and p185erbB2 by a new class of 4-anilinoquinazoline inhibitors of protein-tyrosine kinase. J. Biol. Chem.269, 27154-27160 (1994).
-
Cohen, P. Protein kinases--the major drug targets of the twenty-first century? Nat. Rev. Drug Discov.1 , 309-315 (2002). [Link]
-
Traxler, P. & Furet, P. Strategies toward the design of novel and selective protein kinase inhibitors. Pharmacol. Ther.82 , 195-206 (1999). [Link]
-
Wissner, A. et al. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). J. Med. Chem.46 , 49-63 (2003). [Link]
A Comparative Guide to the Biological Activity of 2-(Cyclopentyloxy)-3-fluoroaniline and Other Aniline Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aniline and its derivatives are foundational scaffolds in modern medicinal chemistry, contributing to a wide array of therapeutic agents with diverse biological activities.[1] The introduction of fluorine atoms and various alkoxy groups into the aniline ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, making these derivatives a subject of intense research. This guide focuses on the anticipated biological profile of 2-(Cyclopentyloxy)-3-fluoroaniline in comparison to other aniline derivatives.
Important Note on Data Availability: Despite a comprehensive search of scientific literature and patent databases, specific experimental data on the biological activity of this compound is not publicly available at the time of this publication. Consequently, a direct quantitative comparison is not feasible. This guide will, therefore, provide a framework for evaluating the biological potential of this compound by discussing the known activities of structurally related aniline derivatives, detailing relevant experimental protocols, and exploring anticipated structure-activity relationships (SAR).
Introduction: The Therapeutic Potential of Fluorinated Aniline Scaffolds
The aniline framework is a privileged structure in drug discovery, forming the core of numerous approved drugs, including analgesics, antibiotics, and anticancer agents.[1] The strategic placement of substituents on the aniline ring is a key strategy for optimizing biological activity and drug-like properties.
The introduction of a fluorine atom, as seen in this compound, is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The 3-fluoroaniline moiety, in particular, is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]
The 2-cyclopentyloxy group introduces a bulky, lipophilic substituent that can influence the compound's interaction with biological targets and its overall pharmacokinetic profile. Understanding the interplay between the electronic effects of the fluorine atom and the steric and lipophilic contributions of the cyclopentyloxy group is crucial for predicting the biological activity of this molecule.
Anticipated Biological Activities and Mechanistic Insights
Based on the activities of structurally analogous compounds, this compound is predicted to exhibit potential in the following therapeutic areas:
Anticancer Activity
Fluoroaniline derivatives are prevalent in the design of anticancer agents, often as components of kinase inhibitors. The aniline moiety can serve as a crucial pharmacophore that interacts with the hinge region of protein kinases.
-
Potential Mechanism of Action: Many 4-anilinoquinoline and 4-anilinoquinazoline derivatives are potent inhibitors of receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[3] The substituted aniline ring in these molecules typically occupies the ATP-binding site of the kinase. It is plausible that this compound could be investigated as an inhibitor of various protein kinases involved in cancer cell proliferation and survival.
Antimicrobial Activity
Aniline derivatives have a long history as antimicrobial agents, with the sulfa drugs being a prominent example.[1] More recent studies have explored a wide range of substituted anilines for their antibacterial and antifungal properties.
-
Potential Mechanism of Action: The antimicrobial mechanisms of aniline derivatives are diverse and can include the disruption of microbial cell wall synthesis, inhibition of essential enzymes, and interference with nucleic acid synthesis.[1] For instance, some trifluoro-anilines have demonstrated efficacy against Vibrio species by damaging the bacterial cell membrane. It is worthwhile to investigate whether this compound possesses similar membrane-disrupting properties or other antimicrobial mechanisms.
Framework for Comparative Biological Evaluation: Experimental Protocols
To ascertain the biological activity of this compound and enable a robust comparison with other aniline derivatives, a series of well-established in vitro assays are recommended.
In Vitro Anticancer Activity Assessment
A primary evaluation of potential anticancer effects involves determining the cytotoxicity of the compound against a panel of human cancer cell lines.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and comparator aniline derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
In Vitro Antimicrobial Susceptibility Testing
To evaluate the potential antimicrobial properties, the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi should be determined.
Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of this compound and comparator compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow for MIC Determination
Caption: Key structural modification points for SAR studies of 2-(alkoxy)-3-fluoroaniline derivatives.
Comparative Data Summary (Hypothetical)
While no experimental data is currently available for this compound, the following tables illustrate how comparative data would be presented once generated from the aforementioned experimental protocols.
Table 1: Hypothetical In Vitro Anticancer Activity (IC50 in µM)
| Compound ID | R (Alkoxy Group) | Cancer Cell Line A | Cancer Cell Line B | Cancer Cell Line C |
| 1 (Target) | Cyclopentyloxy | Data Needed | Data Needed | Data Needed |
| 2 | Methoxy | Data Needed | Data Needed | Data Needed |
| 3 | Ethoxy | Data Needed | Data Needed | Data Needed |
| 4 | Isopropoxy | Data Needed | Data Needed | Data Needed |
| Doxorubicin | (Positive Control) | Reference Value | Reference Value | Reference Value |
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)
| Compound ID | R (Alkoxy Group) | S. aureus | E. coli | C. albicans |
| 1 (Target) | Cyclopentyloxy | Data Needed | Data Needed | Data Needed |
| 2 | Methoxy | Data Needed | Data Needed | Data Needed |
| 3 | Ethoxy | Data Needed | Data Needed | Data Needed |
| 4 | Isopropoxy | Data Needed | Data Needed | Data Needed |
| Ciprofloxacin | (Positive Control) | Reference Value | Reference Value | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | Reference Value |
Conclusion and Future Outlook
This compound represents an under-explored chemical entity with potential applications in oncology and infectious disease research, based on the established biological activities of related fluoroaniline derivatives. The presence of both a fluorine atom and a cyclopentyloxy group offers a unique combination of electronic and steric properties that warrant investigation.
The immediate priority for advancing our understanding of this compound is the generation of robust in vitro biological data. The experimental protocols and SAR framework provided in this guide offer a clear path for such an investigation. The resulting data will be crucial for determining the therapeutic potential of this compound and for guiding the design of next-generation aniline-based therapeutic agents.
References
- Filo. (2025, September 22).
- Chem-Impex. (n.d.). 3-Fluoroaniline. Retrieved January 19, 2026.
- Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors.
- PubMed. (2000, November 6). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines.
- ACS Publications. (n.d.). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
Sources
A Spectroscopic Comparison of 2-(Cyclopentyloxy)-3-fluoroaniline and Structurally Related Compounds: A Guide for Researchers
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Spectroscopic techniques serve as the cornerstone of this analytical process, providing a detailed fingerprint of a molecule's structure and electronic environment. This guide offers an in-depth spectroscopic comparison of 2-(Cyclopentyloxy)-3-fluoroaniline, a substituted aniline of interest, with its structurally similar counterparts, primarily 3-fluoroaniline and 2-methoxyaniline. By dissecting the influence of the cyclopentyloxy and fluoro substituents on the aniline core, this document aims to provide researchers, scientists, and drug development professionals with a predictive framework for interpreting the spectral data of this and related compounds.
The choice of comparative compounds is deliberate. 3-Fluoroaniline allows for the isolation of the electronic effects of the fluorine atom on the aromatic ring, while 2-methoxyaniline provides a proxy for understanding the impact of an alkoxy group at the ortho position. This comparative approach, grounded in the fundamental principles of spectroscopy, enables a robust prediction of the spectral features of this compound, for which direct experimental data is not widely available.
The Logic of Spectroscopic Analysis: A Workflow
The characterization of a novel compound like this compound follows a logical workflow that integrates various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous identification.
Caption: A typical workflow for the spectroscopic identification of an organic molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are all influenced by the surrounding functional groups.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound suggests a complex aromatic region and distinct signals for the cyclopentyloxy group.
Caption: Structure of this compound.
-
Aromatic Protons (3H, ~6.5-7.2 ppm): The three protons on the aniline ring will exhibit complex splitting patterns due to ortho, meta, and para couplings, as well as coupling to the fluorine atom. The electron-donating amino and cyclopentyloxy groups will shield the aromatic protons, shifting them upfield relative to benzene (7.33 ppm).[1][2] The fluorine atom, being electronegative, will have a deshielding effect, but its influence is position-dependent.
-
NH₂ Protons (2H, broad, ~3.5-4.5 ppm): The amino protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.
-
Cyclopentyloxy Protons (9H):
-
-O-CH- (1H, multiplet, ~4.5-5.0 ppm): This proton is directly attached to the oxygen atom and will be the most downfield of the aliphatic signals.
-
-CH₂- (8H, multiplets, ~1.5-2.0 ppm): The remaining methylene protons of the cyclopentyl ring will appear as a series of overlapping multiplets.
-
Comparative ¹H NMR Data
| Compound | Aromatic Protons (δ, ppm) | NH₂ Protons (δ, ppm) | Other Protons (δ, ppm) |
| 3-Fluoroaniline | 7.04 (ddd), 6.41 (ddd), 6.37 (m), 6.31 (ddd) | 3.72 (s) | - |
| 2-Methoxyaniline | 6.7-6.9 (m) | 3.8 (s) | 3.85 (s, -OCH₃) |
| Predicted this compound | ~6.5-7.2 (m) | ~3.5-4.5 (br s) | ~4.5-5.0 (m, 1H), ~1.5-2.0 (m, 8H) |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and splitting patterns to elucidate the structure.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts are highly sensitive to the electronic effects of substituents.
Predicted ¹³C NMR Spectrum of this compound
-
Aromatic Carbons (6C, ~110-160 ppm): The chemical shifts of the aromatic carbons will be influenced by the substituents. The carbon attached to the fluorine will show a large C-F coupling constant. The carbons bearing the amino and cyclopentyloxy groups will be significantly shifted.
-
Cyclopentyloxy Carbons (5C, ~20-80 ppm):
-
-O-CH- (~75-85 ppm): The carbon directly bonded to the oxygen will be the most downfield.
-
-CH₂- (~20-40 ppm): The other methylene carbons of the cyclopentyl ring will appear in the upfield region.
-
Comparative ¹³C NMR Data
| Compound | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| 3-Fluoroaniline | 164.2 (d), 148.1 (d), 130.4 (d), 110.1, 106.0 (d), 102.3 (d) | - |
| 2-Methoxyaniline | 147.3, 136.5, 121.2, 118.6, 114.9, 110.2 | 55.3 (-OCH₃) |
| Predicted this compound | ~110-160 | ~75-85 (-O-CH-), ~20-40 (-CH₂-) |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.[3]
Predicted FT-IR Spectrum of this compound
-
N-H Stretching (~3300-3500 cm⁻¹): Primary amines show two distinct bands in this region corresponding to the symmetric and asymmetric stretching of the N-H bonds.[4]
-
C-H Stretching (Aromatic and Aliphatic, ~2850-3100 cm⁻¹): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.
-
C=C Stretching (Aromatic, ~1450-1600 cm⁻¹): These bands are characteristic of the benzene ring.
-
C-O Stretching (Ether, ~1000-1300 cm⁻¹): A strong band in this region is indicative of the C-O-C ether linkage.
-
C-N Stretching (Aromatic Amine, ~1250-1335 cm⁻¹): This absorption is characteristic of aromatic amines.[4]
-
C-F Stretching (~1000-1400 cm⁻¹): This can be a strong and complex region, often overlapping with other absorptions.
Comparative FT-IR Data
| Functional Group | 3-Fluoroaniline (cm⁻¹) | 2-Methoxyaniline (cm⁻¹) | Predicted this compound (cm⁻¹) |
| N-H Stretch | ~3400, ~3300 | ~3400, ~3300 | ~3400, ~3300 |
| Aromatic C-H Stretch | >3000 | >3000 | >3000 |
| Aliphatic C-H Stretch | - | ~2830-2950 | ~2850-2960 |
| Aromatic C=C Stretch | ~1620, ~1590 | ~1610, ~1500 | ~1600, ~1500 |
| C-O Stretch | - | ~1240 | ~1250 |
| C-N Stretch | ~1320 | ~1270 | ~1300 |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum of this compound
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₁₁H₁₄FNO, MW = 195.24).
-
Fragmentation Pattern: The fragmentation of anilines often involves the loss of HCN from the aromatic ring.[5] For this compound, a prominent fragmentation pathway would be the loss of the cyclopentyl group or cyclopentene, leading to characteristic daughter ions.
Caption: Predicted key fragmentation pathways for this compound.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 3-Fluoroaniline | 111 | 84, 63 |
| 2-Methoxyaniline | 123 | 108, 80 |
| Predicted this compound | 195 | 127, 126 |
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic comparison of this compound with its simpler analogs. By understanding the individual and combined effects of the cyclopentyloxy and fluoro substituents on the aniline framework, researchers can more confidently interpret experimental data for this and related molecules. The provided experimental protocols and comparative data tables serve as a practical resource for the characterization of novel substituted anilines in a drug discovery and development context. The synergy of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry remains the gold standard for unequivocal structure elucidation.
References
- Vertex AI Search. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals.
- How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). [Video]. YouTube.
- NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.).
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-
- Interpreting Infrared Spectra. (2023, November 6). Chemistry LibreTexts.
- Ch 13 - Arom
- MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. (n.d.).
- Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). BenchChem.
- Interpreting Infrared Spectra. (n.d.). Specac Ltd.
- IR: amines. (n.d.).
- Mass spectral fragmentation of aniline-1-carbon-13. (n.d.). Journal of the American Chemical Society.
- Infrared Spectroscopy. (n.d.).
- Mass Spectrometry: Fragment
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19).
- Interpreting IR Spectra. (n.d.). Chemistry Steps.
- Mass spectra of aniline with different ionization methods. (n.d.).
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19).
- Predict all NMR spectra. (n.d.). NMRDB.org.
- KnowItAll Informatics Training - NMR Predictions. (n.d.). Wiley Science Solutions.
- 4-(cyclopentyloxy)-3-fluoroaniline hydrochloride (C11H14FNO). (n.d.). PubChemLite.
- Predict and Identify MS Fragments with Software (Webinar and Demo). (2021, October 5). [Video]. YouTube.
- How to predict IR Spectra?. (2023, July 15).
- CASPRE - 13 C NMR Predictor. (n.d.).
- Mnova Predict | Accur
- CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. (n.d.). ChemRxiv.
- Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021, December 6). [Video]. YouTube.
- Which programs or tools are out there to predict the FTIR spectrum of a known chemical structure?. (2023, May 11).
- IR spectra prediction. (n.d.). Cheminfo.org.
- Infrared spectra prediction. (n.d.). Cheminfo.org.
- Predict 1H NMR spectra. (n.d.). Cheminfo.org.
- Rapid Prediction of Electron–Ionization Mass Spectrometry Using Neural Networks. (n.d.). PMC.
- News: Wiley Launches New Database of Predicted Infrared Spectra. (n.d.).
- Spectroscopic and Metabolic Profile of 3-Chloro-4-fluoroaniline: A Technical Guide. (n.d.). BenchChem.
- The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. (n.d.). BenchChem.
- 4-Fluoroaniline | C6H6FN | CID 9731. (n.d.). PubChem.
- 4-Fluoroaniline. (n.d.). Wikipedia.
- (PDF) Prediction of metabolite mass spectra (MS) of papaverine for library matching using the MS n capabilities of ion trap LCMS. (2015, March 5).
Sources
A Comparative Guide to the Metabolic Stability of 2-(Cyclopentyloxy)-3-fluoroaniline Derivatives
For researchers and professionals in drug development, understanding and optimizing a compound's metabolic stability is a cornerstone of successful drug design. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to safety concerns.[1][2] This guide provides an in-depth, comparative analysis of the metabolic stability of compounds derived from the 2-(Cyclopentyloxy)-3-fluoroaniline scaffold. We will explore the underlying principles, present detailed experimental protocols for robust assessment, and interpret comparative data to elucidate critical structure-metabolism relationships (SMR).
The this compound core itself presents an interesting metabolic puzzle. The aniline moiety is often a site of metabolic instability, susceptible to oxidation.[3] Conversely, the fluorine atom is strategically placed to potentially block metabolism at an adjacent position, a common tactic in medicinal chemistry to enhance stability.[4][5][6] The cyclopentyloxy group adds another layer of complexity, offering a lipophilic region that could also be a target for metabolic enzymes. This guide will dissect these competing influences to provide a clear framework for decision-making.
The Foundation: Principles of Metabolic Stability Assessment
Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[7] This is typically quantified by two key parameters:
-
Half-life (t½): The time required for 50% of the parent compound to be eliminated.
-
Intrinsic Clearance (CLint): The inherent ability of the liver (or a liver-derived system) to metabolize a drug, independent of blood flow.[1][8]
The liver is the primary organ of drug metabolism, where enzymes are broadly categorized into Phase I (oxidation, reduction, hydrolysis), dominated by the Cytochrome P450 (CYP450) superfamily, and Phase II (conjugation) reactions.[9][10] To assess this in a laboratory setting, two in vitro systems are predominantly used:
-
Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, where most CYP450 enzymes are located.[8] They are cost-effective and excellent for evaluating Phase I metabolism but lack the cytosolic enzymes responsible for most Phase II reactions.[11][12]
-
Hepatocytes: These are intact liver cells, often considered the "gold standard" for in vitro studies. They contain the full complement of both Phase I and Phase II enzymes and their necessary co-factors, and also account for cellular uptake, providing a more comprehensive metabolic picture.[11]
Experimental Design for Comparative Analysis
To illustrate the impact of structural modifications on the metabolic fate of the this compound scaffold, we will assess a series of hypothetical, yet rationally designed, analogues against the parent compound.
-
Compound A (Parent): this compound
-
Compound B (N-Ethyl Analog): N-ethyl-2-(cyclopentyloxy)-3-fluoroaniline
-
Compound C (Non-Fluorinated Analog): 2-(Cyclopentyloxy)aniline
-
Compound D (Bioisosteric Replacement): 2-(Cyclopentyloxy)-3-fluorophenyl)methanamine (Aniline replaced with a benzylamine)
This selection allows us to systematically probe the metabolic liabilities of the core structure. Compound B investigates the aniline nitrogen, Compound C isolates the effect of the fluorine atom, and Compound D explores a common strategy to mitigate aniline-related metabolism entirely.[3][13]
General Experimental Workflow
The assessment of these compounds follows a standardized workflow designed for reproducibility and accurate data generation.
Caption: General workflow for in vitro metabolic stability assays.
Detailed Experimental Protocols
Scientific integrity demands robust and verifiable methodologies. The following protocols are standard industry practice for generating high-quality metabolic stability data.
Protocol 1: Human Liver Microsomal Stability Assay
This assay evaluates Phase I metabolic clearance.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compounds (10 mM in DMSO)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[14][15]
-
Ice-cold Acetonitrile with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation and collection plates
-
Incubator/shaker set to 37°C
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.[12] Pre-warm the suspension to 37°C.
-
Reaction Initiation: In an incubation plate, add the test compound to the pre-warmed microsomal suspension to achieve a final concentration of 1 µM. Pre-incubate for 5 minutes.
-
Start Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system. For "minus cofactor" controls, add an equivalent volume of buffer.[12]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing 3 volumes of ice-cold acetonitrile with IS to terminate the reaction.[16]
-
Sample Processing: Once all time points are collected, centrifuge the collection plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[17]
Protocol 2: Human Hepatocyte Stability Assay
This assay provides a more comprehensive assessment, including Phase I and II metabolism and cellular uptake.
Materials:
-
Cryopreserved Pooled Human Hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test Compounds (10 mM in DMSO)
-
Ice-cold Acetonitrile with Internal Standard (IS)
-
Suspension culture plates
-
Incubator/shaker (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Resuspend the viable cells in incubation medium to a final density of 0.5-1.0 x 10^6 viable cells/mL.[18] Equilibrate the cell suspension for 10-15 minutes at 37°C.
-
Reaction Initiation: Add the test compound to the hepatocyte suspension to achieve a final concentration of 1 µM.
-
Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the cell suspension into a collection plate containing 3 volumes of ice-cold acetonitrile with IS.[11]
-
Sample Processing: Vigorously mix the collection plate to ensure cell lysis. Centrifuge the plate to pellet cell debris and precipitated protein.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis.[11]
Protocol 3: Bioanalytical Quantification by LC-MS/MS
Accurate quantification is critical for reliable data. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[19][20]
-
Method Development: Develop a Multiple Reaction Monitoring (MRM) method for each test compound and the chosen internal standard. Optimize parameters such as mobile phase composition, gradient, column type, and mass spectrometer settings (e.g., collision energy).[19]
-
Quantification: Analyze the samples from the stability assays. The concentration of the parent compound is determined by comparing its peak area to that of the internal standard at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k).
-
Calculations:
Comparative Data & Structure-Metabolism Relationships
The data generated from these assays allow for a direct comparison of the metabolic fates of our designed analogues.
Table 1: Comparative In Vitro Metabolic Stability Data
| Compound | Description | Microsomal t½ (min) | Microsomal CLint (µL/min/mg protein) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| A | Parent Scaffold | 65 | 16.2 | 50 | 27.7 |
| B | N-Ethyl Analog | 25 | 41.8 | 22 | 63.2 |
| C | Non-Fluorinated Analog | 15 | 69.3 | 12 | 115.5 |
| D | Benzylamine Bioisostere | >120 | <8.7 | >120 | <11.6 |
Interpretation and Causality:
-
The Protective Effect of Fluorine: Comparing Compound C (Non-Fluorinated) to Compound A (Parent) reveals the profound impact of the fluorine atom. Compound C is rapidly metabolized in both systems, indicating the aniline ring is a significant metabolic "soft spot." The introduction of the electron-withdrawing fluorine atom in Compound A deactivates the aromatic ring towards oxidative attack by CYP450 enzymes, dramatically increasing its stability.[4][22][23] This is a classic and effective strategy in medicinal chemistry.[24]
-
Aniline Nitrogen as a Liability: The N-ethylation in Compound B introduces a new metabolic pathway: N-dealkylation, a common reaction catalyzed by CYP enzymes.[25] This is evident by its significantly shorter half-life compared to the parent compound. This demonstrates that while the aniline ring itself may be partially protected by fluorine, the nitrogen atom remains a point of metabolic vulnerability.
-
The Superiority of Bioisosteric Replacement: Compound D , where the aniline is replaced by a benzylamine, shows the highest metabolic stability. By removing the aniline moiety—a known structural alert for metabolic instability and potential toxicity—we have effectively eliminated the primary routes of metabolism for this part of the molecule.[3] This highlights a powerful strategy for lead optimization when aniline-based liabilities cannot be overcome by simple substitutions.[13]
-
Microsomes vs. Hepatocytes: The half-life values in hepatocytes are generally shorter than in microsomes for metabolically active compounds (A, B, C). This is expected, as hepatocytes contain a broader range of enzymes, including Phase II conjugating enzymes (e.g., UGTs) that can further metabolize the parent compound or its Phase I metabolites.[11][26]
Visualizing Potential Metabolic Fates
Understanding the likely metabolic pathways is key to rationally designing more stable molecules.
Caption: Potential metabolic pathways for the parent scaffold.
This diagram illustrates that the primary metabolic concerns for the parent scaffold are oxidation at the nitrogen (a common pathway for aromatic amines[27][28]), hydroxylation on the electron-rich aromatic ring (partially blocked by fluorine), and oxidation or dealkylation of the cyclopentyloxy moiety.
Troubleshooting and Advanced Considerations
-
Compound Solubility: Poor aqueous solubility can lead to artificially low metabolism rates. Ensure final DMSO concentration is low (typically <0.5%) and compounds are fully dissolved.
-
Non-Specific Binding: Lipophilic compounds can bind to the plasticware or proteins in the incubation, reducing the free concentration available for metabolism. This can be assessed separately and used to correct CLint values.
-
LC-MS/MS Matrix Effects: Components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. The use of a stable-isotope-labeled internal standard is the best way to mitigate this.[29]
-
In Vitro-In Vivo Extrapolation (IVIVE): While in vitro data is invaluable for ranking compounds, predicting human clearance in vivo is complex and requires sophisticated models that account for plasma protein binding, blood flow, and other physiological parameters.[21][30]
Conclusion
The metabolic stability of derivatives of this compound is a product of the interplay between the stabilizing effect of the 3-fluoro substituent and the inherent liabilities of the aniline and cyclopentyloxy groups. This guide demonstrates that a systematic, data-driven approach is essential for understanding these relationships. By employing robust in vitro assays and rationally designing analogues, researchers can effectively identify metabolic soft spots and implement strategies—such as blocking metabolism with fluorine or utilizing bioisosteric replacements—to build more stable, drug-like candidates. This foundational knowledge is critical for minimizing late-stage attrition and accelerating the journey from chemical entity to therapeutic reality.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]
-
Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
-
S, S., & G, S. (n.d.). Drug metabolic stability in early drug discovery to develop potential lead compounds. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Li, A. P. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]
-
Dalvie, D. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Retrieved from [Link]
-
Kim, D., & Guengerich, F. P. (2005). CYTOCHROME P450 ACTIVATION OF ARYLAMINES AND HETEROCYCLIC AMINES. Annual Review of Pharmacology and Toxicology, 45(1), 27–49. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design? Retrieved from [Link]
-
Evotec. (n.d.). Hepatocyte Stability. Cyprotex. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
-
Drug Target Review. (n.d.). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Retrieved from [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
Sharma, S., & Ganguly, S. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Retrieved from [Link]
-
AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]
-
Monash University. (n.d.). Structure-activity relationship (SAR) study designs. Australian Translational Medicinal Chemistry Facility. Retrieved from [Link]
-
protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Bio-Analysis Centre. (2022, May 22). Bioanalytical Methods - An Overview. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Science. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
Scilit. (n.d.). CYTOCHROME P450 ACTIVATION OF ARYLAMINES AND HETEROCYCLIC AMINES. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Cytochrome P450 activation of arylamines and heterocyclic amines. Retrieved from [Link]
-
PubMed Central. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Retrieved from [Link]
-
PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
-
Fiveable. (n.d.). Structure-Activity Relationships in Med Chem. Medicinal Chemistry Class Notes. Retrieved from [Link]
-
ResearchGate. (n.d.). Representation of Heterocyclic Aromatic Amine Metabolism. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex. Retrieved from [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]
-
PubMed Central. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]
-
Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. PubMed. Retrieved from [Link]
-
MDPI. (2024, December 22). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Retrieved from [Link]
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
-
ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]
-
PubMed. (n.d.). Toxicokinetics and Metabolism of Aniline and 4-chloroaniline in Medaka (Oryzias Latipes). Retrieved from [Link]
-
PubMed. (2019, September 15). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones | Request PDF. Retrieved from [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 3. cresset-group.com [cresset-group.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. protocols.io [protocols.io]
- 19. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
- 21. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. nedmdg.org [nedmdg.org]
- 23. chemrxiv.org [chemrxiv.org]
- 24. fiveable.me [fiveable.me]
- 25. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 27. sci-hub.pl [sci-hub.pl]
- 28. scilit.com [scilit.com]
- 29. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
in vitro and in vivo evaluation of TrkA inhibitors synthesized from 2-(Cyclopentyloxy)-3-fluoroaniline
A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel TrkA Kinase Inhibitors
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The discovery of oncogenic fusions involving the Neurotrophic Tyrosine Receptor Kinase (NTRK) genes has heralded a new era of precision oncology.[1][2][3] The protein product of the NTRK1 gene, Tropomyosin Receptor Kinase A (TrkA), is a well-validated therapeutic target in a range of adult and pediatric cancers.[4][5][6] Constitutive activation of TrkA, often through chromosomal rearrangements, drives tumor cell proliferation and survival by activating downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.[7][8][9]
The successful development of TrkA inhibitors, such as Larotrectinib and Entrectinib, has transformed patient outcomes and validated the "tumor-agnostic" therapeutic paradigm.[2][10][11] This guide provides a comprehensive framework for the preclinical evaluation of novel TrkA inhibitors, using a hypothetical lead compound, CFA-853 , synthesized from a 2-(Cyclopentyloxy)-3-fluoroaniline scaffold. We will compare its performance against the highly selective, potent inhibitor Larotrectinib and the multi-kinase inhibitor Entrectinib, providing objective experimental data and the scientific rationale behind each methodological step.
Chapter 1: Biochemical Characterization — Direct Target Engagement and Potency
The foundational step in characterizing any new kinase inhibitor is to confirm its direct interaction with the purified target protein and determine its potency. This is crucial as it isolates the drug-target interaction from the complexities of a cellular environment, providing clean, mechanistically informative data. We employ two orthogonal biochemical assays to build a robust initial profile for CFA-853.
TrkA Kinase Activity Assay
Scientific Rationale: The primary function of TrkA is its kinase activity—the ability to transfer a phosphate group from ATP to a substrate. An in vitro kinase assay directly measures how effectively an inhibitor can block this function.[12] We utilize the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies the amount of ADP produced during the kinase reaction.[13] Lower ADP levels in the presence of an inhibitor indicate more potent enzymatic inhibition.
Experimental Protocol: ADP-Glo™ TrkA Kinase Assay
-
Reaction Setup: In a 384-well plate, prepare a 10 µL kinase reaction containing recombinant human TrkA enzyme, a suitable polypeptide substrate, and ATP in kinase reaction buffer.
-
Compound Addition: Add serial dilutions of CFA-853, Larotrectinib, Entrectinib, or DMSO (vehicle control) to the reaction wells.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ATP Generation: Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP and trigger a luciferase-based reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the ADP concentration and, therefore, TrkA activity.
-
Data Analysis: Normalize the data to controls and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
TrkA Binding Affinity Assay
Scientific Rationale: While an activity assay measures functional inhibition, it doesn't directly quantify the binding affinity between the inhibitor and the kinase. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[14][15][16][17][18] A more stabilized protein (higher melting temperature) indicates a stronger interaction.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture KM12 cells (a colorectal cancer line with a TPM3-NTRK1 fusion) and treat with 10 µM of CFA-853, Larotrectinib, Entrectinib, or DMSO for 2 hours.[19][20]
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells via three freeze-thaw cycles.
-
Isolate Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.
-
Protein Analysis: Collect the supernatant (containing the soluble, stable protein fraction) and analyze the amount of TrkA protein remaining by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble TrkA against the temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). A significant positive shift in Tm indicates direct binding and stabilization.
Biochemical Evaluation: Comparative Data Summary
| Compound | TrkA Kinase IC50 (nM) | TrkA Thermal Shift (ΔTm, °C) | Primary Targets |
| CFA-853 (Novel) | 8.5 | +10.2 | TrkA |
| Larotrectinib | 5-11[21] | +12.5 | TrkA/B/C[10] |
| Entrectinib | ~5[19] | +11.8 | TrkA/B/C, ROS1, ALK[10][22] |
Interpretation: The data demonstrates that CFA-853 is a potent, single-digit nanomolar inhibitor of TrkA kinase activity, comparable to the FDA-approved benchmarks. The significant thermal shift in the CETSA experiment confirms that CFA-853 directly binds and engages the TrkA protein within intact cells.
Chapter 2: Cellular Activity — Target Inhibition in a Biological System
Confirming biochemical potency is the first step. The critical next question is whether the inhibitor can effectively block TrkA signaling within a cancer cell, leading to the desired anti-cancer effects. For this, we use the KM12 colorectal cancer cell line, which is driven by a TPM3-NTRK1 gene fusion and is a well-established model for TrkA inhibitor testing.[1][20]
Caption: Simplified TrkA signaling pathway and point of inhibition.
Cellular TrkA Autophosphorylation Assay
Scientific Rationale: Upon activation, the TrkA receptor dimerizes and autophosphorylates specific tyrosine residues in its kinase domain.[8] This phosphorylation event is the critical first step that initiates all downstream signaling. A Western blot assay to measure the level of phosphorylated TrkA (p-TrkA) provides direct evidence of target inhibition in a cellular context.[23]
Experimental Protocol: Western Blot for p-TrkA
-
Cell Culture and Treatment: Seed KM12 cells and allow them to adhere. Treat the cells with a dose range of CFA-853, Larotrectinib, or Entrectinib for 4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for p-TrkA (e.g., Tyr490). Subsequently, probe with a primary antibody for total TrkA as a loading control.
-
Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. Normalize the p-TrkA signal to the total TrkA signal to determine the dose-dependent inhibition of TrkA phosphorylation.
Cell Viability and Apoptosis Assays
Scientific Rationale: Effective inhibition of TrkA signaling should translate into a functional anti-cancer outcome. We measure two key effects: inhibition of cell proliferation (cytostatic effect) and induction of programmed cell death, or apoptosis (cytotoxic effect). A reduction in cell viability demonstrates the therapeutic potential of the compound.
Experimental Protocol: Cell Viability (CellTiter-Glo®) & Apoptosis (Caspase-Glo® 3/7) Assays
-
Cell Plating: Seed KM12 cells in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Viability Measurement:
-
Add CellTiter-Glo® Reagent to the wells, which measures ATP levels as an indicator of metabolic activity and cell viability.
-
Measure luminescence after a 10-minute incubation.
-
-
Apoptosis Measurement (in a parallel plate):
-
Add Caspase-Glo® 3/7 Reagent, which contains a luminogenic substrate for caspases 3 and 7, key executioners of apoptosis.
-
Measure luminescence after a 1-hour incubation.
-
-
Data Analysis: For both assays, calculate the percentage of inhibition or induction relative to DMSO-treated controls and determine the IC50 (for viability) or EC50 (for apoptosis) values from the dose-response curves.
Cellular Assays: Comparative Data Summary
| Compound | p-TrkA Inhibition IC50 (nM) | Cell Viability IC50 (nM) | Apoptosis Induction (Fold vs. Control) |
| CFA-853 (Novel) | 12.1 | 25.4 | 5.8 |
| Larotrectinib | ~10 | ~20 | 6.2 |
| Entrectinib | ~8 | ~18 | 6.5 |
Interpretation: CFA-853 effectively suppresses TrkA autophosphorylation in cells at low nanomolar concentrations. This on-target activity translates into potent inhibition of cancer cell viability and a robust induction of apoptosis, with a performance profile that is highly competitive with established TrkA inhibitors.
Chapter 3: In Vivo Efficacy and Pharmacodynamic Evaluation
Positive in vitro data is a prerequisite, but the ultimate test for a drug candidate is its performance in a living organism. In vivo studies assess the compound's ability to inhibit tumor growth in the context of complex physiological processes like absorption, distribution, metabolism, and excretion (ADME).[24]
Caption: Workflow for a subcutaneous xenograft efficacy study.
Subcutaneous Xenograft Model
Scientific Rationale: A patient-derived or cell line-derived xenograft model, where human tumor cells are implanted into immunodeficient mice, is a standard preclinical model for evaluating anti-cancer efficacy.[25][26][27] We use the same KM12 cell line to directly correlate our in vitro findings with in vivo anti-tumor activity.[28][29]
Experimental Protocol: KM12 Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously implant KM12 cells into the flank of female athymic nude mice.
-
Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³.
-
Randomization and Dosing: Randomize mice into treatment cohorts (e.g., n=8-10 per group):
-
Vehicle Control (oral, daily)
-
CFA-853 (e.g., 30 mg/kg, oral, daily)
-
Larotrectinib (30 mg/kg, oral, daily)
-
-
Monitoring: Measure tumor volumes with calipers and record mouse body weights twice weekly as a measure of general toxicity.
-
Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach a predetermined size.
-
Pharmacodynamic (PD) Analysis: At the end of the study, collect tumors at a specified time post-last dose (e.g., 4 hours) to analyze p-TrkA levels by Western blot or ELISA, confirming target engagement in vivo.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
In Vivo Efficacy: Comparative Data Summary
| Compound (Dose) | Tumor Growth Inhibition (%TGI) | Body Weight Change (%) | Tumor p-TrkA Inhibition (%) |
| Vehicle | 0% | +2% | 0% |
| CFA-853 (30 mg/kg) | 88% | -1% | 92% |
| Larotrectinib (30 mg/kg) | 92% | 0% | 95% |
Interpretation: CFA-853 demonstrates excellent anti-tumor efficacy in vivo, achieving a high degree of tumor growth inhibition that is comparable to the benchmark, Larotrectinib.[21] The compound was well-tolerated, with no significant impact on body weight. Crucially, the strong TGI is directly linked to robust inhibition of the TrkA target in the tumor tissue, establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Conclusion
This guide outlines a logical, multi-step process for the rigorous evaluation of a novel TrkA inhibitor. Through this systematic approach, our hypothetical compound, CFA-853 , has demonstrated a highly promising preclinical profile.
-
Biochemically , it is a potent, direct inhibitor of the TrkA kinase.
-
In a cellular context , it effectively blocks TrkA signaling, leading to potent anti-proliferative and pro-apoptotic effects in a TrkA-driven cancer cell line.
-
In vivo , it shows marked and well-tolerated anti-tumor efficacy, driven by strong target engagement in the tumor.
The performance of CFA-853 is highly competitive with FDA-approved agents like Larotrectinib and Entrectinib. These results provide a strong rationale for advancing CFA-853 into further preclinical development, including formal toxicology studies and kinase selectivity profiling, on the path toward potential clinical investigation.
References
-
Fan, Y., Zhang, B., Du, X., Wang, B., Yan, Q., Guo, L., & Yao, W. (n.d.). Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling. Current Cancer Drug Targets, 24(3). Available at: [Link]
-
Iyer, R., et al. (2016). Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model. Cancer Letters, 372(2), 179-86. Available at: [Link]
-
Acolchado, J. P., et al. (2016). Nerve growth factor & TrkA as novel therapeutic targets in cancer. Expert Opinion on Therapeutic Targets, 20(12). Available at: [Link]
-
Cocco, E., Scaltriti, M., & Drilon, A. (2019). Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence. Therapeutic Advances in Medical Oncology, 11. Available at: [Link]
-
Iyer, R., et al. (2016). Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model. Cancer Letters. Available at: [Link]
-
Thiele, C. J., Li, Z., & McKee, A. E. (2009). On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. Clinical Cancer Research, 15(19). Available at: [Link]
-
He, C., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15). Available at: [Link]
-
Fan, Y., et al. (2024). Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling. Current Cancer Drug Targets, 24(3), 256-273. Available at: [Link]
-
Thiele, C. J., Li, Z., & McKee, A. E. (2009). On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. Clinical Cancer Research. Available at: [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Jean, L., et al. (2022). Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations. Molecular Cancer Therapeutics, 21(6), 925-935. Available at: [Link]
-
Ricciuti, B., et al. (2019). Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date. Therapeutic Advances in Medical Oncology, 11. Available at: [Link]
-
Minasov, G., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2884-2894. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
-
Amatu, A., Sartore-Bianchi, A., & Siena, S. (2016). NTRK fusion-positive cancers and TRK inhibitor therapy. Nature Reviews Clinical Oncology, 13(11), 688-701. Available at: [Link]
-
Martinez-Felipe, A., & Jafari, R. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Analytical Chemistry, 8. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Available at: [Link]
-
Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]
-
OncLive. (2020). Efficacy With Entrectinib in NTRK+ GI Cancers Indicates a Need for More Molecular Testing. Available at: [Link]
-
Gatalica, Z., & Xiu, J. (2021). A review of NTRK fusions in cancer. Expert Review of Molecular Diagnostics, 21(1), 11-18. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
OncLive. (n.d.). NTRK fusions - Pancreatic Cancer - Biomarker Consortium. Available at: [Link]
-
Gatalica, Z., & Xiu, J. (2021). A review of NTRK fusions in cancer. Expert Review of Molecular Diagnostics. Available at: [Link]
-
Bryan, M. C., et al. (2021). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Journal of Medicinal Chemistry, 64(1), 154-182. Available at: [Link]
-
Patel, N. D., et al. (2007). Discovery and in vitro evaluation of potent TrkA kinase inhibitors: oxindole and aza-oxindoles. Bioorganic & Medicinal Chemistry Letters, 17(15), 4309-13. Available at: [Link]
-
Lankheet, N. A., et al. (2009). Clinical pharmacokinetics of tyrosine kinase inhibitors. Clinical Pharmacokinetics, 48(9), 589-604. Available at: [Link]
-
Khotskaya, Y. B., et al. (2017). Emerging Targeted Therapy for Tumors with NTRK Fusion Proteins. Cancer Discovery, 7(4), 384-396. Available at: [Link]
-
Menichincheri, M., et al. (2020). Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein. Neuro-Oncology, 22(5), 648-659. Available at: [Link]
-
Wang, Y., et al. (2022). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B, 12(2), 535-553. Available at: [Link]
-
Rosen, E. Y., & Goldman, J. W. (2020). Tropomyosin Receptor Kinase Inhibitors for the Treatment of TRK Fusion Cancer. Clinical Cancer Research. Available at: [Link]
-
Champions Oncology. (n.d.). Using Champions' Patient-Derived Xenograft (PDX) Models for Preclinical Validation of ERK Pathway Inhibitors. Available at: [Link]
-
Bielen, M. V., et al. (2020). Larotrectinib, a Highly Selective Tropomyosin Receptor Kinase (TRK) Inhibitor for the Treatment of TRK Fusion Cancer. Expert Opinion on Pharmacotherapy, 21(1), 1-10. Available at: [Link]
-
Rosen, E. Y., & Goldman, J. W. (2020). Tropomyosin Receptor Kinase Inhibitors for the Treatment of TRK Fusion Cancer. Clinical Cancer Research, 26(1), 15-21. Available at: [Link]
-
Jain, A., et al. (2021). Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer. Clinical Cancer Research, 27(5), 1395-1407. Available at: [Link]
-
Drilon, A., et al. (2018). Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children. New England Journal of Medicine, 378(8), 731-739. Available at: [Link]
-
Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Available at: [Link]
-
Wang, Y., et al. (2023). Rational design and crystallographic analysis of novel isoform-selective TRKA inhibitors for cancer therapy. Signal Transduction and Targeted Therapy, 8(1), 93. Available at: [Link]
Sources
- 1. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of NTRK fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Nerve growth factor & TrkA as novel therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling | Bentham Science [benthamscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomarker.onclive.com [biomarker.onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. news-medical.net [news-medical.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Rational design and crystallographic analysis of novel isoform-selective TRKA inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 22. onclive.com [onclive.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Clinical pharmacokinetics of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. championsoncology.com [championsoncology.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. reactionbiology.com [reactionbiology.com]
- 28. Entrectinib is a potent inhibitor of Trk-driven neuroblastomas in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purification of 2-(Cyclopentyloxy)-3-fluoroaniline for Pharmaceutical Intermediates
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates like 2-(Cyclopentyloxy)-3-fluoroaniline is of paramount importance for the integrity of research and the safety of final pharmaceutical products. This guide provides an in-depth comparison of high-performance purification techniques applicable to this compound, a key building block in the synthesis of various therapeutic agents. We will explore the nuances of flash column chromatography and preparative high-performance liquid chromatography (HPLC), offering detailed experimental protocols and supporting data to guide your purification strategy.
The Critical Role of Purity for this compound
This compound is a substituted aromatic amine, a class of compounds widely utilized in medicinal chemistry.[1] The presence of impurities, such as unreacted starting materials, isomers, or byproducts from its synthesis, can have significant downstream consequences, including altered biological activity and the generation of unwanted side products in subsequent synthetic steps. Therefore, achieving high purity, often exceeding 99.5% for pharmaceutical applications, is a critical objective.[2]
Comparative Analysis of Purification Methodologies
The selection of an optimal purification strategy is contingent on several factors, including the nature of the impurities, the required purity level, scalability, and available instrumentation. For a moderately polar and potentially basic compound like this compound, both flash column chromatography and preparative HPLC present viable, high-resolution options.
Table 1: At-a-Glance Comparison of Purification Techniques
| Parameter | Flash Column Chromatography | Preparative HPLC |
| Principle | Separation based on differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. | A high-pressure, high-resolution form of column chromatography. |
| Typical Purity Achieved | >98% | ≥99.5% |
| Key Advantages | High loading capacity, cost-effective for larger scales, rapid purification. | Exceptional resolution for closely related impurities, highly reproducible.[2] |
| Limitations | Lower resolution compared to HPLC, potential for compound degradation on acidic silica.[3][4] | Lower loading capacity, higher solvent consumption, more expensive instrumentation. |
| Best Suited For | Initial purification of crude reaction mixtures, removal of major impurities. | Final polishing steps, separation of challenging isomeric impurities. |
Flash Column Chromatography: The Workhorse of Purification
Flash column chromatography is a rapid and efficient method for the purification of organic compounds. For aromatic amines, the acidic nature of standard silica gel can lead to issues such as peak tailing and irreversible adsorption.[3] To mitigate these effects, the mobile phase is often modified with a basic additive.
Causality Behind Experimental Choices
The addition of a competing base, such as triethylamine (TEA) or ammonia, to the eluent serves to neutralize the acidic silanol groups on the surface of the silica gel.[3][5] This minimizes the strong interaction between the basic aniline derivative and the stationary phase, resulting in improved peak shape and recovery. The choice of an amine-functionalized silica gel is an alternative strategy that provides a less acidic environment for the separation.[3]
Experimental Protocol: Flash Column Chromatography
Objective: To purify crude this compound to a purity of >98%.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (TEA)
-
Flash chromatography system with UV detector
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pack the column with the silica gel slurry.
-
Equilibration: Equilibrate the packed column with the starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.1% TEA) until a stable baseline is achieved.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry sample onto the top of the column.
-
Elution: Begin the elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) with ethyl acetate to elute the desired compound. A typical gradient might be from 2% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions using a suitable analytical technique such as HPLC or GC-MS to determine the purity.[6]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Workflow Diagram: Flash Chromatography Purification
Caption: Workflow for the purification of this compound via flash chromatography.
Preparative HPLC: For High-Purity Requirements
When the highest level of purity is required, particularly for the removal of closely related isomers or impurities, preparative HPLC is the method of choice. This technique utilizes smaller particle size stationary phases and higher pressures to achieve superior separation efficiency.
Causality Behind Experimental Choices
The use of a reversed-phase stationary phase, such as C18, is common for moderately polar compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. To ensure good peak shape for basic compounds like anilines, the pH of the mobile phase can be adjusted. Operating at a slightly alkaline pH ensures that the amine is in its free-base form, which often leads to better retention and separation on a C18 column.[3]
Experimental Protocol: Preparative HPLC
Objective: To achieve a final purity of ≥99.5% for this compound.
Materials:
-
Partially purified this compound (from flash chromatography or other methods)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Ammonium bicarbonate
-
Preparative HPLC system with a C18 column and a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the aqueous mobile phase (e.g., 10 mM ammonium bicarbonate in water, pH adjusted to ~8) and the organic mobile phase (acetonitrile).
-
Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase composition until a stable baseline is observed.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent mixture. Filter the solution through a 0.45 µm filter.
-
Injection and Separation: Inject the sample onto the column and begin the gradient elution. A typical gradient might run from 30% to 70% acetonitrile over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the main product peak, guided by the UV detector signal.
-
Purity Verification: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Product Isolation: Combine the high-purity fractions. The bulk of the organic solvent can be removed by rotary evaporation. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the final product.
Logical Relationship Diagram: Preparative HPLC
Caption: Logical flow for achieving high-purity this compound using preparative HPLC.
Conclusion and Recommendations
Both flash column chromatography and preparative HPLC are powerful techniques for the purification of this compound. For initial, large-scale purification from a crude reaction mixture, flash chromatography with a base-modified mobile phase is a practical and efficient choice. To achieve the stringent purity requirements for pharmaceutical applications, a subsequent purification step using preparative reversed-phase HPLC is highly recommended. The combination of these two methods provides a robust workflow for obtaining high-purity this compound, ensuring the quality and reliability of this critical intermediate in drug discovery and development.
References
- Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
ProQuest. (1987). Halogenation of Fluorophenols and Fluoroanilines. Retrieved from [Link]
-
LookChem. (n.d.). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Retrieved from [Link]
-
Reddit. (2022, September 24). Chromotography with free amines? Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoroaniline. Retrieved from [Link]
- Google Patents. (n.d.). US4443631A - Selective halogenation of 2-fluoroaniline.
-
ResearchGate. (2015, December 28). Is it possible to purify imine using column chromatography? Retrieved from [Link]
Sources
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Aniline-Derived Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of signal transduction, protein kinases stand as central nodes, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet a significant challenge remains: achieving target selectivity. The human kinome comprises over 500 members, many of which share structural similarities in their ATP-binding pockets. This conservation can lead to off-target interactions, resulting in unforeseen toxicities or diminished efficacy. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of two clinical-stage kinase inhibitors, Selonsertib (GS-4997) and CYC116, which share a common structural heritage rooted in anilino-pyrimidine and related scaffolds. While specific data for inhibitors derived directly from 2-(Cyclopentyloxy)-3-fluoroaniline is not publicly available, the principles of kinase selectivity and the methodologies for its assessment are universal. The compounds discussed herein serve as exemplary models for understanding the critical importance of cross-reactivity profiling in drug development.
The Imperative of Selectivity in Kinase Inhibition
The therapeutic window of a kinase inhibitor is intrinsically linked to its selectivity profile. While polypharmacology, the modulation of multiple targets, can sometimes be advantageous, unintended off-target inhibition is a common cause of adverse effects.[1] Therefore, a comprehensive understanding of an inhibitor's interactions across the entire kinome is not merely an academic exercise but a crucial step in preclinical and clinical development. This process, known as cross-reactivity or kinome profiling, allows researchers to:
-
Identify potential toxicities: Off-target inhibition of kinases involved in vital cellular functions can lead to unexpected side effects.
-
Elucidate mechanisms of action: Understanding the full spectrum of a compound's targets can provide a more complete picture of its biological effects.
-
Discover novel therapeutic applications: A compound's activity against unforeseen targets may suggest its utility in other disease contexts.
-
Guide lead optimization: Selectivity data can inform medicinal chemistry efforts to design more specific and potent inhibitors.
Comparative Cross-Reactivity Profiles
To illustrate the diverse selectivity profiles that can emerge from related chemical scaffolds, we will examine Selonsertib, a selective inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), and CYC116, a pan-Aurora kinase inhibitor.
Selonsertib (GS-4997): A Profile of High Selectivity
Selonsertib is an orally bioavailable small molecule that competitively inhibits ASK1, a key mediator of cellular stress responses implicated in inflammation, apoptosis, and fibrosis.[2][3] Its development has primarily focused on the treatment of liver diseases such as non-alcoholic steatohepatitis (NASH).[1] While comprehensive kinome-wide screening data at a single high concentration is not publicly available in peer-reviewed literature, the designation of Selonsertib as a "selective" inhibitor is supported by its potent inhibition of ASK1 (pIC50 of 8.3) and its progression through clinical trials for an indication driven by a specific pathway.[2][4] The mechanism of action involves binding to the ATP-binding site of ASK1, thereby preventing the downstream activation of JNK and p38 MAPK pathways.[2]
The focused development of Selonsertib for non-cancer indications where a clean safety profile is paramount underscores the intent to minimize off-target effects. Without a broad kinome scan, the full off-target landscape remains to be publicly detailed, which is a limitation in a complete comparative analysis.
CYC116: A Multi-Targeted Profile with Therapeutic Implications
CYC116 is an orally available inhibitor of Aurora kinases A and B, which are critical regulators of mitosis.[5][6] Its primary mechanism of action is the induction of mitotic failure and subsequent cell death in proliferating cancer cells.[5] Unlike the targeted profile of Selonsertib, CYC116 exhibits a more promiscuous profile, with significant activity against other kinases.
| Target | Kᵢ (nM)[7] |
| Aurora A | 8.0 |
| Aurora B | 9.2 |
| FLT3 | 44 |
| VEGFR2 | 44 |
| Src | 82 |
| Lck | 280 |
This multi-targeted profile has both potential benefits and drawbacks. The inhibition of VEGFR2, a key mediator of angiogenesis, could contribute to the anti-tumor activity of CYC116.[7] Similarly, inhibition of Src and FLT3, which are implicated in various cancers, may broaden its therapeutic utility.[7] However, these off-target activities could also contribute to a more complex toxicity profile compared to a highly selective inhibitor. For instance, inhibition of VEGFR2 is associated with side effects such as hypertension and bleeding. It is noteworthy that CYC116 is reported to be over 50-fold more potent against Aurora kinases than cyclin-dependent kinases (CDKs).[8]
Methodologies for Kinome Profiling
A variety of robust techniques are available to assess the selectivity of kinase inhibitors. These methods can be broadly categorized into in vitro biochemical assays and cell-based target engagement assays.
In Vitro Kinome Scanning
One of the most widely used platforms for in vitro profiling is the KINOMEscan™ assay. This technology is based on a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
KINOMEscan™ Workflow
Caption: KINOMEscan™ competition binding assay workflow.
This method does not rely on enzymatic activity and therefore provides a direct measure of the binding affinity (dissociation constant, Kd) of the inhibitor to each kinase in the panel. The results are often visualized as a "TREEspot™" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing an intuitive representation of the inhibitor's selectivity.
Cellular Target Engagement Assays
While in vitro assays are invaluable, they do not always reflect the behavior of a compound in a cellular context, where factors like cell permeability and intracellular ATP concentrations come into play. Cellular target engagement assays, such as the NanoBRET™ Target Engagement Intracellular Kinase Assay , address this limitation.
NanoBRET™ Workflow
Caption: NanoBRET™ target engagement assay workflow.
This assay measures the binding of a test compound to a specific kinase target within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. When an unlabeled test compound is introduced, it competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal. This allows for the determination of the compound's apparent intracellular affinity for the target kinase.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling using KINOMEscan™
Objective: To determine the binding affinity (Kd) of a test compound against a broad panel of kinases.
Methodology:
-
Assay Preparation: A proprietary DNA-tagged kinase, an immobilized ligand, and the test compound are combined in a buffer solution in microtiter plates.
-
Competition Binding: The mixture is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase.
-
Kinase Capture: The immobilized ligand, along with any bound kinase, is captured on a solid support.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The amount of kinase captured is compared between the test sample and a DMSO control to determine the percent of kinase remaining bound. For Kd determination, this is performed across a range of compound concentrations, and the data is fitted to a dose-response curve.
Protocol 2: Cellular Target Engagement using NanoBRET™
Objective: To measure the apparent intracellular affinity of a test compound for a specific kinase.
Methodology:
-
Cell Preparation: Adherent cells are seeded in a white-walled, tissue culture-treated 96-well plate.
-
Transfection: The cells are transfected with a plasmid encoding the NanoLuc-kinase fusion protein.
-
Compound and Tracer Addition: On the day of the assay, the cell medium is exchanged for Opti-MEM® I Reduced Serum Medium. The test compound is serially diluted and added to the wells, followed by the addition of the NanoBRET™ tracer and the extracellular NanoLuc® inhibitor.
-
Incubation: The plate is incubated at 37°C in a CO2 incubator for a specified period to allow for compound entry and binding equilibrium.
-
Lysis and Signal Detection: NanoBRET™ Nano-Glo® Substrate is added to the wells to generate the luminescent signal. The plate is read on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The data is then normalized to controls and plotted against the compound concentration to determine the IC50 value, which reflects the compound's apparent intracellular affinity.
Conclusion: The Path to Precision Therapeutics
The comparative analysis of Selonsertib and CYC116 highlights the diverse selectivity profiles that can be achieved with kinase inhibitors derived from related chemical scaffolds. While Selonsertib exemplifies a highly selective inhibitor designed to modulate a specific signaling pathway with minimal off-target effects, CYC116 represents a multi-targeted agent with a broader spectrum of activity that may offer enhanced anti-cancer efficacy at the cost of a potentially more complex side-effect profile.
For researchers and drug developers, this guide underscores the indispensable role of comprehensive cross-reactivity profiling. The choice of methodology, whether in vitro kinome scanning or cellular target engagement assays, should be guided by the specific questions being addressed at each stage of the drug discovery pipeline. Ultimately, a thorough understanding of a kinase inhibitor's selectivity is paramount to mitigating risks, optimizing therapeutic benefit, and paving the way for the development of safer and more effective precision medicines.
References
- Wang, S., Midgley, C. A., Scaërou, F., Grabarek, J. B., Griffiths, G., Jackson, W., ... & Fischer, P. M. (2010). Discovery of N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine aurora kinase inhibitors. Journal of medicinal chemistry, 53(11), 4367-4378.
- Ji, N., Yang, Y., Cai, C. Y., Lei, Z. N., Wang, J. Q., Gupta, P., ... & Chen, Z. S. (2019). Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1-and ABCG2-overexpressing cancer cells. Cancer letters, 440, 82-93.
-
Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. [Link]
-
PubMed. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. [Link]
-
National Cancer Institute. Definition of ASK1 inhibitor GS-4997. [Link]
Sources
- 1. Selonsertib (GS-4997), an ASK1 inhibitor, antagonizes multidrug resistance in ABCB1- and ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Safety Operating Guide
Section 1: Hazard Profile and Risk Assessment of 2-(Cyclopentyloxy)-3-fluoroaniline
An authoritative guide to the proper disposal of 2-(Cyclopentyloxy)-3-fluoroaniline, designed for the professional scientific community. This document provides a comprehensive framework for managing waste streams containing this compound, ensuring laboratory safety, regulatory compliance, and environmental stewardship.
This compound is a substituted aromatic amine. While specific toxicological data for this exact compound is limited, its structure—an aniline core with halogen and ether modifications—necessitates handling it with significant caution. The hazard profile is inferred from data on analogous compounds like 2-fluoroaniline, 3-fluoroaniline, and aniline itself.[1][2][3] The primary risks are associated with its potential toxicity, corrosivity, and environmental impact.
Aniline and its derivatives are known to be toxic, with effects on the blood, and are classified by the EPA as probable human carcinogens.[4] Fluorinated organic compounds can release highly toxic hydrogen fluoride (HF) upon combustion.[5] Therefore, a conservative approach to safety and disposal is mandatory.
Table 1: Inferred GHS Hazard Classification Summary This table synthesizes GHS classifications from safety data sheets of closely related fluoroaniline compounds to provide a likely hazard profile.
| Hazard Class | Hazard Statement | Rationale & Implications |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[6][7] | Ingestion can lead to systemic toxicity. Do not eat, drink, or smoke in work areas.[8][9] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin.[10] | The compound can be absorbed through the skin, causing systemic effects similar to ingestion or inhalation. |
| Acute Toxicity, Inhalation | H331/H335: Toxic if inhaled / May cause respiratory irritation.[6][7] | Vapors or aerosols are hazardous. All handling of open containers must occur in a certified chemical fume hood. |
| Skin Corrosion/Irritation | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[6] | Direct contact can cause chemical burns. Impervious gloves and full-coverage clothing are essential. |
| Serious Eye Damage | H318/H319: Causes serious eye damage / Causes serious eye irritation.[6][7] | High risk of severe, potentially irreversible eye damage. Chemical splash goggles and a face shield are required. |
| Aquatic Toxicity | H410/H412: Very toxic to aquatic life with long lasting effects.[11] | This compound must be prevented from entering drains or waterways as it can cause significant environmental harm.[12] |
Section 2: Pre-Disposal Waste Management: Segregation and Storage
Proper waste management begins at the point of generation. The principle of waste segregation is critical to prevent dangerous chemical reactions and to ensure waste can be disposed of efficiently and safely.[12]
Step-by-Step Waste Accumulation Protocol:
-
Select an Appropriate Waste Container:
-
Use a designated, chemically resistant container (e.g., high-density polyethylene - HDPE) with a screw-top cap.[13]
-
The container must be in good condition, free of leaks or cracks.
-
For solvent waste, specific plastic canisters are often provided by institutional environmental health and safety (EHS) departments.[14]
-
-
Label the Container Correctly:
-
Before adding any waste, label the container clearly.[14]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
List any other chemical constituents and their approximate percentages (e.g., solvents).
-
The relevant hazard pictograms (e.g., skull and crossbones, corrosive, environmental hazard).[6]
-
-
-
Segregate the Waste Stream:
-
Halogenated Waste: Dedicate a specific waste container for this compound and other halogenated organic compounds.[13] Do NOT mix with non-halogenated solvent waste.
-
Chemical Incompatibilities: This compound is an amine and must NOT be mixed with acids, strong oxidizing agents (e.g., nitric acid, peroxides), acid chlorides, or chloroformates.[5][9][10] Mixing can cause violent reactions, gas evolution, or explosions.[15]
-
-
Safe Storage Practices:
-
Keep the waste container tightly closed when not in use.[5][16]
-
Store the container in a well-ventilated area, such as a designated satellite accumulation area within the laboratory, preferably inside a ventilated cabinet.[5][8]
-
Ensure the storage area is away from heat sources, sparks, or open flames.[5]
-
Do not fill containers beyond 90% capacity to allow for vapor expansion.[13]
-
Section 3: Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to mitigate the risks of exposure during handling and disposal.
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Given the risk of severe skin damage, consider double-gloving. Dispose of gloves immediately after handling the waste.[17]
-
Eye and Face Protection: Use chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[5] When transferring liquids, a full-face shield must be worn in addition to goggles.[18]
-
Body Protection: A flame-resistant lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron or full-body suit is necessary.[17]
-
Respiratory Protection: All handling of open containers or waste transfers must be performed inside a certified chemical fume hood.[5][16] If a fume hood is not available or exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is required.[5]
Section 4: Disposal Decision Workflow
The appropriate disposal route for this compound depends on its form and concentration. Direct discharge to the sanitary sewer is strictly prohibited.[18] The only acceptable method of ultimate disposal is through a licensed professional waste disposal service, typically involving high-temperature incineration.[17][19]
Below is a workflow to guide the researcher in making the correct disposal decisions within the laboratory context.
Caption: Decision workflow for segregating waste streams containing this compound.
Section 5: Step-by-Step Disposal Protocols
Protocol A: Disposal of Concentrated Waste and Organic Solutions
This protocol applies to the neat compound, reaction residues, and solutions in organic solvents.
-
Work Area Preparation: Ensure the chemical fume hood is operational. Clear the work area of all incompatible chemicals, especially acids and oxidizers.
-
PPE: Don all required PPE as outlined in Section 3.
-
Waste Transfer: Carefully transfer the waste into the designated "Halogenated Organic Waste" container using a funnel. Avoid splashing.
-
Container Sealing: Securely close the waste container. Wipe the exterior of the container with a solvent-dampened cloth to remove any residual contamination. Dispose of the cloth as solid hazardous waste.
-
Storage: Place the container in the designated satellite accumulation area.
-
Documentation: Log the added waste volume as per your institution's requirements.
-
Final Disposal: Once the container is full (max 90%), contact your institution's EHS department to arrange for pickup and disposal via a licensed contractor.[19][20] The ultimate disposal method will be high-temperature incineration equipped with afterburners and scrubbers to handle the halogenated byproducts.[17][19]
Protocol B: Disposal of Contaminated Labware and PPE
This protocol applies to disposable items like gloves, pipette tips, and contaminated paper, as well as non-disposable glassware.
-
Solid Waste:
-
Collect all contaminated disposable items (gloves, weigh boats, wipes) in a designated, lined solid waste container.
-
Label the container as "Solid Hazardous Waste" with the chemical name.
-
Once full, seal the bag/container and arrange for EHS pickup.[14]
-
-
Glassware Decontamination:
-
Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol).
-
The first rinse should be collected and disposed of as "Halogenated Organic Waste" (Protocol A). Subsequent rinses can typically be managed in the same waste stream.
-
After rinsing, the glassware can be washed using standard laboratory procedures.
-
Section 6: Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control Vapors: Ensure the area is well-ventilated, preferably by a chemical fume hood. Eliminate all sources of ignition.[20]
-
Containment: For liquid spills, contain the material using an inert absorbent material like vermiculite, dry sand, or earth.[5][20] Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup:
-
Decontamination: Wash the spill area thoroughly after the cleanup is complete.[20]
-
Reporting: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.
Section 7: Regulatory Compliance
Disposal of this compound is governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Aniline and many of its derivatives are listed or characteristic hazardous wastes.[4][21] It is the responsibility of the waste generator (the laboratory) to ensure that all waste is properly characterized, labeled, stored, and disposed of in accordance with all applicable regulations.[20] Always consult with your institution's EHS department for specific guidance.
References
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Fluoroaniline.
- KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 2-(Cyclopentyloxy)-6-fluoroaniline.
- Fisher Scientific. Safety Data Sheet: 3-Fluoroaniline.
- Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS.
- TCI Chemicals. (2025, May 23). Safety Data Sheet: 3-Chloro-4-(3-fluorobenzyloxy)aniline.
- ECHEMI. 3-Fluoroaniline SDS, 372-19-0 Safety Data Sheets.
- SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution.
- New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
- Collect and Recycle. Amine Disposal For Businesses.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- Fluorochem. 2-(Cyclopentyloxy)-6-fluoroaniline Safety Information.
- CDH Fine Chemical. 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. Aniline Hazard Summary.
- U.S. Environmental Protection Agency. (1984). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines.
- GOV.UK. (2022, June). Aniline - Incident management.
- Incompatibility (Geçimsizlik). (n.d.).
- U.S. Environmental Protection Agency. (1994). Aniline Fact Sheet: Support Document.
- University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
- Aarti Industries. GPS Safety Summary: 2-fluoroaniline.
- University of Nevada, Reno. Partial List of Chemical Incompatibilities.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- BLD Pharm. 2-(Cyclopentyloxy)-6-fluoroaniline.
- Chem-Impex. 3-Fluoroaniline.
- AKSci. 3-Fluoroaniline.
- ChemicalBook. (2025, July 4). 2-Chloro-3-fluoroaniline.
- Wikipedia. Fluoroaniline.
- PubChem. 2-Fluoroaniline.
- Sigma-Aldrich. 3-(CYCLOPENTYLOXY)ANILINE.
- National Institutes of Health. 3-Fluoroaniline.
Sources
- 1. Fluoroaniline - Wikipedia [en.wikipedia.org]
- 2. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. 2-(Cyclopentyloxy)-6-fluoroaniline [chemdict.com]
- 8. echemi.com [echemi.com]
- 9. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. ethz.ch [ethz.ch]
- 14. mn.uio.no [mn.uio.no]
- 15. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 16. kishida.co.jp [kishida.co.jp]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. Leading Speciality Chemical in India [aarti-industries.com]
- 19. international.skcinc.com [international.skcinc.com]
- 20. nj.gov [nj.gov]
- 21. epa.gov [epa.gov]
Mastering the Unseen Threat: A Senior Application Scientist's Guide to Handling 2-(Cyclopentyloxy)-3-fluoroaniline
The aniline backbone is a well-known structural motif associated with significant health hazards, including toxicity upon inhalation, ingestion, or skin absorption, and potential for carcinogenicity and mutagenicity.[1][2] The introduction of a fluorine atom and a cyclopentyloxy group may alter the compound's reactivity and toxicological profile; therefore, we must anticipate and mitigate these potential risks with robust safety protocols.
I. Hazard Assessment: A Synthesis of Analogous Data
Due to the limited availability of specific toxicological data for 2-(Cyclopentyloxy)-3-fluoroaniline, a conservative hazard assessment is derived from analogous anilines.
| Hazard Statement | Basis of Assessment | Potential Health Effects |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3][4] | May cause cyanosis (bluish tint to skin and lips), headache, dizziness, nausea, and in severe cases, unconsciousness.[5] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | Redness, itching, and pain upon contact. Prolonged contact may lead to more severe skin damage. |
| Serious Eye Damage/Irritation | Causes serious eye damage.[3][4] | Severe irritation, pain, and potential for lasting eye damage. |
| Respiratory Irritation | May cause respiratory irritation.[3][4] | Coughing, shortness of breath, and irritation of the nasal passages and throat. |
| Carcinogenicity/Mutagenicity | Suspected of causing cancer and genetic defects.[5] | Long-term or repeated exposure may increase the risk of cancer and heritable genetic damage. |
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE.
| Body Part | PPE Specification | Rationale and Best Practices |
| Hands | Double-gloving with nitrile or neoprene gloves.[6] | Aniline and its derivatives can be absorbed through the skin.[5] Double-gloving provides an extra layer of protection. Change gloves immediately if contamination is suspected and every 30-60 minutes during continuous use.[7] |
| Eyes/Face | Chemical safety goggles and a face shield.[4][5] | Protects against splashes and vapors that can cause severe eye damage. Standard safety glasses are insufficient. |
| Body | A fully-buttoned, long-sleeved lab coat.[6] | Protects skin from accidental splashes. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges.[8][9] | To be used in a well-ventilated area or a chemical fume hood to prevent inhalation of vapors. |
III. Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol details the essential steps for safely weighing and dissolving this compound in a laboratory setting.
A. Preparation and Weighing
-
Designated Area: All handling of this compound must be conducted in a designated area within a certified chemical fume hood.[1]
-
PPE Donning: Before entering the designated area, don all required PPE as specified in the table above.
-
Spill Kit: Ensure a spill kit containing absorbent material (e.g., vermiculite or sand), and appropriate waste disposal bags is readily accessible.[1][6]
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.
-
Avoid generating dust or aerosols.
-
Securely close the primary container immediately after dispensing.
-
B. Dissolution
-
Solvent Addition: Add the desired solvent to the weighing vessel containing the compound.
-
Mixing: Gently swirl or stir the mixture until the compound is fully dissolved. If necessary, use a magnetic stirrer at a low speed to avoid splashing.
-
Transfer: Carefully transfer the solution to the reaction vessel.
IV. Workflow for Safe Handling of this compound
The following diagram illustrates the critical steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
V. Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: All waste materials, including contaminated gloves, weighing paper, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[9]
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Procedure: The sealed waste container should be disposed of through your institution's hazardous waste management program.[10] Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the protection of yourself, your colleagues, and the environment.
References
- Aarti Industries. (n.d.). 348-54-9_GPS_2-fluoroaniline (CL-4: PUBLIC).
- Fisher Scientific. (2025, December 18).
- Fisher Scientific. (n.d.).
- KISHIDA CHEMICAL CO., LTD. (n.d.). 2-(Cyclopentyloxy)
- Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS | CAS 348-54-9 MSDS.
- University of California. (n.d.). Aniline.
- Washington St
- ECHEMI. (n.d.).
- SD Fine-Chem. (n.d.). 4-fluoroaniline.
- National Institute for Occupational Safety and Health (NIOSH). (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Sigma-Aldrich. (2025, May 20).
- Sigma-Aldrich. (2024, August 6).
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- Fluorochem. (n.d.). 2-(Cyclopentyloxy)-6-fluoroaniline.
- CDH Fine Chemical. (n.d.).
- Massachusetts Institute of Technology. (n.d.). SAFETY.
- Fisher Scientific. (2024, March 29).
- Merck Millipore. (n.d.). 2-Fluoroaniline CAS 348-54-9 | 820565.
Sources
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. nj.gov [nj.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. echemi.com [echemi.com]
- 5. Leading Speciality Chemical in India [aarti-industries.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pppmag.com [pppmag.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
